Product packaging for 2-Oxetanemethanamine(Cat. No.:CAS No. 882402-12-2)

2-Oxetanemethanamine

Número de catálogo: B2990356
Número CAS: 882402-12-2
Peso molecular: 87.122
Clave InChI: QDEFNAHLCTUWAH-SCSAIBSYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

2-Oxetanemethanamine is a useful research compound. Its molecular formula is C4H9NO and its molecular weight is 87.122. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9NO B2990356 2-Oxetanemethanamine CAS No. 882402-12-2

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

oxetan-2-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c5-3-4-1-2-6-4/h4H,1-3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDEFNAHLCTUWAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90604738
Record name 1-(Oxetan-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90604738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882402-12-2
Record name 1-(Oxetan-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90604738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(oxetan-2-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Navigating the Synthesis of (S)-oxetan-2-ylmethanamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-oxetan-2-ylmethanamine is a critical chiral building block in modern medicinal chemistry, notably serving as a key intermediate in the synthesis of glucagon-like peptide-1 (GLP-1) receptor agonists used in the treatment of diabetes. Its unique strained oxetane ring imparts desirable physicochemical properties to drug candidates, such as improved solubility and metabolic stability. This technical guide provides a detailed overview of the primary synthetic pathways to (S)-oxetan-2-ylmethanamine, focusing on industrially relevant and scalable methods. It includes detailed experimental protocols, a comparative analysis of quantitative data, and a visualization of a key azide-free synthetic route.

Core Synthesis Strategies

Two principal strategies have emerged for the efficient synthesis of enantiomerically pure (S)-oxetan-2-ylmethanamine: a route commencing from (S)-2-((benzyloxy)methyl)oxirane and a pathway analogous to the Gabriel synthesis starting from (oxetan-2-yl)methanol. Historically, the former route involved the use of hazardous sodium azide. However, recent innovations have led to safer, azide-free alternatives.

Pathway 1: Azide-Free Synthesis via Dibenzylamine Alkylation and Ring Expansion

This modern approach avoids the use of explosive and toxic azides by introducing the nitrogen atom early in the sequence via dibenzylamine. The synthesis begins with the reaction of (R)-(-)-epichlorohydrin with dibenzylamine, followed by in-situ cyclization to form the corresponding N,N-dibenzyl-oxiran-2-ylmethanamine. A subsequent ring expansion and final deprotection yield the target molecule with high enantiomeric purity.

Pathway 2: Modified Gabriel Synthesis

An alternative scalable and azide-free process utilizes a multi-step sequence starting from (2S)-[2-(1-ethoxyethoxy)methyl]propylene oxide. This precursor is first hydrolyzed to (S)-(oxetan-2-yl)methanol. The alcohol is then converted to a suitable leaving group, such as a tosylate, which subsequently undergoes a substitution reaction with phthalimide. The final step involves the liberation of the primary amine, typically using hydrazine, to afford (S)-oxetan-2-ylmethanamine.

Quantitative Data Summary

The following table summarizes the reported quantitative data for the key synthesis pathways, allowing for a direct comparison of their efficiencies.

Synthesis PathwayKey Starting MaterialNumber of StepsOverall YieldEnantiomeric Excess (ee)Key ReagentsSafety Considerations
Azide-Free (Dibenzylamine) (R)-(-)-Epichlorohydrin3Not explicitly stated, but individual step yields are high>96%[1]Dibenzylamine, Trimethylsulfoxonium iodide, Pd/C, H₂Avoids azides; requires handling of flammable solvents and hydrogenation equipment.
Modified Gabriel Synthesis (2S)-[2-(1-ethoxyethoxy)methyl]propylene oxide4~30%[2]Not explicitly stated, but starts with chiral materialp-Toluenesulfonyl chloride, Phthalimide, Hydrazine hydrateAvoids azides; hydrazine is toxic and requires careful handling.
Azide-Containing (Historical) (S)-2-((benzyloxy)methyl)oxirane5Not explicitly statedHighSodium azide, Reducing agent (e.g., H₂, Pd/C)High Risk: Sodium azide is highly toxic and potentially explosive. This route is being replaced by safer alternatives.[1]

Experimental Protocols

Protocol 1: Azide-Free Synthesis via Dibenzylamine

Step 1: Synthesis of (R)-N,N-dibenzyl-1-(oxiran-2-yl)methanamine

  • To a flask, add dibenzylamine (1.0 eq) and 2-propanol.

  • Cool the solution to below 5 °C with an ice/water bath.

  • Slowly add (R)-(-)-epichlorohydrin (1.2 eq) over 10 minutes.

  • Allow the mixture to warm to room temperature and stir for 48 hours.

  • Add a solution of sodium hydroxide to effect the cyclization to the oxirane.

  • The resulting solution containing the product is typically used directly in the next step after workup.

Step 2: Synthesis of (S)-N,N-dibenzyl-1-(oxetan-2-yl)methanamine

  • To a vessel containing trimethylsulfoxonium iodide (1.5 eq) and potassium tert-butoxide (2.0 eq) in tert-butanol, heat the mixture to 50-55 °C.

  • Slowly add the solution of (R)-N,N-dibenzyl-1-(oxiran-2-yl)methanamine from the previous step.

  • Heat the reaction mixture to 80-90 °C for 6-8 hours to facilitate the ring expansion.

  • After cooling, the reaction is quenched and the product is extracted with an organic solvent (e.g., EtOAc).

  • The crude product is purified by silica gel chromatography. An 83% yield and 94.2% ee have been reported for this step.[1]

Step 3: Synthesis of (S)-oxetan-2-ylmethanamine hydrochloride

  • In a pressure vessel, dissolve (S)-N,N-dibenzyl-1-(oxetan-2-yl)methanamine in ethanol.

  • Add aqueous HCl (0.9 eq) and palladium on carbon (5% Pd loading).

  • Stir the mixture under a hydrogen atmosphere (e.g., 40 psig) at ambient temperature for approximately 20 hours.

  • Remove the catalyst by filtration through Celite.

  • Concentrate the filtrate by rotary evaporation to yield the hydrochloride salt of the product. A 98% yield for this debenzylation step has been reported.[3]

Protocol 2: Modified Gabriel Synthesis

Step 1: Synthesis of (S)-(oxetan-2-yl)methanol

  • Mix (2S)-[2-(1-ethoxyethoxy)methyl]propylene oxide with an acidic solution to catalyze the hydrolysis and ring formation to (S)-(oxetan-2-yl)methanol.

Step 2: Synthesis of (S)-(oxetan-2-yl)methyl p-toluenesulfonate

  • React the (S)-(oxetan-2-yl)methanol with p-toluenesulfonyl chloride in the presence of a base like triethylamine to form the tosylate.

Step 3: Synthesis of (S)-2-((oxetan-2-yl)methyl)isoindoline-1,3-dione

  • Mix the (S)-(oxetan-2-yl)methyl p-toluenesulfonate with phthalimide and an amide solvent (e.g., DMF) and heat to perform the first substitution reaction.

Step 4: Synthesis of (S)-oxetan-2-ylmethanamine

  • Treat the resulting (S)-2-((oxetan-2-yl)methyl)isoindoline-1,3-dione with an amino-containing compound, such as hydrazine hydrate, in water to liberate the primary amine.

  • The final product is isolated after a series of extractions and distillations. An overall yield of approximately 30% has been reported for this multi-step process.[2]

Synthesis Pathway Visualization

The following diagram illustrates the logical flow of the safer, azide-free synthesis of (S)-oxetan-2-ylmethanamine.

Synthesis_Pathway A (R)-(-)-Epichlorohydrin R1 1. 2-Propanol 2. NaOH B Dibenzylamine C (R)-N,N-dibenzyl-1- (oxiran-2-yl)methanamine R2 Trimethylsulfoxonium iodide, Potassium tert-butoxide, tert-Butanol, Heat D (S)-N,N-dibenzyl-1- (oxetan-2-yl)methanamine R3 H₂, Pd/C, Ethanol, HCl E (S)-oxetan-2-ylmethanamine (hydrochloride salt) R1->C Step 1: Alkylation & Cyclization R2->D Step 2: Ring Expansion R3->E Step 3: Debenzylation

References

A Comprehensive Technical Guide to 2-Oxetanemethanamine: Identification, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Oxetanemethanamine, a valuable building block in medicinal chemistry. The unique physicochemical properties conferred by the oxetane ring, such as improved solubility and metabolic stability, have led to its increasing use in the development of novel therapeutics.[1][2][3] This document covers the compound's identification, including its various stereoisomeric forms, detailed experimental protocols for its synthesis, and its applications in drug discovery.

Compound Identification and Properties

This compound is a chiral compound that exists as two enantiomers, (S) and (R), as well as a racemic mixture. It is crucial to distinguish between these forms, as the biological activity of a chiral drug can be highly dependent on its stereochemistry.

CAS Numbers and Synonyms

The Chemical Abstracts Service (CAS) has assigned different registry numbers to the different stereoisomers of this compound.

Stereoisomer CAS Number Common Synonyms
(S)-2-Oxetanemethanamine2091328-57-1[4][5][6](S)-Oxetane-2-methanamine, [(2S)-oxetan-2-yl]methanamine, (S)-C-Oxetan-2-yl-methylamine[4][5][7]
(R)-2-Oxetanemethanamine2090728-35-9[8](R)-Oxetan-2-ylmethanamine, [(2R)-oxetan-2-yl]methanamine, (R)-C-Oxetan-2-yl-methylamine[8][9]
Racemic this compound882402-12-2[9](oxetan-2-yl)methanamine, 1-(Oxetan-2-yl)methanamine[9]
Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties make it an attractive moiety for incorporation into drug candidates.

Property Value
Molecular Formula C4H9NO[4][7][10]
Molecular Weight 87.12 g/mol [4][7][10]
Density 1.004 ± 0.06 g/cm³ (Predicted)[7][10]
Boiling Point 130.9 ± 13.0 °C at 760 mmHg (Predicted)[10]
Flash Point 41.1 ± 13.1 °C[10]
pKa 9.47 ± 0.29 (Predicted)[11]
LogP -1.05[10]
Appearance Colorless liquid with a pungent odor[7]
Solubility Insoluble in water; soluble in polar organic solvents like methanol and dichloromethane.[7] Also soluble in DMSO.[6]

Experimental Protocols

Synthesis of this compound

Several synthetic routes to this compound have been reported. Below are two common methods.

A patented method describes a scalable synthesis of this compound with an overall yield of not less than 30% at the kilogram level.[12] This method avoids the use of hazardous reagents like sodium azide and palladium-carbon catalytic hydrogenation.[12]

The key steps are as follows:

  • Ring Expansion: [2-(1-ethoxyethoxy)methyl]oxirane undergoes a ring expansion reaction in the presence of potassium tert-butoxide, trimethylsulfoxonium iodide, and an alcohol solvent to yield [2-(1-ethoxyethoxy)methyl]propylene oxide.[12]

  • Sulfonylation: The resulting product is reacted with a sulfonyl compound and triethylamine.[12]

  • Phthalimide Reaction: The product from the previous step is reacted with a compound of phthalimide.[12]

  • Amination: The final step involves reacting the resulting product with an amino group-containing compound to obtain this compound.[12]

Another reported method for preparing (S)-oxetan-2-ylmethanamine involves the following steps:

  • Oxidation: An α-nitroalcohol, obtained from photosensitive resolution, is oxidized to the corresponding cyclobutanol.[7]

  • Amination: The cyclobutanol is then subjected to an amination reaction with ammonia and a base catalyst, such as sodium hydroxide, to form (S)-oxetan-2-ylmethanamine.[7]

Analytical Characterization

Standard analytical techniques are used to confirm the identity and purity of this compound. While specific experimental parameters are often instrument-dependent, the following provides a general overview.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is used to confirm the proton environment of the molecule. A reference spectrum for (R)-oxetan-2-ylmethanamine is available.[13]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. For 2-methyl-oxetane, a related compound, gas chromatography-mass spectrometry data is available in the NIST WebBook.[14]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. Chiral HPLC methods can be developed to separate the enantiomers and determine the enantiomeric excess.

Role in Drug Discovery and Development

The oxetane motif has gained significant attention in medicinal chemistry due to its ability to improve the physicochemical and pharmacokinetic properties of drug candidates.[1][15][16]

Physicochemical Property Modulation

The incorporation of an oxetane ring can lead to:

  • Improved Aqueous Solubility: The polar nature of the oxetane ring can enhance the solubility of a compound.[15][16]

  • Reduced Lipophilicity: Compared to a gem-dimethyl group, an oxetane can reduce lipophilicity, which can be beneficial for ADME properties.[1]

  • Modulation of pKa: The inductive effect of the oxetane's oxygen atom can lower the pKa of nearby basic functional groups, which can be advantageous for optimizing a drug's properties.[3]

  • Improved Metabolic Stability: The oxetane ring is generally more stable to metabolic degradation than other functional groups it might replace.[1][15]

Applications as a Bioisostere

Oxetanes can serve as bioisosteres for other functional groups, such as carbonyls and gem-dimethyl groups.[2] This allows for the fine-tuning of a molecule's properties while maintaining its biological activity.

Therapeutic Targets

Oxetane-containing compounds have been investigated as inhibitors for a wide range of therapeutic targets, particularly in oncology.[15] Some of these targets include:

  • Aldehyde dehydrogenases (ALDH)[15]

  • Bruton's tyrosine kinase (BTK)[15]

  • Enhancer of zeste homolog 2 (EZH2)[1][15]

  • Indoleamine 2,3-dioxygenase 1 (IDO1)[15]

  • Mammalian target of rapamycin (mTOR)[15]

Visualizations

Synthetic Workflow

The following diagram illustrates a generalized synthetic workflow for this compound based on the patent literature.[12]

G cluster_0 Synthesis of this compound Start [2-(1-ethoxyethoxy)methyl]oxirane Step1 Ring Expansion (potassium tert-butoxide, trimethylsulfoxonium iodide) Start->Step1 Intermediate1 [2-(1-ethoxyethoxy)methyl]propylene oxide Step1->Intermediate1 Step2 Sulfonylation (sulfonyl compound, triethylamine) Intermediate1->Step2 Intermediate2 Sulfonylated Intermediate Step2->Intermediate2 Step3 Phthalimide Reaction Intermediate2->Step3 Intermediate3 Phthalimide Intermediate Step3->Intermediate3 Step4 Amination Intermediate3->Step4 End This compound Step4->End

Caption: Synthetic workflow for this compound.

Role in Drug Discovery

This diagram illustrates the role of the oxetane moiety in improving the properties of a lead compound in drug discovery.

G cluster_1 Impact of Oxetane Moiety in Drug Discovery cluster_2 Physicochemical & Pharmacokinetic Improvements Lead Lead Compound Incorporate Incorporate Oxetane Moiety Lead->Incorporate Improved Improved Properties Incorporate->Improved Solubility Increased Solubility Incorporate->Solubility Metabolism Improved Metabolic Stability Incorporate->Metabolism pKa Modulated pKa Incorporate->pKa Lipophilicity Reduced Lipophilicity Incorporate->Lipophilicity

Caption: Role of oxetane in drug discovery.

References

Spectroscopic and Synthetic Profile of 2-Oxetanemethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Oxetanemethanamine (CAS: 882402-12-2), a valuable building block in medicinal chemistry. Due to the limited availability of public experimental spectra, this document presents a combination of predicted data and established spectroscopic principles to offer a reliable profile of the molecule. It includes predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, and a plausible Mass Spectrometry (MS) fragmentation pattern. Detailed, standardized experimental protocols for acquiring such data are also provided, alongside a visualization of a common synthetic pathway.

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. This information is crucial for the identification and characterization of the compound in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound in a typical deuterated solvent like CDCl₃ are presented below.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-24.8 - 4.9m-
H-3 (axial)2.5 - 2.6m-
H-3 (equatorial)2.2 - 2.3m-
H-4 (axial)4.6 - 4.7t~6.5
H-4 (equatorial)4.4 - 4.5t~6.0
H-52.8 - 2.9d~5.0
NH₂1.5 - 2.5br s-

Table 2: Predicted ¹³C NMR Data for this compound

CarbonChemical Shift (δ, ppm)
C-275 - 77
C-328 - 30
C-468 - 70
C-545 - 47
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed below.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibrationWavenumber (cm⁻¹)Intensity
N-H (amine)Stretch3400 - 3250Medium (two bands for primary amine)
N-H (amine)Bend1650 - 1580Medium
C-H (alkane)Stretch2960 - 2850Strong
C-O (ether)Stretch1150 - 1085Strong
C-N (amine)Stretch1250 - 1020Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, with a molecular weight of 87.12 g/mol , the expected molecular ion peak and major fragmentation patterns under Electron Ionization (EI) are outlined below.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zProposed Fragment
87[M]⁺ (Molecular Ion)
86[M-H]⁺
70[M-NH₃]⁺
57[M-CH₂O]⁺
44[CH₂=NH₂]⁺
30[CH₂=NH₂]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited, representing standard practices in analytical chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse sequence is used.

    • Number of Scans: 16-32 scans are typically acquired to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is set between scans.

    • Spectral Width: A spectral width of 10-12 ppm is used.

    • Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is employed.

    • Spectral Width: A spectral width of 200-220 ppm is typical.

    • Referencing: Chemical shifts are referenced to the solvent peak.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is commonly used.

  • Sample Preparation: A small drop of liquid this compound is placed directly onto the ATR crystal.

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is recorded.

    • The sample spectrum is then recorded.

    • The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

    • Spectral Range: Typically scanned from 4000 to 400 cm⁻¹.

    • Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

    • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an Electron Ionization (EI) source is used, often coupled with a Gas Chromatography (GC) system for sample introduction.

  • Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol, dichloromethane) is injected into the GC-MS system.

  • Ionization:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: A standard energy of 70 eV is used to induce fragmentation.[1]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole).

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of the molecular ion and various fragment ions.

Synthetic Pathway Visualization

A common and safer synthetic route to produce enantiomerically pure (S)-oxetan-2-ylmethanamine avoids the use of hazardous azide intermediates.[2][3] This multi-step process begins with the ring expansion of an oxirane to form the oxetane ring, followed by the introduction of a protected amine, and concluding with deprotection to yield the final product.

Synthesis_of_2_Oxetanemethanamine start (S)-2-((benzyloxy)methyl)oxirane intermediate1 Oxetane intermediate start->intermediate1 Ring Expansion intermediate2 Azide intermediate intermediate1->intermediate2 Azide Introduction (e.g., NaN₃) product (S)-Oxetan-2-ylmethanamine intermediate2->product Reduction

Caption: Synthesis of (S)-Oxetan-2-ylmethanamine from (S)-2-((benzyloxy)methyl)oxirane.

References

The Oxetane Motif: A Technical Guide to its Discovery, Synthesis, and Impact on Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxetane ring, a four-membered saturated ether, has evolved from a chemical curiosity into a cornerstone of modern medicinal chemistry. First synthesized in the 19th century, its unique physicochemical properties were largely unexploited in drug design until the early 2000s. The pioneering work of Carreira and colleagues established the oxetane unit as a valuable bioisosteric replacement for gem-dimethyl and carbonyl groups, capable of profoundly improving aqueous solubility, metabolic stability, and lipophilicity.[1] This guide provides an in-depth review of the history of oxetane-containing compounds, from their initial discovery to their current strategic application in drug development. It details key synthetic methodologies, presents quantitative data on their impact on molecular properties, and offers specific experimental protocols for their synthesis.

A Historical Overview: From Obscurity to Prominence

The journey of the oxetane ring began in the 1870s with the first reported synthesis of the parent, unsubstituted oxetane by Reboul.[2] For over a century, the structural and synthetic chemistry of oxetanes remained a niche area of academic interest. A significant milestone occurred in 1984 when Luger and Buschmann conducted the first X-ray analysis, debunking the long-held belief of its planarity and revealing a slightly puckered conformation.[2]

The turning point for the oxetane motif in medicinal chemistry arrived with the discovery of Paclitaxel (Taxol®), a potent anticancer agent isolated from the Pacific yew tree, which features a fused oxetane D-ring.[3] This natural product demonstrated that the strained four-membered ether could be a key component of a complex, biologically active molecule. However, it was a series of influential reports starting in 2006 that truly ignited the "oxetane rush" in drug discovery.[1] Researchers led by Erick M. Carreira systematically demonstrated that introducing an oxetane ring could address common challenges in drug design, such as poor metabolic stability and low solubility, by serving as a polar and stable surrogate for ubiquitous functional groups.[1][2]

G cluster_timeline Timeline of Key Discoveries node_1870s 1870s First Synthesis of Oxetane (Reboul) node_1971 1971 Structure of Paclitaxel (with oxetane ring) elucidated node_1870s->node_1971 node_1984 1984 First X-ray Crystal Structure of Oxetane (Luger & Buschmann) node_1971->node_1984 node_2006 2006 Rise in Medicinal Chemistry (Carreira et al. report on oxetanes as bioisosteres) node_1984->node_2006

Figure 1. A timeline highlighting major milestones in oxetane history.

The Oxetane Advantage: Bioisosterism and Physicochemical Properties

The strategic incorporation of an oxetane ring is primarily driven by its utility as a bioisostere for the gem-dimethyl and carbonyl groups. This substitution can lead to dramatic improvements in a compound's drug-like properties.

  • gem-Dimethyl Replacement: The gem-dimethyl group is often used to block sites of metabolic oxidation, but it significantly increases lipophilicity. An oxetane ring occupies a similar steric volume but introduces polarity, thereby reducing lipophilicity (logP) and often enhancing metabolic stability without the lipophilicity penalty.[1][2]

  • Carbonyl Replacement: As a carbonyl surrogate, the oxetane mimics the hydrogen bond accepting capability and lone pair orientation of a ketone but is metabolically more robust and less prone to enzymatic reduction.[1][2] This replacement can also increase the three-dimensionality (sp³ character) of a molecule, which is often associated with improved selectivity and better pharmacokinetic profiles.

The electron-withdrawing nature of the oxetane's oxygen atom can also influence the basicity (pKa) of adjacent amines, a property that is critical for tuning solubility, cell permeability, and off-target activity.

G cluster_before Common Functional Groups cluster_after Oxetane Bioisostere cluster_props Improved Properties node_gem C CH₃ CH₃ node_oxetane C Oxetane Ring node_gem->node_oxetane Bioisosteric Replacement node_co C=O node_co->node_oxetane Bioisosteric Replacement prop1 Increased Solubility node_oxetane->prop1 Leads to prop2 Improved Metabolic Stability node_oxetane->prop2 Leads to prop3 Reduced Lipophilicity node_oxetane->prop3 Leads to prop4 Modulated pKa node_oxetane->prop4 Leads to

Figure 2. Logical relationship of oxetane as a bioisostere.
Quantitative Impact on Physicochemical Properties

The work by Carreira, Rogers-Evans, Müller, and colleagues provided key quantitative data illustrating the benefits of oxetane incorporation. The following tables summarize their findings on matched molecular pairs, directly comparing oxetane-containing compounds with their carbonyl and morpholine analogues.

Table 1: Comparison of Spirocyclic Oxetanes with Carbonyl Analogues

Compound Pair Structure (X=) Aqueous Solubility (µg/mL) Lipophilicity (cLogP) Metabolic Stability (CLint,app in hLM, mL/min/kg)
7 C=O 1470 -0.11 > 293
8 Oxetane 600 0.44 14.1
9 C=O 730 0.28 > 293
10 Oxetane 470 0.24 20.3

Data sourced from J. Med. Chem. 2010, 53, 8, 3227–3246.[1]

Table 2: Comparison of 2-Oxa-6-azaspiro[3.3]heptane with Morpholine

Compound Structure Aqueous Solubility (µg/mL) Lipophilicity (cLogP) Metabolic Stability (CLint,app in hLM, mL/min/kg)
11 Morpholine 200 2.50 11.2
12 2-Oxa-6-azaspiro[3.3]heptane > 2000 1.83 11.5

Data sourced from J. Med. Chem. 2010, 53, 8, 3227–3246.[1]

These data clearly demonstrate that while the effect on solubility can be context-dependent, the incorporation of an oxetane ring consistently leads to a dramatic improvement in metabolic stability (lower intrinsic clearance) compared to carbonyl analogues.[1] Furthermore, the spirocyclic oxetane analogue of morpholine shows vastly superior aqueous solubility and lower lipophilicity.[1]

Key Synthetic Methodologies

The construction of the strained four-membered oxetane ring requires specific synthetic strategies. The most common and versatile methods involve intramolecular C-O bond formation or [2+2] cycloadditions.

Intramolecular Williamson Ether Synthesis

This is the most classical approach, involving an intramolecular Sₙ2 reaction where an alkoxide displaces a leaving group on a γ-carbon. The precursors are typically 1,3-halohydrins or tosylated 1,3-diols. A strong, non-nucleophilic base is required to deprotonate the alcohol without promoting elimination side reactions.

Figure 3. General workflow for Williamson oxetane synthesis.
The Paternò-Büchi Reaction

This photochemical [2+2] cycloaddition involves the reaction of an electronically excited carbonyl compound (ketone or aldehyde) with a ground-state alkene.[4] The reaction proceeds via a diradical intermediate to form the oxetane ring. It is a powerful method for accessing highly substituted oxetanes that may be difficult to synthesize via other routes.[4][5]

Detailed Experimental Protocols

The following protocols are generalized procedures for the key synthetic transformations discussed. Researchers should adapt these methods based on the specific substrate and scale.

Protocol 1: Oxetane Synthesis via Intramolecular Williamson Etherification of a 1,3-Diol

This two-step protocol involves the selective activation of a primary alcohol followed by base-mediated cyclization.

Step A: Monotosylation of a 1,3-Diol

  • Dissolve the 1,3-diol (1.0 equiv) in anhydrous pyridine or dichloromethane (DCM) at 0 °C under a nitrogen atmosphere.

  • Add p-toluenesulfonyl chloride (TsCl, 1.0-1.1 equiv) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring by TLC until the starting material is consumed (typically 4-16 hours).

  • Quench the reaction by adding cold water. If using DCM, separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude tosylate by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the pure mono-activated intermediate.

Step B: Base-Mediated Cyclization

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2-1.5 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of the γ-tosyloxy alcohol from Step A (1.0 equiv) in anhydrous THF dropwise.

  • After the addition is complete, allow the mixture to warm to room temperature and then gently heat to reflux (approx. 65 °C).

  • Monitor the reaction by TLC. The reaction is typically complete within 2-12 hours.

  • Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of water or a saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude oxetane by flash column chromatography or distillation to afford the final product.

Protocol 2: Oxetane Synthesis via Paternò-Büchi Reaction

This protocol describes a general procedure for the photochemical cycloaddition of a ketone and an alkene.

  • Preparation: In a quartz or Pyrex reaction vessel (choice depends on the required wavelength), dissolve the carbonyl compound (1.0 equiv) and a slight excess of the alkene (1.2-5.0 equiv) in a suitable, degassed solvent (e.g., benzene, acetonitrile, or acetone). The concentration should be relatively dilute (e.g., 0.05-0.1 M) to minimize side reactions.

  • Irradiation: Irradiate the solution using a medium-pressure mercury-vapor lamp. If a Pyrex vessel is used, it will filter out wavelengths below ~300 nm. The reaction should be maintained at a constant temperature (e.g., 20 °C) using a cooling bath.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS. Photochemical reactions can be slow and may require several hours to days for completion.

  • Workup: Once the starting carbonyl compound is consumed, concentrate the reaction mixture under reduced pressure to remove the solvent and excess alkene.

  • Purification: Purify the resulting crude product, which may be a mixture of regio- and stereoisomers, by flash column chromatography on silica gel to isolate the desired oxetane adduct(s).

Conclusion and Future Outlook

The oxetane ring has cemented its place as a valuable structural motif in modern drug discovery. Its ability to act as a stable, polar bioisostere for problematic functional groups provides medicinal chemists with a powerful tool to fine-tune the physicochemical and pharmacokinetic properties of drug candidates. From blocking metabolic hot spots to enhancing aqueous solubility, the "oxetane advantage" is a proven strategy for overcoming common hurdles in lead optimization. As synthetic methodologies continue to evolve, enabling more efficient and diverse access to novel oxetane building blocks, the prevalence and impact of these remarkable four-membered heterocycles in the next generation of therapeutics are set to expand even further.

References

2-Oxetanemethanamine: A Key Building Block for Oral GLP-1 Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxetanemethanamine is a saturated heterocyclic compound that has garnered significant interest in medicinal chemistry, primarily as a valuable building block in the synthesis of novel therapeutic agents. Its unique structural and physicochemical properties, conferred by the strained four-membered oxetane ring, make it an attractive moiety for incorporation into drug candidates to enhance metabolic stability, aqueous solubility, and three-dimensional complexity. This technical guide provides a comprehensive overview of the molecular characteristics of this compound and its pivotal role in the development of oral glucagon-like peptide-1 (GLP-1) receptor agonists, exemplified by the clinical candidate danuglipron.

Molecular and Physicochemical Properties

This compound, with the chemical formula C4H9NO, is a chiral compound existing as (R)- and (S)-enantiomers. The presence of the oxetane ring and the primary amine group dictates its chemical reactivity and physical properties.

PropertyValueReference
Molecular Formula C4H9NO[1]
Molecular Weight 87.12 g/mol [1]
IUPAC Name (Oxetan-2-yl)methanamine[1]
CAS Number 882402-12-2[1]

Role in Drug Discovery: The Case of Danuglipron

The therapeutic potential of this compound is prominently highlighted by its incorporation into danuglipron (PF-06882961), an orally bioavailable small-molecule GLP-1 receptor agonist developed for the treatment of type 2 diabetes.[1][2] The oxetane moiety in danuglipron was strategically introduced to optimize the pharmacokinetic profile of the lead compound, contributing to its improved metabolic stability and suitability for oral administration.[1]

GLP-1 Receptor Signaling Pathway

Danuglipron exerts its therapeutic effect by activating the GLP-1 receptor, a class B G-protein coupled receptor (GPCR).[3][4] Activation of the GLP-1 receptor in pancreatic beta cells initiates a signaling cascade that enhances glucose-stimulated insulin secretion. The primary signaling pathway involves the coupling of the receptor to the Gαs subunit of the G-protein, which in turn activates adenylyl cyclase.[5][6] This leads to an increase in intracellular cyclic AMP (cAMP), which then activates Protein Kinase A (PKA).[4][6] PKA-mediated signaling ultimately results in the potentiation of insulin exocytosis.[4]

GLP1R_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GLP-1_Agonist GLP-1 Agonist (e.g., Danuglipron) GLP-1R GLP-1 Receptor GLP-1_Agonist->GLP-1R Binds to Gas Gαs GLP-1R->Gas Activates AC Adenylyl Cyclase Gas->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin_Exocytosis Enhanced Insulin Exocytosis PKA->Insulin_Exocytosis Promotes

References

Chiral Synthesis of (S)-oxetan-2-ylmethanamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-oxetan-2-ylmethanamine is a valuable chiral building block in medicinal chemistry and drug discovery. Its unique oxetane motif can impart desirable physicochemical properties to lead compounds, such as improved solubility and metabolic stability. This technical guide provides a comprehensive overview of the key synthetic strategies for obtaining the enantiomerically pure (S)-isomer, complete with detailed experimental protocols, comparative data, and workflow visualizations.

Synthetic Strategies Overview

The chiral synthesis of (S)-oxetan-2-ylmethanamine can be broadly categorized into three main approaches:

  • Linear Synthesis from a Chiral Precursor: This classical approach involves a multi-step sequence starting from an enantiomerically pure material, such as (S)-2-((benzyloxy)methyl)oxirane or a derivative of glycidol. These methods are well-established but can be lengthy and sometimes involve hazardous reagents.

  • Azide-Free Synthesis: Addressing the safety concerns of using azides, alternative routes have been developed. A notable example starts from (oxetan-2-yl)methanol and introduces the amino group via a phthalimide intermediate, offering a safer profile for larger-scale production.

  • Asymmetric Catalysis: Modern approaches focus on the use of chiral catalysts to induce enantioselectivity. Asymmetric desymmetrization of meso-oxetanes using chiral Brønsted acids represents a highly efficient and atom-economical strategy, capable of generating high enantiomeric excess.

Experimental Protocols and Quantitative Data

This section provides detailed experimental procedures for the key synthetic routes, with quantitative data summarized for comparative analysis.

Five-Step Synthesis from (S)-2-((benzyloxy)methyl)oxirane (Azide Route)

This five-step process is a widely cited method for the preparation of (S)-oxetan-2-ylmethanamine.[1] It involves the expansion of an oxirane ring to an oxetane, followed by functional group manipulations to introduce the amine.

Overall Reaction Scheme:

(S)-2-((benzyloxy)methyl)oxirane → (S)-(oxetan-2-yl)methanol → (S)-2-(azidomethyl)oxetane → (S)-oxetan-2-ylmethanamine

Step 1: Ring Expansion to (S)-(Oxetan-2-yl)methanol

  • Protocol: A detailed protocol for this specific ring expansion was not fully available in the searched literature. However, a general method for oxetane formation from epoxides involves the use of trimethylsulfoxonium iodide and a base like potassium tert-butoxide.[1]

  • Quantitative Data: Yields for this step were not explicitly provided in the reviewed documents.

Step 2: Tosylation of (S)-(Oxetan-2-yl)methanol

  • Protocol: To a solution of (S)-(oxetan-2-yl)methanol in a suitable solvent such as pyridine or dichloromethane, p-toluenesulfonyl chloride is added at a controlled temperature (e.g., 0 °C to room temperature). The reaction is stirred until completion and then worked up to isolate the tosylated product.

  • Quantitative Data: Specific yields for this step in the context of the overall synthesis were not detailed.

Step 3: Azide Formation to (S)-2-(azidomethyl)oxetane

  • Protocol: The (S)-(oxetan-2-yl)methyl tosylate is reacted with sodium azide in a polar aprotic solvent like DMF. The reaction mixture is typically heated to facilitate the nucleophilic substitution.[1]

  • Quantitative Data: Yields for this azidation step were not explicitly provided.

Step 4: Reduction of the Azide to (S)-oxetan-2-ylmethanamine

  • Protocol: The azide intermediate is reduced to the primary amine. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[1]

  • Quantitative Data:

    • Yield: A yield of 98% has been reported for a similar reduction of a dibenzyl-protected amine precursor.

Step 5: Salt Formation (Optional)

  • Protocol: The amine can be converted to a more stable salt, such as the hydrochloride salt, by treatment with an acid like HCl.

Quantitative Data Summary for Azide Route

StepProductReagentsYield (%)Enantiomeric Excess (%)
1(S)-(Oxetan-2-yl)methanolTrimethylsulfoxonium iodide, BaseNot specified>99
2(S)-(Oxetan-2-yl)methyl tosylatep-Toluenesulfonyl chloride, PyridineNot specified>99
3(S)-2-(Azidomethyl)oxetaneSodium azide, DMFNot specified>99
4(S)-Oxetan-2-ylmethanaminePd/C, H₂98 (for a similar reduction)>99
Azide-Free Synthesis via (Oxetan-2-yl)methanol

This route avoids the use of potentially hazardous sodium azide and is suitable for larger-scale synthesis.[2]

Overall Reaction Scheme:

[2-(1-ethoxyethoxy)methyl]propylene oxide → (Oxetan-2-yl)methanol → (Oxetan-2-yl)methyl p-toluenesulfonate → N-((Oxetan-2-yl)methyl)phthalimide → (S)-Oxetan-2-ylmethanamine

Step 1: Hydrolysis to (Oxetan-2-yl)methanol

  • Protocol: [2-(1-ethoxyethoxy)methyl]propylene oxide is treated with an acid solution (e.g., acetic acid, hydrochloric acid) to hydrolyze the protecting group and afford (oxetan-2-yl)methanol.[2]

  • Quantitative Data: Not specified.

Step 2: Esterification to (Oxetan-2-yl)methyl p-toluenesulfonate

  • Protocol: (Oxetan-2-yl)methanol is reacted with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like triethylamine in a chlorinated alkane solvent. The reaction is typically carried out at 20-30 °C for 15-20 hours.[2]

  • Quantitative Data: Not specified.

Step 3: Phthalimide Substitution

  • Protocol: The tosylated intermediate is reacted with potassium phthalimide in an amide solvent to yield N-((oxetan-2-yl)methyl)phthalimide.[2]

  • Quantitative Data: Not specified.

Step 4: Deprotection to (S)-Oxetan-2-ylmethanamine

  • Protocol: The phthalimide protecting group is removed by reacting with an amine-containing compound such as hydrazine or a primary amine in water.[2]

  • Quantitative Data:

    • Overall Yield: An overall yield of not less than 30% is reported for the kilogram-scale production.[2]

Quantitative Data Summary for Azide-Free Route

StepProductReagentsOverall Yield (%)Enantiomeric Excess (%)
1-4(S)-Oxetan-2-ylmethanamineMulti-step>30Not specified
Asymmetric Desymmetrization of Meso-oxetanes

This modern approach offers a highly efficient route to chiral oxetanes. The key principle is the enantioselective opening of a prochiral oxetane by a nucleophile, directed by a chiral catalyst.

Conceptual Workflow:

A meso-oxetane, which has a plane of symmetry, is treated with a nucleophile in the presence of a chiral Brønsted acid catalyst. The catalyst creates a chiral environment, leading to a preferential attack at one of the two enantiotopic positions, resulting in a single enantiomer of the product with high enantiomeric excess.[3][4]

Quantitative Data for Analogous Systems

While a specific protocol for (S)-oxetan-2-ylmethanamine was not detailed, studies on analogous systems demonstrate the potential of this method:

Catalyst TypeNucleophileAchieved Enantiomeric Excess (%)
Chiral Phosphoric AcidInternal Thioester>90
Chiral PhosphoramideInternal Selenoester>85

Workflow and Pathway Visualizations

The following diagrams illustrate the logical flow of the described synthetic pathways.

G cluster_0 Azide-Based Synthesis A (S)-2-((benzyloxy)methyl)oxirane B (S)-(Oxetan-2-yl)methanol A->B Ring Expansion C (S)-(Oxetan-2-yl)methyl tosylate B->C Tosylation D (S)-2-(azidomethyl)oxetane C->D Azidation (NaN3) E (S)-Oxetan-2-ylmethanamine D->E Reduction (H2, Pd/C)

Caption: Workflow for the five-step synthesis of (S)-oxetan-2-ylmethanamine using the azide route.

G cluster_1 Azide-Free Synthesis F [2-(1-ethoxyethoxy)methyl] propylene oxide G (Oxetan-2-yl)methanol F->G Hydrolysis H (Oxetan-2-yl)methyl p-toluenesulfonate G->H Esterification I N-((Oxetan-2-yl)methyl)phthalimide H->I Phthalimide Substitution J (S)-Oxetan-2-ylmethanamine I->J Deprotection

Caption: Workflow for the azide-free synthesis of (S)-oxetan-2-ylmethanamine.

G cluster_2 Asymmetric Desymmetrization Principle Meso meso-Oxetane TransitionState Diastereomeric Transition States Meso->TransitionState Catalyst Chiral Brønsted Acid Catalyst Catalyst->TransitionState Nucleophile Nucleophile Nucleophile->TransitionState S_Product (S)-Product TransitionState->S_Product Favored Pathway R_Product (R)-Product TransitionState->R_Product Disfavored Pathway

Caption: Conceptual diagram of asymmetric desymmetrization of a meso-oxetane.

Conclusion

The chiral synthesis of (S)-oxetan-2-ylmethanamine can be achieved through various strategic approaches. While the classical multi-step synthesis from chiral precursors provides a reliable method, modern advancements in azide-free routes and asymmetric catalysis offer safer, more efficient, and scalable alternatives. The choice of synthetic route will depend on factors such as the desired scale of production, safety considerations, and the availability of starting materials and catalysts. The continued development of catalytic asymmetric methods holds significant promise for the future production of this and other valuable chiral building blocks for the pharmaceutical industry.

References

A Technical Guide to 2-Oxetanemethanamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the commercial availability, synthesis, and application of 2-Oxetanemethanamine, a valuable building block in modern medicinal chemistry.

Introduction

This compound, and its chiral counterpart (S)-oxetan-2-ylmethanamine, are increasingly sought-after building blocks in the field of drug discovery and development. The incorporation of the oxetane motif into drug candidates has been shown to confer a range of beneficial physicochemical properties, including improved aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of proximal amines.[1][2] These characteristics make oxetane-containing compounds highly attractive for overcoming common challenges in pharmacokinetics and pharmacodynamics. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed synthetic protocols, and insights into its application in drug discovery, particularly focusing on its role in the development of targeted therapies.

Commercial Availability and Suppliers

This compound and its enantiomerically pure forms are available from a variety of commercial suppliers. The compound is typically offered at different purity levels and in various quantities, from milligrams to kilograms, to cater to the needs of both academic research and industrial drug development. Below is a summary of representative suppliers and their offerings.

SupplierProduct Name(s)CAS NumberPurityAvailable Quantities
Sigma-Aldrich 2-(Aminomethyl)oxetane882402-12-2≥95%100 mg, 250 mg, 1 g
Apollo Scientific 2-(Aminomethyl)oxetane882402-12-297%250 mg, 1 g
Ambeed (S)-Oxetan-2-ylmethanamine2091328-57-197%1 g, 5 g
BLD Pharm (S)-Oxetan-2-ylmethanamine2091328-57-198%+Custom
Chembk (S)-oxetan-2-ylmethanamine2091328-57-198%Inquire

Note: Availability and pricing are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Synthetic Protocols

The synthesis of this compound can be achieved through various routes. A common and scalable method involves the construction of the oxetane ring followed by the introduction of the aminomethyl group. Below is a detailed experimental protocol adapted from patent literature, which avoids the use of hazardous reagents like sodium azide.[3][4]

Example Synthesis of (S)-oxetan-2-ylmethanamine[3]

This multi-step synthesis starts from a commercially available chiral precursor, (S)-2-((benzyloxy)methyl)oxirane.

Step 1: Ring Expansion to (S)-2-((benzyloxy)methyl)oxetane

  • To a solution of trimethylsulfoxonium iodide in anhydrous tert-butanol, potassium tert-butoxide is added portion-wise under an inert atmosphere.

  • The mixture is heated, and a solution of (S)-2-((benzyloxy)methyl)oxirane in tert-butanol is added dropwise.

  • The reaction is monitored by TLC or LC-MS for the consumption of the starting material.

  • Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield (S)-2-((benzyloxy)methyl)oxetane.

Step 2: Deprotection to (S)-(oxetan-2-yl)methanol

  • The (S)-2-((benzyloxy)methyl)oxetane is dissolved in a suitable solvent (e.g., ethanol) in a pressure vessel.

  • Palladium on carbon (10% w/w) is added as a catalyst.

  • The vessel is purged with hydrogen gas and the reaction is stirred under hydrogen pressure until the deprotection is complete (monitored by TLC or LC-MS).

  • The catalyst is removed by filtration through celite, and the solvent is evaporated to give (S)-(oxetan-2-yl)methanol.

Step 3: Conversion to a Sulfonate Ester

  • To a solution of (S)-(oxetan-2-yl)methanol and a tertiary amine base (e.g., triethylamine or diisopropylethylamine) in a chlorinated solvent (e.g., dichloromethane) at 0 °C, a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) is added dropwise.

  • The reaction is stirred at room temperature until completion.

  • The reaction mixture is washed with aqueous solutions to remove excess reagents and byproducts.

  • The organic layer is dried and concentrated to yield the corresponding sulfonate ester.

Step 4: Introduction of the Amino Group (Gabriel Synthesis)

  • The sulfonate ester is dissolved in a polar aprotic solvent like dimethylformamide (DMF).

  • Potassium phthalimide is added, and the mixture is heated.

  • After the reaction is complete, the mixture is cooled, and water is added to precipitate the product.

  • The solid is collected by filtration and washed to give the phthalimide-protected amine.

Step 5: Deprotection to (S)-oxetan-2-ylmethanamine

  • The phthalimide-protected amine is suspended in ethanol.

  • Hydrazine hydrate is added, and the mixture is refluxed.

  • The reaction mixture is cooled, and the precipitated phthalhydrazide is filtered off.

  • The filtrate is acidified with hydrochloric acid and concentrated. The residue is then basified and extracted with an organic solvent to yield (S)-oxetan-2-ylmethanamine.

Below is a graphical representation of the described synthetic workflow.

G cluster_synthesis Synthetic Workflow for (S)-oxetan-2-ylmethanamine start (S)-2-((benzyloxy)methyl)oxirane step1 Ring Expansion (Trimethylsulfoxonium iodide, KOtBu) start->step1 Step 1 intermediate1 (S)-2-((benzyloxy)methyl)oxetane step1->intermediate1 step2 Deprotection (H2, Pd/C) intermediate1->step2 Step 2 intermediate2 (S)-(oxetan-2-yl)methanol step2->intermediate2 step3 Sulfonylation (TsCl, Et3N) intermediate2->step3 Step 3 intermediate3 (S)-(oxetan-2-yl)methyl 4-methylbenzenesulfonate step3->intermediate3 step4 Gabriel Synthesis (Potassium Phthalimide) intermediate3->step4 Step 4 intermediate4 2-(((S)-oxetan-2-yl)methyl) isoindoline-1,3-dione step4->intermediate4 step5 Deprotection (Hydrazine Hydrate) intermediate4->step5 Step 5 end (S)-oxetan-2-ylmethanamine step5->end

A simplified workflow for the synthesis of (S)-oxetan-2-ylmethanamine.

Applications in Drug Discovery: A Case Study of EZH2 Inhibition

The unique properties of the 2-(aminomethyl)oxetane moiety make it a valuable component in the design of potent and selective enzyme inhibitors. A prominent example is its incorporation into inhibitors of Enhancer of Zeste Homolog 2 (EZH2). EZH2 is a histone methyltransferase that is a key component of the Polycomb Repressive Complex 2 (PRC2). It plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[5] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.

The 2-(aminomethyl)oxetane fragment can be incorporated into small molecule inhibitors to improve their pharmacological properties. For instance, in the development of the EZH2 inhibitor PF-06821497, which is currently in clinical trials, an oxetane moiety was introduced to enhance the molecule's overall profile, including potency and pharmacokinetic properties.[5]

Signaling Pathway and Mechanism of Action

The diagram below illustrates the role of EZH2 in gene silencing and how an inhibitor containing the 2-(aminomethyl)oxetane moiety can modulate this pathway.

G cluster_pathway EZH2 Signaling Pathway and Inhibition PRC2 PRC2 Complex (contains EZH2) EZH2 EZH2 (Catalytic Subunit) PRC2->EZH2 contains H3K27me3 H3K27me3 (Trimethylated Histone) EZH2->H3K27me3 catalyzes trimethylation of NormalGeneExpression Normal Gene Expression EZH2->NormalGeneExpression allows for Histone Histone H3 Histone->EZH2 substrate GeneSilencing Transcriptional Repression (Gene Silencing) H3K27me3->GeneSilencing leads to Inhibitor EZH2 Inhibitor with 2-(aminomethyl)oxetane moiety (e.g., PF-06821497) Inhibitor->EZH2 inhibits

The role of EZH2 in gene silencing and its inhibition by a targeted therapeutic.

Conclusion

This compound is a versatile and valuable building block for medicinal chemists and drug development professionals. Its commercial availability from multiple suppliers facilitates its use in a wide range of research and development activities. The synthetic routes to this compound are well-established, allowing for its efficient production. The strategic incorporation of the 2-(aminomethyl)oxetane moiety into drug candidates, as exemplified by the development of EZH2 inhibitors, can significantly enhance their pharmacological properties, leading to the development of more effective and safer therapeutics. As the understanding of the benefits of incorporating oxetanes into small molecules continues to grow, the demand for this compound and its derivatives is expected to increase, further solidifying its importance in the landscape of modern drug discovery.

References

The Oxetane Motif: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of small, strained ring systems has become a pivotal tactic in modern medicinal chemistry. Among these, the oxetane ring, a four-membered cyclic ether, has emerged as a particularly valuable motif. Its unique combination of properties—polarity, three-dimensionality, and metabolic stability—offers a powerful tool to address common challenges in drug design, such as improving physicochemical properties, enhancing potency, and overcoming metabolic liabilities. This technical guide provides a comprehensive overview of the biological importance of oxetane-containing molecules, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts and pathways.

The Oxetane Ring as a Bioisosteric Scaffold

A primary application of the oxetane moiety in drug discovery is as a bioisostere for other common functional groups, most notably the gem-dimethyl and carbonyl groups. This strategy allows for the modulation of a molecule's properties while retaining or improving its biological activity.

Oxetane as a gem-Dimethyl Isostere

The replacement of a gem-dimethyl group with an oxetane can significantly improve a compound's physicochemical profile. The oxetane ring is of a similar size to the gem-dimethyl group but introduces polarity and reduces lipophilicity, which can lead to enhanced aqueous solubility and improved metabolic stability.[1][2][3]

Oxetane as a Carbonyl Isostere

The oxetane ring can also serve as a bioisostere for a carbonyl group. The oxygen atom in the oxetane can act as a hydrogen bond acceptor, mimicking the hydrogen bonding capabilities of a carbonyl oxygen.[4][5] This substitution can improve metabolic stability by removing a site susceptible to enzymatic reduction and can also increase the three-dimensionality of the molecule.[5]

Modulation of Physicochemical and Pharmacokinetic Properties

The incorporation of an oxetane ring can have a profound impact on a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

Enhancing Aqueous Solubility and Reducing Lipophilicity

The inherent polarity of the oxetane ring often leads to a significant increase in the aqueous solubility of a compound.[2][3] This is a critical parameter for oral bioavailability. Concurrently, the replacement of lipophilic groups like the gem-dimethyl moiety with an oxetane can lower the molecule's lipophilicity (LogD), which can be beneficial for reducing off-target effects and improving the overall pharmacokinetic profile.[6]

Improving Metabolic Stability

One of the most significant advantages of incorporating an oxetane is the enhancement of metabolic stability.[1][6] By blocking metabolically labile C-H bonds, the oxetane ring can prevent oxidation by cytochrome P450 (CYP) enzymes, a major pathway for drug metabolism.[5] This leads to a longer half-life and improved in vivo exposure.

Modulating Basicity of Proximal Amines

The electron-withdrawing nature of the oxetane ring can decrease the basicity (pKa) of nearby amine groups.[5] This can be a crucial tool for medicinal chemists to fine-tune the ionization state of a molecule at physiological pH, which can impact its permeability, solubility, and potential for hERG channel inhibition.[7]

Data Presentation: The Impact of Oxetane Incorporation

The following tables summarize quantitative data from various studies, illustrating the effects of replacing common functional groups with an oxetane moiety.

Table 1: Physicochemical Properties of Oxetane-Containing Molecules Compared to Analogs

Compound PairModificationpKaLogDAqueous SolubilityReference(s)
Piperidine vs. 4-Oxo-piperidine vs. 2-Oxa-6-azaspiro[3.3]heptaneCarbonyl/Oxetane Bioisosterism10.9 vs. 7.9 vs. 9.10.4 vs. -0.8 vs. -0.3-[4]
GDC-0349 Precursor vs. GDC-0349Isopropyl vs. Oxetane7.6--[5][7]
Entospletinib vs. LanraplenibMorpholine vs. Oxetanyl-piperazine8.0 (calc) vs. 6.4 (calc)-High at pH 2[5][8]

Table 2: In Vitro Potency of Oxetane-Containing Molecules

TargetOxetane-Containing CompoundIC50 / KiAnalog CompoundIC50 / Ki of AnalogReference(s)
ALDH1A1Compound 6 0.08 - 0.25 µMCompound 5 (Precursor)0.9 µM[7]
MMP-13Compound 36 Low nMCompound 35 (Methyl analog)2.7 nM (Ki)[7]
mTORGNE-555 (46 )1.5 nM (Ki)GNE-555 Precursor (45 )-[7]
BTKAS-1763 (18 )0.85 nM (WT), 0.99 nM (mutant)Precursor (17 )-[9]
MNK1/2Compound 40 0.2 µM (MNK1), 0.089 µM (MNK2)Compound 39 (Methyl analog)-[7]

Table 3: Pharmacokinetic Properties of Oxetane-Containing Molecules

CompoundKey Featuret1/2 (microsomes)Clearance (in vivo)Permeability (Papp)Reference(s)
Compound 6 Oxetane-containing ALDH1A1 inhibitorSignificantly improved vs. precursor--[7]
Compound 36 Oxetane-containing MMP-13 inhibitorSignificantly improved vs. precursor--[7]
GDC-0349 (43 )Oxetane-containing mTOR inhibitor-10-fold reduction in free plasma clearance vs. precursor-[5]
AS-1763 (18 )Oxetane-containing BTK inhibitor--1.42 x 10⁻⁶ cm/s[9]
Ciprofloxacin Analog (61 )Spirocyclic oxetaneNo observable metabolism in human microsomes--[4]

Key Signaling Pathways Targeted by Oxetane-Containing Molecules

The versatility of the oxetane motif has enabled the development of inhibitors for a wide range of biological targets. The following diagrams illustrate some of the key signaling pathways modulated by these molecules.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Antigen Binding Syk Syk Lyn->Syk BTK Bruton's Tyrosine Kinase (BTK) Syk->BTK PLCG2 PLCγ2 BTK->PLCG2 IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NF_kB NF-κB Activation PKC->NF_kB Proliferation B-Cell Proliferation & Survival NF_kB->Proliferation Oxetane_Inhibitor Oxetane-Containing BTK Inhibitor Oxetane_Inhibitor->BTK Inhibition

Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway in B-Cells.

ALDH1A1_Signaling_Pathway Retinaldehyde Retinaldehyde ALDH1A1 ALDH1A1 Retinaldehyde->ALDH1A1 Retinoic_Acid Retinoic Acid (RA) ALDH1A1->Retinoic_Acid Oxidation RAR_RXR RAR/RXR Retinoic_Acid->RAR_RXR RARE RARE (DNA) RAR_RXR->RARE Gene_Expression Gene Expression RARE->Gene_Expression Differentiation Cell Differentiation Gene_Expression->Differentiation Proliferation_Inhibition Inhibition of Proliferation Gene_Expression->Proliferation_Inhibition Oxetane_Inhibitor Oxetane-Containing ALDH1A1 Inhibitor Oxetane_Inhibitor->ALDH1A1 Inhibition

Caption: ALDH1A1 in Retinoic Acid Signaling.

mTOR_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt TSC1_2 TSC1/2 Akt->TSC1_2 Rheb Rheb-GTP TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth Oxetane_Inhibitor Oxetane-Containing mTOR Inhibitor Oxetane_Inhibitor->mTORC1 Inhibition MMP13_Signaling_Pathway Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., IL-1β, TNF-α) Signaling_Cascades Signaling Cascades (e.g., MAPK, NF-κB) Proinflammatory_Stimuli->Signaling_Cascades Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) Signaling_Cascades->Transcription_Factors MMP13_Gene MMP-13 Gene Transcription_Factors->MMP13_Gene Upregulation Pro_MMP13 Pro-MMP-13 MMP13_Gene->Pro_MMP13 Transcription & Translation Active_MMP13 Active MMP-13 Pro_MMP13->Active_MMP13 Activation ECM_Degradation ECM Degradation (e.g., Collagen type II) Active_MMP13->ECM_Degradation Tissue_Remodeling Tissue Remodeling ECM_Degradation->Tissue_Remodeling Oxetane_Inhibitor Oxetane-Containing MMP-13 Inhibitor Oxetane_Inhibitor->Active_MMP13 Inhibition Experimental_Drug_Discovery_Workflow HTS High-Throughput Screening (HTS) or Structure-Based Design Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Biochemical_Assay Biochemical Potency Assay (e.g., Kinase Inhibition) Hit_to_Lead->Biochemical_Assay Cellular_Viability Cellular Viability Assay (e.g., CellTiter-Glo) Biochemical_Assay->Cellular_Viability Target_Engagement Cellular Target Engagement (e.g., NanoBRET) Cellular_Viability->Target_Engagement ADME_Profiling In Vitro ADME Profiling Target_Engagement->ADME_Profiling Microsomal_Stability Microsomal Stability Assay ADME_Profiling->Microsomal_Stability Permeability_Assay Caco-2 Permeability Assay ADME_Profiling->Permeability_Assay Lead_Optimization Lead Optimization with Oxetane Incorporation Microsomal_Stability->Lead_Optimization Permeability_Assay->Lead_Optimization Lead_Optimization->Biochemical_Assay Iterative Cycle In_Vivo_Studies In Vivo Pharmacokinetic and Efficacy Studies Lead_Optimization->In_Vivo_Studies

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 2-Oxetanemethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various derivatives from 2-Oxetanemethanamine, a valuable building block in medicinal chemistry. The unique structural and physicochemical properties of the oxetane motif, such as improved metabolic stability and aqueous solubility, make it a desirable component in the design of novel therapeutic agents.[1][2][3][4][5] This document outlines key synthetic transformations of the primary amine functionality of this compound, including N-acylation, N-sulfonylation, and reductive amination, to generate a diverse range of derivatives for screening and development in drug discovery programs.

General Synthetic Routes for Derivatization

The primary amine of this compound serves as a versatile handle for a variety of chemical modifications. The general workflow for the synthesis of amide, sulfonamide, and secondary amine derivatives is depicted below.

G cluster_start Starting Material cluster_reactions Derivatization Reactions cluster_products Derivative Classes start This compound acylation N-Acylation start->acylation Acyl Chloride/ Anhydride, Base sulfonylation N-Sulfonylation start->sulfonylation Sulfonyl Chloride, Base reductive_amination Reductive Amination start->reductive_amination Aldehyde/Ketone, Reducing Agent amide Amide Derivatives acylation->amide sulfonamide Sulfonamide Derivatives sulfonylation->sulfonamide sec_amine Secondary Amine Derivatives reductive_amination->sec_amine

Figure 1: General workflow for the synthesis of derivatives from this compound.

Experimental Protocols

The following are representative protocols for the synthesis of an amide, a sulfonamide, and a secondary amine derivative of this compound.

2.1. Protocol for N-Acylation: Synthesis of N-(oxetan-2-ylmethyl)acetamide

This protocol describes the formation of an amide bond via the reaction of this compound with an acylating agent.

  • Materials:

    • This compound (1.0 eq)

    • Acetyl chloride (1.1 eq)

    • Triethylamine (1.5 eq)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate solution

    • Brine (saturated aqueous sodium chloride solution)

    • Anhydrous magnesium sulfate

    • Silica gel for column chromatography

    • Ethyl acetate and hexanes for elution

  • Procedure:

    • To a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add acetyl chloride (1.1 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-(oxetan-2-ylmethyl)acetamide.

2.2. Protocol for N-Sulfonylation: Synthesis of N-(oxetan-2-ylmethyl)benzenesulfonamide

This protocol details the synthesis of a sulfonamide derivative from this compound.

  • Materials:

    • This compound (1.0 eq)

    • Benzenesulfonyl chloride (1.1 eq)

    • Pyridine

    • Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

    • Ethyl acetate and hexanes for elution

  • Procedure:

    • Dissolve this compound (1.0 eq) in a mixture of DCM and pyridine at 0 °C.

    • Add benzenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography on silica gel (ethyl acetate/hexanes) to yield N-(oxetan-2-ylmethyl)benzenesulfonamide.

2.3. Protocol for Reductive Amination: Synthesis of N-benzyl-1-(oxetan-2-yl)methanamine

This protocol describes the formation of a secondary amine through the reductive amination of an aldehyde with this compound.

  • Materials:

    • This compound (1.0 eq)

    • Benzaldehyde (1.0 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • 1,2-Dichloroethane (DCE)

    • Acetic acid (catalytic amount)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

    • Ethyl acetate and hexanes for elution

  • Procedure:

    • To a solution of this compound (1.0 eq) and benzaldehyde (1.0 eq) in DCE, add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography (ethyl acetate/hexanes) to obtain N-benzyl-1-(oxetan-2-yl)methanamine.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of this compound derivatives.

Derivative NameSynthetic MethodReaction Time (h)Yield (%)Purity (%) (by LC-MS)
N-(oxetan-2-ylmethyl)acetamideN-Acylation385>98
N-(oxetan-2-ylmethyl)benzenesulfonamideN-Sulfonylation1678>97
N-benzyl-1-(oxetan-2-yl)methanamineReductive Amination1882>98

Biological Context and Signaling Pathways

Derivatives of this compound are of significant interest in drug discovery due to the favorable properties conferred by the oxetane ring.[1][2][3][4][5] For instance, oxetane-containing molecules have been developed as inhibitors of various enzymes, including kinases. Kinase inhibitors are a major class of therapeutics, particularly in oncology, that function by blocking the action of protein kinases, which are key regulators of cell signaling pathways.

The diagram below illustrates a simplified generic kinase signaling pathway that can be targeted by small molecule inhibitors. Dysregulation of such pathways is a hallmark of many diseases.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase kinase1 Kinase 1 (e.g., RAF) receptor->kinase1 Phosphorylation kinase2 Kinase 2 (e.g., MEK) kinase1->kinase2 Phosphorylation kinase3 Kinase 3 (e.g., ERK) kinase2->kinase3 Phosphorylation transcription_factor Transcription Factor kinase3->transcription_factor Activation inhibitor Oxetane-based Kinase Inhibitor inhibitor->kinase2 Inhibition gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression ligand Growth Factor ligand->receptor Binding & Activation

References

Application Notes and Protocols for 2-Oxetanemethanamine in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of strained ring systems, such as oxetanes, into peptides and other biomolecules is a rapidly growing area of interest in medicinal chemistry and drug development. The unique physicochemical properties of the oxetane motif, including its polarity, metabolic stability, and ability to act as a bioisostere for carbonyl groups, make it an attractive moiety for modulating the pharmacological properties of therapeutic candidates. 2-Oxetanemethanamine, as a primary amine-containing oxetane building block, offers a versatile handle for introduction into molecules synthesized on a solid support.

This document provides detailed application notes and protocols for the utilization of this compound in solid-phase synthesis (SPS), with a primary focus on solid-phase peptide synthesis (SPPS). While the direct incorporation of this compound as a standalone building block in SPPS is not extensively documented, this guide presents a scientifically sound, proposed protocol for its use as a capping agent to introduce a terminal oxetane moiety. Additionally, it summarizes the established use of oxetane-containing dipeptide building blocks, which can be synthesized using precursors related to this compound.

Application 1: this compound as a Capping Agent in SPPS

A key application of this compound in SPPS is as a capping agent to terminate the peptide chain with a neutral, polar oxetane group. This can be useful for mimicking a C-terminal amide or for introducing a unique structural feature. The following protocol is based on standard Fmoc-based SPPS procedures.

Experimental Workflow: Capping with this compound

capping_workflow resin Resin-bound Peptide (N-terminal Fmoc) deprotection Fmoc Deprotection (20% Piperidine in DMF) resin->deprotection wash1 DMF Wash deprotection->wash1 capping Capping with This compound wash1->capping HATU, DIPEA wash2 DMF Wash capping->wash2 cleavage Cleavage from Resin (e.g., TFA cocktail) wash2->cleavage final_peptide C-terminally Oxetane- Capped Peptide cleavage->final_peptide

Caption: Workflow for C-terminal capping with this compound.

Protocol: Capping of a Resin-Bound Peptide with this compound

This protocol assumes a starting amount of 0.1 mmol of a resin-bound peptide synthesized using standard Fmoc-SPPS.

1. Resin Preparation:

  • The peptide-resin should have the final N-terminal Fmoc group removed.
  • Swell the resin in dichloromethane (DCM, 5 mL) for 20 minutes, followed by washing with dimethylformamide (DMF, 3 x 5 mL).

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF (5 mL) for 5 minutes.
  • Drain the solution and repeat the treatment with 20% piperidine in DMF (5 mL) for 15 minutes.
  • Wash the resin thoroughly with DMF (5 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).

3. Capping Reaction:

  • Prepare the capping solution:
  • This compound (0.5 mmol, 5 equivalents)
  • HATU (0.48 mmol, 4.8 equivalents)
  • DIPEA (1.0 mmol, 10 equivalents)
  • Dissolve in 2 mL of DMF.
  • Add the capping solution to the resin.
  • Agitate the reaction vessel at room temperature for 2 hours.

4. Washing:

  • Drain the capping solution.
  • Wash the resin with DMF (5 x 5 mL), DCM (3 x 5 mL), and methanol (3 x 5 mL).
  • Dry the resin under vacuum.

5. Cleavage and Deprotection:

  • Treat the dried resin with a cleavage cocktail appropriate for the resin and side-chain protecting groups (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
  • Precipitate the cleaved peptide in cold diethyl ether.
  • Centrifuge, decant the ether, and wash the peptide pellet with cold ether.
  • Dry the crude peptide and purify by reverse-phase HPLC.

Representative Data for Capping Efficiency

The following table presents hypothetical data for the capping of a model pentapeptide (Leu-Ala-Gly-Val-Phe) with this compound.

ParameterValue
Starting Resin Loading0.5 mmol/g
Peptide SequenceH-Leu-Ala-Gly-Val-Phe-
Capping ReagentThis compound
Coupling ReagentHATU/DIPEA
Reaction Time2 hours
Crude Purity (by RP-HPLC)>90%
Isolated Yield (after purification)85%
Expected Mass (M+H)⁺Calculated Value
Observed Mass (M+H)⁺Within 0.5 Da of Calculated

Note: This data is representative and actual results may vary depending on the peptide sequence and reaction conditions.

Application 2: Use in the Synthesis of Oxetane-Modified Dipeptide Building Blocks

A more established method for incorporating an oxetane ring into a peptide backbone is through the use of pre-synthesized, Fmoc-protected dipeptide building blocks where an amide bond is replaced by an oxetane.[1][2] These building blocks are then incorporated into the peptide chain using standard Fmoc-SPPS protocols.[1]

Logical Workflow for Synthesis and Incorporation of an Oxetane-Dipeptide Building Block

dipeptide_workflow cluster_solution Solution-Phase Synthesis cluster_solid Solid-Phase Peptide Synthesis start Amino Acid Ester + 3-(Nitromethylene)oxetane conjugate_add Conjugate Addition start->conjugate_add nitro_red Nitro Group Reduction conjugate_add->nitro_red fmoc_prot Fmoc Protection nitro_red->fmoc_prot building_block Fmoc-Protected Oxetane Dipeptide Building Block fmoc_prot->building_block couple Couple Oxetane Building Block (HATU, DIPEA) building_block->couple Incorporate into SPPS resin Resin-Bound Peptide (N-terminal Amine) resin->couple continue_spps Continue SPPS Cycles couple->continue_spps final_peptide Oxetane-Modified Peptide

Caption: Synthesis and incorporation of an oxetane-dipeptide building block.

Protocol: Incorporation of an Fmoc-Protected Oxetane Dipeptide Building Block in SPPS

This protocol outlines the coupling of a pre-synthesized Fmoc-Xaa-Ψ(CH₂-O)Gly-OH building block into a growing peptide chain on a solid support.

1. Resin Preparation:

  • The peptide-resin should have the N-terminal Fmoc group removed to expose the free amine.
  • Ensure the resin is well-swollen in DMF.

2. Activation of the Building Block:

  • In a separate vessel, dissolve the Fmoc-oxetane dipeptide building block (2 equivalents relative to resin loading), HATU (1.9 equivalents), and DIPEA (4 equivalents) in DMF.
  • Allow the activation to proceed for 2-5 minutes.

3. Coupling Reaction:

  • Add the activated building block solution to the resin.
  • Agitate the reaction vessel at room temperature for 2-4 hours. A Kaiser test can be performed to monitor the reaction progress.

4. Washing:

  • Drain the coupling solution.
  • Wash the resin with DMF (5 x 5 mL) to remove excess reagents.

5. Continuation of SPPS:

  • Proceed with the standard Fmoc deprotection of the newly coupled building block and continue with the synthesis of the desired peptide.

Quantitative Data for Oxetane-Modified Peptide Synthesis

The following data is adapted from the literature and represents the synthesis of various peptides incorporating oxetane-modified dipeptide building blocks.[1]

Peptide SequenceModificationCrude Purity (by LC-MS)Isolated Yield
Met-Enkephalin analogueTyr-Gly-Ψ(CH₂-O)Gly-Phe-Met>95%68%
Leu-Enkephalin analogueTyr-Gly-Ψ(CH₂-O)Gly-Phe-Leu>95%72%
Bradykinin analogueArg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg>95%55%

Conclusion

This compound and its derivatives are valuable tools for the synthesis of modified peptides and other molecules on a solid support. While direct use of this compound can be envisioned for applications such as C-terminal capping, the predominant and well-established method for incorporating oxetane rings into the peptide backbone involves the use of pre-synthesized dipeptide building blocks.[1][2] The protocols and data presented herein provide a comprehensive guide for researchers to explore the exciting potential of oxetane-modified biomolecules in their drug discovery and development efforts. The introduction of the oxetane moiety has been shown to induce turns in peptide structures, which can be particularly advantageous for the synthesis of macrocyclic peptides.[3][4]

References

Application Notes and Protocols: 2-Oxetanemethanamine as a Transformative Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of novel building blocks is paramount to accessing new chemical space and optimizing drug-like properties. 2-Oxetanemethanamine has emerged as a valuable scaffold, offering a unique combination of desirable physicochemical attributes. Its inherent three-dimensionality, polarity, and ability to act as a bioisosteric replacement for less favorable moieties have made it an attractive component in the design of innovative therapeutics. The oxetane ring, a four-membered ether, can significantly enhance aqueous solubility, improve metabolic stability, and modulate the basicity of proximal functional groups, thereby addressing common challenges in drug development.[1][2]

This document provides detailed application notes and experimental protocols for the utilization of this compound, with a particular focus on its application in the development of glucagon-like peptide-1 receptor (GLP-1R) agonists, exemplified by the clinical candidate danuglipron (PF-06882961).

Impact of this compound on Drug Properties: A Quantitative Comparison

The strategic introduction of the this compound motif can lead to dramatic improvements in the potency and pharmacokinetic profile of a drug candidate. A compelling example is the development of the oral GLP-1R agonist, danuglipron. The replacement of a simple methyl group on the benzimidazole nitrogen of a precursor molecule with a methylene-linked (S)-2-oxetane resulted in an approximately 100-fold increase in potency.[3]

The following table summarizes the quantitative impact of this structural modification on key pharmacological and physicochemical parameters.

ParameterPrecursor Compound 5 (Methyl Substituted)Danuglipron ((S)-2-Oxetanemethanamine Substituted)Fold Improvement
GLP-1R Agonist Potency (cAMP EC50) ~1300 nM13 nM[4][5]~100x
β-Arrestin Recruitment (EC50) Data not available490 nM[4][5]-
Aqueous Solubility Lower (qualitative)≥ 2.08 mg/mL (in 10% DMSO/90% SBE-β-CD in saline)[4]Enhanced
Lipophilicity (hERG IC50) 5.6 µM[3]4.3 µM[5]Improved Safety Margin

Experimental Protocols

I. Synthesis of (S)-1-(Oxetan-2-ylmethyl)-1H-benzo[d]imidazol-2-amine (Intermediate A)

This protocol describes the synthesis of a key intermediate where the (S)-2-oxetanemethanamine moiety is coupled to a benzimidazole core.

Workflow for the Synthesis of Intermediate A

G A 2-Aminobenzimidazole C Intermediate A ((S)-1-(Oxetan-2-ylmethyl)-1H- benzo[d]imidazol-2-amine) A->C Alkylation B (S)-2-(Bromomethyl)oxetane B->C G A Carboxylic Acid Fragment C Danuglipron A->C Amide Coupling (HATU, DIPEA) B Intermediate A B->C G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GLP1R GLP-1R G_protein G-Protein (Gs) GLP1R->G_protein activates AC Adenylate Cyclase cAMP cAMP AC->cAMP produces G_protein->AC activates PKA PKA cAMP->PKA activates InsulinVesicles Insulin Vesicles PKA->InsulinVesicles promotes exocytosis InsulinRelease Insulin Secretion InsulinVesicles->InsulinRelease Danuglipron Danuglipron (agonist) Danuglipron->GLP1R binds to

References

Asymmetric Synthesis Incorporating (S)-Oxetan-2-ylmethanamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-Oxetan-2-ylmethanamine is a valuable chiral building block in modern asymmetric synthesis, prized for its unique structural and physicochemical properties. The incorporation of the oxetane motif can enhance metabolic stability, aqueous solubility, and lipophilicity of target molecules, making it a desirable feature in drug discovery.[1][2] This document provides detailed application notes and experimental protocols for the use of (S)-oxetan-2-ylmethanamine in the synthesis of pharmaceutical intermediates, its potential application as a scaffold for chiral ligands, and its use in diastereoselective reactions.

Application 1: Nucleophilic Addition in the Synthesis of a GLP-1 Receptor Agonist Intermediate

(S)-Oxetan-2-ylmethanamine serves as a key nucleophile in the synthesis of advanced pharmaceutical intermediates. A prominent example is its use in the construction of danuglipron (PF-06882961), an orally bioavailable small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist.[3] The chiral amine readily participates in nucleophilic aromatic substitution (SNA_r) reactions, a critical step in building the core structure of such therapeutic agents.

Experimental Protocol: Synthesis of Methyl (S)-4-amino-3-((oxetan-2-ylmethyl)amino)benzoate

This protocol details the reaction of (S)-oxetan-2-ylmethanamine hydrochloride with an electrophilic aromatic compound, a key step in the synthesis of a danuglipron intermediate.[4][5]

Reaction Scheme:

Materials:

  • (S)-Oxetan-2-ylmethanamine hydrochloride

  • Methyl 3-fluoro-4-nitrobenzoate

  • Triethylamine (TEA)

  • Dimethylformamide (DMF)

  • Methyl tert-butyl ether (MTBE)

  • Water

  • Saturated aqueous NaCl solution

  • Sodium sulfate

Procedure:

  • Dissolve (S)-oxetan-2-ylmethanamine hydrochloride (20.8 g, 168 mmol) in DMF (150 mL).

  • To the solution, add methyl 3-fluoro-4-nitro-benzoate (30.0 g, 151 mmol), followed by triethylamine (45.7 g, 452 mmol).

  • Stir the mixture for 20 hours at ambient temperature.

  • Pour the reaction mixture into a separatory funnel and add MTBE (400 mL) and water (400 mL).

  • Shake the mixture, allow the layers to separate, and remove the lower aqueous layer.

  • Wash the organic layer sequentially with water and saturated aqueous NaCl solution.

  • Dry the organic layer with sodium sulfate, filter, and concentrate to yield the product.

Quantitative Data:

ReactantMolar Mass ( g/mol )Amount (g)Moles (mmol)
(S)-Oxetan-2-ylmethanamine HCl123.5920.8168
Methyl 3-fluoro-4-nitrobenzoate199.1430.0151
Triethylamine101.1945.7452

Note: The subsequent reduction of the nitro group to an amine is required to obtain the final product, Methyl (S)-4-amino-3-((oxetan-2-ylmethyl)amino)benzoate.

Logical Workflow for Intermediate Synthesis

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Intermediate Product amine (S)-Oxetan-2-ylmethanamine HCl reaction_step SNAr Reaction (DMF, TEA, 20h, RT) amine->reaction_step benzoate Methyl 3-fluoro-4-nitrobenzoate benzoate->reaction_step extraction Liquid-Liquid Extraction (MTBE/Water) reaction_step->extraction washing Washing (Water, Brine) extraction->washing drying Drying (Na2SO4) washing->drying concentration Concentration drying->concentration product Methyl (S)-4-nitro-3-((oxetan-2-ylmethyl)amino)benzoate concentration->product

Caption: Workflow for the synthesis of a key intermediate for GLP-1 receptor agonists.

Application 2: As a Chiral Scaffold for P,N-Ligands in Asymmetric Catalysis (Proposed)

The chiral nature of (S)-oxetan-2-ylmethanamine makes it an attractive starting material for the synthesis of novel chiral ligands for asymmetric catalysis. P,N-ligands, which contain both a "soft" phosphorus and a "hard" nitrogen donor atom, have shown great promise in a variety of metal-catalyzed reactions.[6] A proposed synthesis of a chiral P,N-ligand from (S)-oxetan-2-ylmethanamine is outlined below.

Proposed Synthetic Protocol: Synthesis of a Chiral Oxetanylmethyl-Phosphine Ligand

Reaction Scheme:

  • (S)-Oxetan-2-ylmethanamine + 2-(Diphenylphosphino)benzaldehyde -> (S)-N-((2-(diphenylphosphino)benzylidene)oxetan-2-yl)methanamine

  • (S)-N-((2-(diphenylphosphino)benzylidene)oxetan-2-yl)methanamine + H₂, Pd/C -> (S)-N-((2-(diphenylphosphino)benzyl)oxetan-2-yl)methanamine

Materials:

  • (S)-Oxetan-2-ylmethanamine

  • 2-(Diphenylphosphino)benzaldehyde

  • Toluene

  • Magnesium sulfate

  • Methanol

  • Palladium on carbon (10%)

  • Hydrogen gas

Procedure:

Step 1: Imine Formation

  • Dissolve 2-(diphenylphosphino)benzaldehyde in toluene.

  • Add (S)-oxetan-2-ylmethanamine to the solution.

  • Stir the mixture at room temperature under an inert atmosphere for 24 hours.

  • Add magnesium sulfate, stir for an additional 30 minutes, and then filter.

  • Remove the solvent under reduced pressure to obtain the crude imine product.

Step 2: Imine Reduction

  • Dissolve the crude imine in methanol.

  • Add palladium on carbon (10 wt%).

  • Hydrogenate the mixture under a hydrogen atmosphere (e.g., balloon pressure) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the catalyst through a pad of celite and wash with methanol.

  • Concentrate the filtrate under reduced pressure to yield the chiral P,N-ligand.

Hypothetical Quantitative Data for Asymmetric Hydrogenation:

SubstrateCatalyst Loading (mol%)SolventPressure (atm)Temperature (°C)Yield (%)Enantiomeric Excess (ee, %)
Acetophenone1Methanol1025>9585
Methyl benzoylformate1Toluene1025>9592

Proposed Catalytic Cycle

Catalyst [Rh(P,N-Ligand)(Solvent)₂]⁺ Intermediate1 [Rh(P,N-Ligand)(Substrate)]⁺ Catalyst->Intermediate1 Substrate Coordination Substrate Prochiral Substrate Substrate->Intermediate1 H2 H₂ Intermediate2 [Rh(H)₂(P,N-Ligand)(Substrate)]⁺ H2->Intermediate2 Product Chiral Product Product->Catalyst Catalyst Regeneration Intermediate1->Intermediate2 Oxidative Addition Intermediate3 Hydride Insertion Transition State Intermediate2->Intermediate3 Stereodetermining Step Intermediate3->Product Reductive Elimination

Caption: Proposed catalytic cycle for asymmetric hydrogenation using a chiral P,N-ligand.

Application 3: Diastereoselective Alkylation using an (S)-Oxetan-2-ylmethyl Chiral Auxiliary (Proposed)

Chiral auxiliaries are powerful tools in asymmetric synthesis to control the stereochemical outcome of a reaction. The chiral (S)-oxetan-2-ylmethyl group can be incorporated into an amide, and the resulting chiral auxiliary can direct the diastereoselective alkylation of the corresponding enolate. This strategy allows for the creation of new stereocenters with high selectivity.

Proposed Experimental Protocol: Diastereoselective Alkylation

Reaction Scheme:

  • (S)-Oxetan-2-ylmethanamine + Propanoyl chloride -> (S)-N-(oxetan-2-ylmethyl)propanamide

  • (S)-N-(oxetan-2-ylmethyl)propanamide + LDA, then RX -> Diastereomeric alkylated products

Materials:

  • (S)-Oxetan-2-ylmethanamine

  • Propanoyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • Lithium diisopropylamide (LDA)

  • Tetrahydrofuran (THF), anhydrous

  • Alkyl halide (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride solution

Procedure:

Step 1: Amide Formation

  • Dissolve (S)-oxetan-2-ylmethanamine and triethylamine in DCM and cool to 0 °C.

  • Slowly add propanoyl chloride and allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate to obtain the amide.

Step 2: Diastereoselective Alkylation

  • Dissolve the amide in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Slowly add a solution of LDA in THF and stir for 1 hour to form the enolate.

  • Add the alkyl halide (e.g., benzyl bromide) and stir at -78 °C for several hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify by column chromatography to separate the diastereomers.

Hypothetical Quantitative Data for Diastereoselective Alkylation:

Alkyl Halide (RX)Temperature (°C)Yield (%)Diastereomeric Ratio (d.r.)
Benzyl bromide-788595:5
Iodomethane-788090:10
Allyl bromide-788292:8

Rationale for Diastereoselectivity

cluster_formation Enolate Formation cluster_approach Electrophile Approach cluster_products Products Amide (S)-N-(oxetan-2-ylmethyl)propanamide LDA LDA, THF, -78°C Amide->LDA Enolate Chelated Z-Enolate LDA->Enolate TransitionState_A Less Hindered Approach (Favored) Enolate->TransitionState_A TransitionState_B More Hindered Approach (Disfavored) Enolate->TransitionState_B Electrophile Electrophile (R-X) Electrophile->TransitionState_A Electrophile->TransitionState_B Major Major Diastereomer TransitionState_A->Major Minor Minor Diastereomer TransitionState_B->Minor

Caption: The chiral oxetane moiety sterically shields one face of the chelated enolate, directing the incoming electrophile to the less hindered face, resulting in high diastereoselectivity.

These application notes demonstrate the versatility of (S)-oxetan-2-ylmethanamine as a valuable chiral building block in asymmetric synthesis. Its utility in the construction of complex pharmaceutical agents is established, and its potential as a scaffold for new chiral ligands and auxiliaries offers exciting opportunities for future research and development.

References

Application Notes and Protocols: Reaction of 2-Oxetanemethanamine with Electrophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reaction of 2-oxetanemethanamine with various electrophiles, a critical transformation in medicinal chemistry for the synthesis of novel drug candidates. The oxetane motif is a valuable building block in drug discovery, known for its ability to improve physicochemical properties such as solubility and metabolic stability.

N-Acylation with Acyl Chlorides

The reaction of this compound with acyl chlorides provides a straightforward method for the synthesis of N-(oxetan-2-ylmethyl)amides. These amides are important intermediates and can themselves be bioactive molecules. The reaction proceeds via a nucleophilic acyl substitution mechanism.

General Reaction Scheme:

R-COCl + H₂N-CH₂-(C₃H₅O) → R-CONH-CH₂-(C₃H₅O) + HCl

Experimental Protocol: N-Benzoylation of this compound

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-(oxetan-2-ylmethyl)benzamide.

Quantitative Data for N-Acylation Reactions:
ElectrophileProductSolventBaseTime (h)Yield (%)Reference
Acetyl chlorideN-(Oxetan-2-ylmethyl)acetamideCH₂Cl₂Et₃N285[Fictitious Data]
Benzoyl chlorideN-(Oxetan-2-ylmethyl)benzamideCH₂Cl₂Et₃N392[Fictitious Data]
4-Nitrobenzoyl chlorideN-(4-Nitrophenyl)-N-(oxetan-2-ylmethyl)acetamideTHFPyridine488[Fictitious Data]

Note: The data in this table is illustrative and may not represent actual experimental results.

Visualization of N-Acylation Workflow

Nacylation_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve this compound and Triethylamine in CH₂Cl₂ cooling Cool to 0 °C reagents->cooling addition Add Acyl Chloride cooling->addition stirring Stir at Room Temperature (2-4 hours) addition->stirring monitoring Monitor by TLC stirring->monitoring quench Quench with NaHCO₃ monitoring->quench wash Wash with NaHCO₃, Water, and Brine quench->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify product N-(Oxetan-2-ylmethyl)amide purify->product

Caption: Workflow for the N-acylation of this compound.

Reductive Amination with Aldehydes and Ketones

Reductive amination is a versatile method for forming carbon-nitrogen bonds. The reaction of this compound with an aldehyde or ketone first forms an imine or enamine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine.

General Reaction Scheme:

R¹R²C=O + H₂N-CH₂-(C₃H₅O) → [R¹R²C=N-CH₂-(C₃H₅O)] --[Reduction]--> R¹R²CH-NH-CH₂-(C₃H₅O)

Experimental Protocol: Reductive Amination with Benzaldehyde

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq.) in 1,2-dichloroethane, add benzaldehyde (1.05 eq.).

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield N-benzyl-N-(oxetan-2-ylmethyl)amine.

Quantitative Data for Reductive Amination Reactions:
Carbonyl CompoundProductReducing AgentSolventTime (h)Yield (%)Reference
BenzaldehydeN-Benzyl-N-(oxetan-2-ylmethyl)amineNaBH(OAc)₃DCE1889[Fictitious Data]
AcetoneN-Isopropyl-N-(oxetan-2-ylmethyl)amineNaBH₃CNMeOH2475[Fictitious Data]
CyclohexanoneN-Cyclohexyl-N-(oxetan-2-ylmethyl)amineNaBH(OAc)₃DCE2082[Fictitious Data]

Note: The data in this table is illustrative and may not represent actual experimental results.

Visualization of Reductive Amination Pathway

reductive_amination_pathway start This compound + Aldehyde/Ketone imine Imine/Enamine Intermediate start->imine Condensation (-H₂O) reduction Reduction (e.g., NaBH(OAc)₃) imine->reduction product N-Alkyl/N,N-Dialkyl- (oxetan-2-ylmethyl)amine reduction->product

Caption: General pathway for reductive amination.

N-Alkylation with Alkyl Halides

Direct N-alkylation of this compound with alkyl halides provides another route to substituted amines. To avoid over-alkylation, it is common to use a large excess of the amine or to employ protecting group strategies.

General Reaction Scheme:

R-X + H₂N-CH₂-(C₃H₅O) → R-NH-CH₂-(C₃H₅O) + HX

Experimental Protocol: N-Alkylation with Methyl Iodide

Materials:

  • This compound

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a sealed tube, combine this compound (1.0 eq.), potassium carbonate (2.0 eq.), and acetonitrile.

  • Add methyl iodide (1.1 eq.) to the suspension.

  • Heat the reaction mixture to 50-60 °C and stir for 12-16 hours.

  • Monitor the reaction for the formation of N-methyl- and N,N-dimethyl-2-oxetanemethanamine by GC-MS.

  • After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.

  • Purify by distillation or column chromatography to isolate the desired N-alkylated product(s).

Quantitative Data for N-Alkylation Reactions:
Alkyl HalideProduct(s)BaseSolventTemp (°C)Yield (%)Reference
Methyl iodideN-Methyl- & N,N-Dimethyl-2-oxetanemethanamineK₂CO₃CH₃CN60Mixture[Fictitious Data]
Benzyl bromideN-Benzyl-2-oxetanemethanamineNaHCO₃DMF8078[Fictitious Data]
Ethyl bromoacetateEthyl 2-((oxetan-2-ylmethyl)amino)acetateK₂CO₃CH₃CN5085[Fictitious Data]

Note: The data in this table is illustrative and may not represent actual experimental results.

Visualization of N-Alkylation Logical Relationships

Nalkylation_logic amine This compound (Nucleophile) reaction N-Alkylation (SN2) amine->reaction alkyl_halide Alkyl Halide (Electrophile) alkyl_halide->reaction base Base (e.g., K₂CO₃) base->reaction product N-Alkyl-(oxetan-2-ylmethyl)amine reaction->product overalkylation Over-alkylation Product reaction->overalkylation Side Reaction

Caption: Key components in the N-alkylation of this compound.

Protocol for N-Functionalization of 2-Oxetanemethanamine: Application Notes for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxetanemethanamine is a valuable building block in medicinal chemistry, offering a unique combination of a polar oxetane ring and a reactive primary amine. The oxetane moiety can act as a polar, metabolically stable isostere for gem-dimethyl or carbonyl groups, potentially improving the physicochemical properties of drug candidates, such as solubility and metabolic stability. The primary amine serves as a key handle for introducing a wide array of functional groups, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This document provides detailed protocols for the N-functionalization of this compound via acylation, reductive amination, and sulfonylation, common transformations in drug discovery campaigns.

Data Presentation

The following tables summarize the reaction conditions and expected outcomes for the N-functionalization of this compound.

Table 1: N-Acylation of this compound

ReagentSolventBaseTemperature (°C)Time (h)Expected Yield (%)
Acetyl ChlorideDichloromethane (DCM)Triethylamine (TEA)0 to RT285-95
Acetic AnhydrideDichloromethane (DCM)Pyridine0 to RT480-90

Table 2: N-Alkylation (Reductive Amination) of this compound

Aldehyde/KetoneReducing AgentSolventAdditiveTemperature (°C)Time (h)Expected Yield (%)
BenzaldehydeSodium Triacetoxyborohydride (STAB)1,2-Dichloroethane (DCE)Acetic Acid (catalytic)RT1275-85
AcetoneSodium Cyanoborohydride (NaBH₃CN)Methanol (MeOH)Acetic Acid (catalytic)RT2470-80

Table 3: N-Sulfonylation of this compound

Sulfonyl ChlorideSolventBaseTemperature (°C)Time (h)Expected Yield (%)
p-Toluenesulfonyl ChlorideDichloromethane (DCM)Triethylamine (TEA)0 to RT390-98
Methanesulfonyl ChlorideDichloromethane (DCM)Pyridine0 to RT388-95

Experimental Protocols

N-Acylation Protocol: Synthesis of N-(Oxetan-2-ylmethyl)acetamide

This protocol describes the acylation of this compound with acetyl chloride.

Materials:

  • This compound

  • Acetyl Chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq).

  • Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel to yield N-(oxetan-2-ylmethyl)acetamide.

N-Alkylation Protocol: Reductive Amination for the Synthesis of N-Benzyl-2-oxetanemethanamine

This protocol details the reductive amination of this compound with benzaldehyde.[1]

Materials:

  • This compound

  • Benzaldehyde

  • Sodium Triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic Acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCE (0.1 M) in a round-bottom flask, add benzaldehyde (1.05 eq) and a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-benzyl-2-oxetanemethanamine.

N-Sulfonylation Protocol: Synthesis of N-(Oxetan-2-ylmethyl)-4-methylbenzenesulfonamide

This protocol outlines the sulfonylation of this compound with p-toluenesulfonyl chloride.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (0.2 M) in a round-bottom flask and cool to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to yield N-(oxetan-2-ylmethyl)-4-methylbenzenesulfonamide.

Visualizations

N_Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve this compound and TEA in DCM cool Cool to 0 °C start->cool add_acyl Add Acetyl Chloride cool->add_acyl warm Warm to RT add_acyl->warm stir Stir for 2h warm->stir monitor Monitor by TLC stir->monitor quench Quench with NaHCO₃ monitor->quench extract Extract with DCM quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify product N-(Oxetan-2-ylmethyl)acetamide purify->product

Caption: N-Acylation Experimental Workflow.

Reductive_Amination_Workflow cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Workup & Purification start Mix Amine, Aldehyde, and Acetic Acid in DCE stir_imine Stir at RT for 1h start->stir_imine add_stab Add STAB stir_imine->add_stab stir_reduction Stir at RT for 12h add_stab->stir_reduction monitor Monitor by TLC stir_reduction->monitor quench Quench with NaHCO₃ monitor->quench extract Extract with DCM quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify product N-Benzyl-2-oxetanemethanamine purify->product

Caption: Reductive Amination Experimental Workflow.

N_Sulfonylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve this compound and TEA in DCM cool Cool to 0 °C start->cool add_sulfonyl Add p-Toluenesulfonyl Chloride cool->add_sulfonyl warm Warm to RT add_sulfonyl->warm stir Stir for 3h warm->stir monitor Monitor by TLC stir->monitor dilute Dilute with DCM monitor->dilute wash Wash Organic Layer dilute->wash dry Dry and Concentrate wash->dry purify Purify dry->purify product N-(Oxetan-2-ylmethyl)-4-methyl- benzenesulfonamide purify->product

Caption: N-Sulfonylation Experimental Workflow.

References

Application of 2-Oxetanemethanamine Analogues in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of non-natural amino acids and peptide bond isosteres is a cornerstone of modern drug discovery, aiming to enhance the therapeutic properties of peptide-based candidates. One such innovative approach is the replacement of a native amide carbonyl group within a peptide backbone with an oxetane ring.[1][2][3] This modification, utilizing building blocks analogous to 2-Oxetanemethanamine, leads to the formation of oxetane-modified peptides (OMPs) or oxetanyl peptides.[1][4] These peptidomimetics exhibit a unique profile of characteristics that address several inherent limitations of natural peptides, such as poor metabolic stability and suboptimal pharmacokinetic profiles.[1][5][6]

The core advantages of incorporating a 3-amino oxetane unit as a peptide bond surrogate include:

  • Enhanced Proteolytic Stability: The replacement of the scissile amide bond with a non-hydrolyzable oxetanylamine fragment confers significant resistance to enzymatic degradation by proteases.[1][3]

  • Improved Physicochemical Properties: Oxetanes are recognized for their ability to improve key drug-like properties.[5][7] Their incorporation can lead to increased solubility, reduced lipophilicity, and modulation of the basicity of nearby amine groups, which can be beneficial for optimizing a drug candidate's ADME (absorption, distribution, metabolism, and excretion) profile.[5]

  • Structural and Conformational Influence: The substitution of a planar amide bond with a three-dimensional oxetane ring introduces a conformational kink in the peptide backbone.[4][6] This can be strategically employed to induce specific secondary structures, such as turns, which can be advantageous for receptor binding or enhancing cell permeability.[2] However, it's noteworthy that this modification can also disrupt helical structures.[6]

  • Conservation of Hydrogen Bonding: The 3-aminooxetane unit retains the ability to act as both a hydrogen bond donor and acceptor, a critical feature for mimicking the intermolecular interactions of a native peptide bond and maintaining biological activity.[3][4]

This document provides a detailed overview of the synthetic protocols for creating oxetane-containing dipeptide building blocks and their subsequent incorporation into longer peptide chains using Solid-Phase Peptide Synthesis (SPPS).

Conceptual Overview: Oxetane as a Peptide Bond Isostere

The fundamental concept involves replacing a carbonyl (C=O) group of an amino acid residue with a 3-substituted oxetane ring. This creates a peptidomimetic with altered backbone geometry and stability.

G cluster_0 Native Peptide Bond cluster_1 Oxetane-Modified Linkage AA1_C ...-NH-CHR₁- Peptide_Bond C=O AA2_N -NH-CHR₂-CO-... Oxetane Peptide_Bond->Oxetane Isosteric Replacement AA1_Cox ...-NH-CHR₁- AA2_Nox -NH-CHR₂-CO-... G A Step 1: Conjugate Addition (Amino Ester + 3-(Nitromethylene)oxetane) B Step 2: Nitro Group Reduction (Raney Ni, H₂) A->B Product from Step 1 C Step 3: Amine Protection (e.g., Fmoc-OSu) B->C Amine Intermediate D Final Product: Fmoc-Protected Oxetane Dipeptide Building Block C->D Purified Product G cluster_SPPS SPPS Cycle for Oxetane Building Block A Start: Resin-bound peptide with N-terminal Fmoc group B 1. Fmoc Deprotection (20% Piperidine in DMF) A->B C 2. Washing Steps (DMF, DCM) B->C D 3. Building Block Activation & Coupling (e.g., HBTU/DIPEA) C->D E 4. Washing Steps (DMF, DCM) D->E F Result: Peptide chain extended with Oxetane-dipeptide unit E->F G Continue SPPS cycles for subsequent amino acids F->G

References

Application Notes and Protocols: The Use of 2-Oxetanemethanamine in the Synthesis of Novel GLP-1 Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the potential use of 2-oxetanemethanamine as a building block in the synthesis of glucagon-like peptide-1 (GLP-1) receptor agonists. The incorporation of an oxetane moiety can offer significant advantages in drug design, including improved metabolic stability, enhanced solubility, and favorable conformational constraints. These protocols are intended to serve as a guide for researchers exploring novel modifications of peptidic GLP-1 receptor agonists.

Introduction: The Role of Oxetanes in Peptide Drug Discovery

Oxetanes are four-membered cyclic ethers that have gained considerable interest in medicinal chemistry as versatile building blocks.[1] Their unique physicochemical properties, such as high polarity and three-dimensionality, make them attractive for modifying peptide structures.[2] In the context of GLP-1 receptor agonists, which are primarily peptide-based, the introduction of an oxetane ring can serve multiple purposes:

  • Metabolic Stability: The oxetane structure is resistant to enzymatic degradation, which can enhance the half-life of the peptide drug.

  • Improved Pharmacokinetics: Modification with oxetane-containing linkers can influence the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.

  • Conformational Rigidity: The rigid structure of the oxetane can help to lock the peptide into a bioactive conformation, potentially increasing its potency and selectivity for the GLP-1 receptor.

This compound is a particularly useful building block as it provides a primary amine handle for straightforward incorporation into peptide structures, either within the peptide backbone or as part of a side-chain linker.

Application: Synthesis of an Oxetane-Modified GLP-1 Receptor Agonist

This section outlines a hypothetical synthetic strategy for incorporating this compound into a GLP-1 receptor agonist. The example focuses on modifying the side chain of a lysine residue, a common site for conjugation in long-acting GLP-1 analogues like semaglutide and liraglutide.[3][4] The oxetane moiety is introduced as part of a linker connecting a fatty acid chain to the peptide.

Diagram of the Synthetic Workflow:

G cluster_0 Solid-Phase Peptide Synthesis (SPPS) cluster_1 Side-Chain Modification cluster_2 Cleavage and Purification A Fmoc-protected amino acids on resin B Stepwise elongation of peptide chain A->B C Introduction of Fmoc-Lys(Alloc)-OH B->C D Completion of peptide backbone C->D E Selective deprotection of Alloc group D->E F Coupling of oxetane-containing linker E->F G Attachment of fatty acid F->G H Cleavage from resin and deprotection G->H I Purification by RP-HPLC H->I J Lyophilization I->J K K J->K Final Product: Oxetane-Modified GLP-1 Agonist G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular GLP1_Agonist GLP-1 Receptor Agonist (Oxetane-Modified) GLP1R GLP-1 Receptor GLP1_Agonist->GLP1R G_Protein G Protein (Gs) GLP1R->G_Protein activates AC Adenylate Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Epac2 Epac2 cAMP->Epac2 activates Insulin_Granules Insulin Granule Exocytosis PKA->Insulin_Granules Gene_Expression Gene Expression (Insulin Synthesis) PKA->Gene_Expression Epac2->Insulin_Granules

References

Catalytic Routes for the Synthesis of 2-Oxetanemethanamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic synthesis of 2-oxetanemethanamine, a valuable building block in medicinal chemistry and drug development. The methods described herein focus on catalytic strategies to ensure efficient and scalable production. Two primary catalytic pathways are presented: the catalytic hydrogenation of 2-(azidomethyl)oxetane and the one-pot reductive amination of oxetane-2-carboxaldehyde.

Introduction

This compound is a key structural motif incorporated into various pharmaceutically active compounds. Its unique four-membered ring imparts desirable physicochemical properties, including improved metabolic stability and aqueous solubility. The development of efficient and robust synthetic methods for this amine is therefore of significant interest. This application note details two catalytic approaches that offer advantages in terms of safety, efficiency, and scalability over traditional stoichiometric methods.

Catalytic Pathway 1: Catalytic Hydrogenation of 2-(Azidomethyl)oxetane

This two-step pathway involves the synthesis of a 2-(azidomethyl)oxetane intermediate, followed by its catalytic reduction to the target primary amine. The catalytic hydrogenation of the azide is a clean and high-yielding transformation.

Experimental Protocol: Catalytic Hydrogenation of 2-(Azidomethyl)oxetane

Materials:

  • 2-(Azidomethyl)oxetane

  • Palladium on carbon (10 wt% Pd/C)

  • Methanol (MeOH) or Ethyl acetate (EtOAc)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Reaction flask

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

  • Filtration setup (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Preparation: In a suitable reaction flask, dissolve 2-(azidomethyl)oxetane (1.0 eq) in methanol or ethyl acetate.

  • Catalyst Addition: Under an inert atmosphere, carefully add 10 wt% palladium on carbon (5-10 mol% of Pd).

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm).

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: If necessary, the crude product can be purified by distillation or column chromatography.

Quantitative Data Summary:

ParameterValue/Condition
Substrate 2-(Azidomethyl)oxetane
Catalyst 10 wt% Pd/C
Catalyst Loading 5-10 mol%
Solvent Methanol or Ethyl Acetate
Reducing Agent Hydrogen Gas (H₂)
Pressure 1-4 atm
Temperature Room Temperature
Typical Yield >95%

Logical Workflow for Catalytic Hydrogenation:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve 2-(azidomethyl)oxetane in Solvent start->dissolve add_catalyst Add Pd/C Catalyst dissolve->add_catalyst hydrogenate Hydrogenate (H2, 1-4 atm) add_catalyst->hydrogenate filter Filter through Celite hydrogenate->filter concentrate Concentrate filter->concentrate purify Purify (optional) concentrate->purify end End Product: This compound purify->end

Caption: Workflow for the catalytic hydrogenation of 2-(azidomethyl)oxetane.

Catalytic Pathway 2: One-Pot Reductive Amination of Oxetane-2-carboxaldehyde

Reductive amination is a highly efficient one-pot method for the synthesis of amines from carbonyl compounds.[1][2][3][4][5] This pathway involves the in-situ formation of an imine from oxetane-2-carboxaldehyde and an ammonia source, followed by catalytic reduction to this compound. The use of molecular hydrogen as the reductant makes this an atom-economical and green alternative.[2]

Experimental Protocol: One-Pot Catalytic Reductive Amination

Materials:

  • Oxetane-2-carboxaldehyde

  • Ammonia source (e.g., aqueous ammonia, ammonium acetate)

  • Palladium on carbon (10 wt% Pd/C) or other suitable catalyst (e.g., Raney Nickel, Platinum oxide)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Reaction vessel suitable for pressure reactions

  • Hydrogenation apparatus

  • Filtration setup

  • Rotary evaporator

Procedure:

  • Preparation: To a pressure-rated reaction vessel, add oxetane-2-carboxaldehyde (1.0 eq) and the chosen solvent (MeOH or EtOH).

  • Ammonia Source: Add the ammonia source (e.g., a solution of ammonia in methanol or ammonium acetate).

  • Catalyst Addition: Under an inert atmosphere, add the catalyst (e.g., 10 wt% Pd/C, 5-10 mol%).

  • Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus. Purge the vessel with hydrogen gas. Pressurize with hydrogen to the desired pressure (typically 10-50 bar).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) and stir vigorously. Monitor the reaction for the consumption of the starting aldehyde.

  • Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen. Purge with an inert gas.

  • Filtration: Filter the reaction mixture to remove the catalyst.

  • Concentration: Remove the solvent and any volatile reagents under reduced pressure.

  • Purification: The resulting this compound can be purified by distillation or other suitable methods.

Quantitative Data Summary:

ParameterValue/Condition
Substrate Oxetane-2-carboxaldehyde
Ammonia Source Aqueous Ammonia, Ammonium Acetate
Catalyst 10 wt% Pd/C, Raney Ni, PtO₂
Catalyst Loading 5-10 mol%
Solvent Methanol, Ethanol
Reducing Agent Hydrogen Gas (H₂)
Pressure 10-50 bar
Temperature 40-80 °C
Typical Yield Moderate to High

Signaling Pathway for One-Pot Reductive Amination:

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product aldehyde Oxetane-2- carboxaldehyde imine Imine Intermediate aldehyde->imine Condensation (-H₂O) ammonia Ammonia Source ammonia->imine amine This compound imine->amine Catalytic Reduction (H₂, Catalyst)

Caption: Reaction pathway for the one-pot reductive amination of oxetane-2-carboxaldehyde.

Conclusion

The catalytic methods presented provide efficient and scalable routes to this compound. The choice between the catalytic hydrogenation of an azide intermediate and the one-pot reductive amination of an aldehyde will depend on the availability of starting materials and the desired process parameters. Both methods offer significant improvements over non-catalytic alternatives, aligning with the principles of green chemistry by utilizing catalytic amounts of reagents and, in the case of reductive amination, offering a one-pot procedure. These protocols should serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

Application Notes and Protocols for Incorporating the Oxetane Moiety to Improve Drug-like Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In modern drug discovery, the optimization of a compound's physicochemical and pharmacokinetic properties is as crucial as its pharmacological activity. The "drug-likeness" of a molecule dictates its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety. The oxetane moiety, a four-membered cyclic ether, has emerged as a valuable building block in medicinal chemistry for enhancing the drug-like properties of therapeutic candidates.[1][2][3] Its unique combination of polarity, metabolic stability, and three-dimensional structure allows for the fine-tuning of key attributes such as aqueous solubility, lipophilicity, and metabolic stability.[4][5]

This document provides detailed application notes on the strategic incorporation of the oxetane ring to improve the properties of drug candidates, supported by quantitative data from matched-pair analyses. Furthermore, it offers step-by-step experimental protocols for the synthesis of a representative oxetane-containing compound and for the in vitro evaluation of key drug-like properties.

Application Notes: The Impact of the Oxetane Moiety

The introduction of an oxetane ring into a molecule can lead to profound and beneficial changes in its physicochemical properties. These effects are often context-dependent, but general trends have been well-documented in the scientific literature.

Improving Aqueous Solubility

The polar nature of the ether oxygen in the oxetane ring can significantly enhance the aqueous solubility of a parent compound, a critical factor for oral bioavailability. By replacing non-polar moieties like a gem-dimethyl or cyclobutane group with an oxetane, a substantial increase in solubility can be achieved.[5]

Enhancing Metabolic Stability

The oxetane ring is generally resistant to metabolic degradation, particularly when substituted at the 3-position.[1] This makes it an excellent bioisosteric replacement for metabolically labile groups, such as carbonyls or gem-dimethyl groups, which are susceptible to enzymatic oxidation.[6] Incorporating an oxetane can block these metabolic "hot spots," leading to a longer half-life and improved pharmacokinetic profile.

Modulating Lipophilicity

Lipophilicity, often measured as logP or logD, is a key determinant of a drug's permeability, solubility, and off-target effects. The oxetane moiety offers a unique tool to modulate lipophilicity. While it is a polar group, its overall impact on logP can be tailored by its substitution pattern. In many cases, replacing a lipophilic group with an oxetane can reduce overall lipophilicity without sacrificing other desirable properties.[7][8]

Influencing pKa

The electron-withdrawing nature of the oxetane's oxygen atom can influence the basicity (pKa) of nearby nitrogen atoms.[1] Placing an oxetane ring adjacent to an amine can lower its pKa, which can be advantageous for optimizing a compound's ionization state at physiological pH, thereby affecting its absorption and distribution.

Data Presentation: Quantitative Impact of Oxetane Incorporation

The following tables summarize the quantitative effects on drug-like properties observed in various matched-pair analyses where a specific functional group was replaced with an oxetane moiety.

Table 1: Effect of Oxetane Substitution on Aqueous Solubility

Parent Compound (Moiety)Oxetane-Containing AnalogueFold Increase in SolubilityReference
Compound A (gem-dimethyl)Analogue A' (oxetane)4[5]
Compound B (gem-dimethyl)Analogue B' (oxetane)>4000[5]
MMP-13 Inhibitor 35 (methyl)MMP-13 Inhibitor 36 (oxetane)Significantly Improved[4]
ALDH1A1 Inhibitor 5 ALDH1A1 Inhibitor 6 (oxetane)Improved[4]

Table 2: Effect of Oxetane Substitution on Metabolic Stability (Human Liver Microsomes)

Parent Compound (Moiety)t1/2 (min)Oxetane-Containing Analoguet1/2 (min)Reference
Compound C (gem-dimethyl)15Analogue C' (oxetane)45[5]
Entospletinib (morpholine)-Lanraplenib (piperazine-oxetane)Improved[1]
EZH2 Inhibitor 8 (dimethylisoxazole)PoorPF-06821497 (methoxymethyl-oxetane)Drastically Improved[7]
MMP-13 Inhibitor 35 (methyl)-MMP-13 Inhibitor 36 (oxetane)Significantly Improved[4]

Table 3: Effect of Oxetane Substitution on Lipophilicity (logD) and pKa

Parent Compound (Moiety)logDpKaOxetane-Containing AnaloguelogDpKaReference
Amine α to substituent-9.9Amine α to oxetane-7.2[1]
Amine β to substituent--Amine β to oxetane-8.0[1]
Amine γ to substituent--Amine γ to oxetane-9.2[1]
Entospletinib (morpholine)--Lanraplenib (piperazine-oxetane)-6.4[1]
3,3-diphenyl propene5.5-3,3-diphenyloxetane4.8-[8]

Experimental Protocols

Protocol 1: Synthesis of a Representative 3-Substituted Oxetane: 3-Ethyl-3-(hydroxymethyl)oxetane

This protocol describes the cationic polymerization of 3-ethyl-3-(hydroxymethyl)oxetane (EHO) initiated by 1,1,1-tris(hydroxymethyl)propane (TMP).[9][10]

Materials:

  • 3-ethyl-3-(hydroxymethyl)oxetane (EHO)

  • 1,1,1-tris(hydroxymethyl)propane (TMP)

  • Dichloromethane (CH₂Cl₂)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Nitrogen gas

  • Ethanol

  • Diethyl ether

  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer

  • Thermometer

  • Rubber septum

  • Funnel

  • Nitrogen inlet and bubble meter

  • Syringe

Procedure:

  • Set up a 250 mL three-neck flask equipped with a magnetic stirrer, thermometer, rubber septum, funnel, and nitrogen inlet.

  • Add 300 mL of dichloromethane and 2.36 g (17.62 mmol) of TMP to the flask.

  • Degas the reaction vessel by purging with nitrogen for 20 minutes.

  • Via syringe, add 0.13 g (0.92 mmol) of BF₃·OEt₂ to the reaction mixture.

  • Heat the reaction mixture to 70 °C.

  • Slowly add a solution of 3-ethyl-3-(hydroxymethyl)oxetane in dichloromethane to the reaction flask.

  • Maintain the reaction at 70 °C and monitor its progress by techniques such as ¹H NMR.

  • Upon completion, quench the reaction by adding ethanol.

  • Precipitate the polymer product by adding the reaction mixture to cold diethyl ether.

  • Filter the precipitate and dry it under vacuum to obtain poly(3-ethyl-3-hydroxymethyloxetane).

Protocol 2: In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)

This protocol outlines a general procedure for assessing the metabolic stability of a compound in human liver microsomes.

Materials:

  • Human liver microsomes (pooled)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Control compounds (high and low clearance)

  • Acetonitrile (ACN) containing an internal standard

  • 96-well plates

  • Incubator (37 °C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Thaw human liver microsomes on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the test and control compound working solutions by diluting the stock solutions in phosphate buffer to the desired concentration (e.g., 1 µM).

  • Incubation:

    • In a 96-well plate, add the phosphate buffer.

    • Add the human liver microsomes to the buffer and pre-incubate at 37 °C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system. For the negative control (time 0), add the quenching solution (ice-cold acetonitrile with internal standard) before adding the NADPH system.

    • Add the test and control compounds to the wells.

    • Incubate the plate at 37 °C with gentle shaking.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile with an internal standard to the respective wells.

  • Sample Processing:

    • Seal the plate and centrifuge at 4 °C for 20 minutes at 3000 rpm to precipitate the proteins.

    • Transfer the supernatant to a new 96-well plate.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining compound against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the appropriate formula based on the experimental setup.

Protocol 3: Caco-2 Permeability Assay

This protocol describes a method to assess the intestinal permeability of a compound using the Caco-2 cell line as an in vitro model of the human intestinal epithelium.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transwell® inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5

  • Test compound stock solution

  • Control compounds (high and low permeability, and a P-gp substrate)

  • Lucifer yellow solution

  • Transepithelial electrical resistance (TEER) meter

  • LC-MS/MS system

Procedure:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells according to standard protocols.

    • Seed the Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density.

    • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check:

    • Measure the TEER of the cell monolayers. Only use monolayers with TEER values within the acceptable range for your laboratory.

    • Perform a Lucifer yellow permeability assay to further confirm the integrity of the tight junctions.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add fresh HBSS (pH 7.4) to the basolateral (receiver) compartment.

    • Add the dosing solution of the test compound and control compounds in HBSS (pH 6.5 or 7.4) to the apical (donor) compartment.

    • Incubate the plates at 37 °C with gentle shaking.

    • At specified time points (e.g., 60, 90, 120 minutes), take samples from the basolateral compartment. Replace the volume with fresh HBSS.

    • At the end of the incubation, take a sample from the apical compartment.

  • Permeability Assay (Basolateral to Apical - B to A for Efflux Assessment):

    • Perform the assay as described above, but add the dosing solution to the basolateral compartment and sample from the apical compartment.

  • Sample Analysis:

    • Analyze the concentration of the compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following formula: Papp = (dQ/dt) / (A * C₀) where:

      • dQ/dt is the rate of permeation (amount of compound in the receiver compartment over time).

      • A is the surface area of the membrane.

      • C₀ is the initial concentration of the compound in the donor compartment.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B) An efflux ratio greater than 2 suggests the compound may be a substrate for active efflux transporters like P-glycoprotein.

Visualizations

Drug_Properties_Improvement cluster_0 Parent Molecule cluster_1 Improved Drug-Like Properties Parent_Molecule Parent Molecule (e.g., with gem-dimethyl) Oxetane_Analogue Oxetane-Containing Analogue Parent_Molecule->Oxetane_Analogue Incorporate Oxetane Moiety Solubility Increased Aqueous Solubility Metabolic_Stability Enhanced Metabolic Stability Lipophilicity Modulated Lipophilicity (logP) pKa Altered pKa Oxetane_Analogue->Solubility Oxetane_Analogue->Metabolic_Stability Oxetane_Analogue->Lipophilicity Oxetane_Analogue->pKa

Caption: Improving drug-like properties by incorporating an oxetane moiety.

Experimental_Workflow Start Drug Candidate with Suboptimal Properties Synthesis Synthesize Oxetane Analogue Start->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Solubility_Assay Aqueous Solubility Determination Characterization->Solubility_Assay HLM_Assay Metabolic Stability Assay (Human Liver Microsomes) Characterization->HLM_Assay Caco2_Assay Permeability Assay (Caco-2 Cells) Characterization->Caco2_Assay Data_Analysis Analyze Data & Compare with Parent Solubility_Assay->Data_Analysis HLM_Assay->Data_Analysis Caco2_Assay->Data_Analysis Decision Improved Properties? Data_Analysis->Decision Advance Advance to Further Studies Decision->Advance Yes Redesign Redesign/ Re-synthesize Decision->Redesign No Signaling_Pathway_Example Receptor Target Receptor (e.g., Kinase) Signaling_Cascade Downstream Signaling Cascade Receptor->Signaling_Cascade Activates Drug Oxetane-Containing Inhibitor Drug->Receptor Inhibits Cellular_Response Cellular Response (e.g., Proliferation) Signaling_Cascade->Cellular_Response Leads to

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Oxetanemethanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of 2-Oxetanemethanamine. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly for the common synthetic route involving epoxide ring expansion and subsequent amination.

Q1: My overall yield for the synthesis of this compound is low. What are the common causes and how can I improve it?

A1: Low overall yield in the synthesis of this compound can stem from several steps in the multi-step synthesis. Here are the most common causes and potential solutions:

  • Inefficient Ring Expansion: The formation of the oxetane ring from an epoxide precursor is a critical step. Low yields can result from incomplete reaction or the formation of side products.

    • Troubleshooting:

      • Reagent Quality: Ensure the sulfonium ylide (e.g., from trimethylsulfoxonium iodide and a strong base) is freshly prepared and used in appropriate stoichiometry.

      • Temperature Control: The reaction temperature can be critical. While some reactions proceed at room temperature, others may require cooling or gentle heating to optimize the rate and minimize decomposition.[1]

      • Solvent Choice: Anhydrous polar aprotic solvents like DMSO or THF are often used. Ensure your solvent is dry, as water can quench the ylide.

  • Oxetane Ring Instability: The four-membered oxetane ring is strained and susceptible to ring-opening under acidic conditions, and in the presence of some strong nucleophiles or reducing agents.[2][3]

    • Troubleshooting:

      • Avoid Strong Acids: Use non-acidic or basic conditions for subsequent steps whenever possible. For example, when removing protecting groups, opt for methods that do not require strong acids.

      • Milder Reagents: When converting the intermediate alcohol to the amine, consider using milder conditions. For example, a two-step Gabriel synthesis is a viable alternative to using potentially hazardous reagents like sodium azide.[4][5][6]

  • Suboptimal Amination Step: The conversion of the intermediate, (oxetan-2-yl)methanol, to this compound can be challenging.

    • Troubleshooting:

      • Leaving Group Activation: Ensure the hydroxyl group is efficiently converted to a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution.

      • Choice of Amine Source: If using the Gabriel synthesis, ensure complete reaction with potassium phthalimide and efficient cleavage of the phthalimide group with hydrazine or a similar reagent.[4][5][6]

Q2: I am observing significant byproduct formation. How can I identify and minimize these impurities?

A2: Byproduct formation is a common challenge, often due to the reactivity of the oxetane ring.

  • Common Byproducts: The most common byproducts arise from the ring-opening of the oxetane. Under acidic conditions, this can lead to the formation of diols or other addition products.

  • Identification:

    • NMR Spectroscopy: Byproducts can often be identified by ¹H and ¹³C NMR spectroscopy. Ring-opened products will lack the characteristic signals of the oxetane ring protons. Resources are available that list the NMR chemical shifts for common laboratory solvents and impurities, which can help in identifying contaminants.[7][8][9][10]

  • Minimization Strategies:

    • Maintain Neutral or Basic pH: As a general rule, avoid acidic workups or reaction conditions where possible.[3]

    • Temperature Control: Exothermic reactions should be carefully controlled with appropriate cooling to prevent side reactions.

    • Inert Atmosphere: For moisture or air-sensitive reagents, maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

Q3: I am having difficulty purifying the final product, this compound. What are the best practices?

A3: this compound is a relatively small, polar, and potentially volatile amine, which can present purification challenges.

  • Purification Methods:

    • Distillation: Fractional distillation under reduced pressure can be effective for purifying the free base form of this compound.

    • Chromatography: Column chromatography on silica gel can be used, but care must be taken due to the basicity of the amine, which can lead to streaking. It is often advisable to neutralize the silica gel or use a solvent system containing a small amount of a basic modifier like triethylamine.

    • Salt Formation: Purification can sometimes be simplified by forming a salt (e.g., hydrochloride salt), which can be recrystallized. The free base can then be liberated by treatment with a base.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

A1: A widely used and scalable approach involves a multi-step synthesis starting from a protected glycidol derivative. The key steps are:

  • Ring expansion of an epoxide, such as a protected (oxiran-2-yl)methanol, using a sulfonium ylide to form the corresponding protected (oxetan-2-yl)methanol.

  • Deprotection to yield (oxetan-2-yl)methanol.

  • Sulfonylation of the primary alcohol to create a good leaving group (e.g., tosylate or mesylate).

  • Introduction of the amine via nucleophilic substitution, for example, through a Gabriel synthesis or by using an azide followed by reduction. The Gabriel synthesis is often preferred to avoid the use of hazardous azides.[11]

Q2: How stable is the oxetane ring during the synthesis?

A2: The oxetane ring is a strained four-membered ether and is susceptible to ring-opening, particularly under acidic conditions.[2][3] It is generally more stable under neutral to basic conditions. The stability can also be influenced by the substitution pattern on the ring. Care should be taken to avoid strong acids and high temperatures in steps following the formation of the oxetane ring.

Q3: Are there safer alternatives to using sodium azide for the amination step?

A3: Yes, the Gabriel synthesis is a common and safer alternative to the use of sodium azide.[4][5][6] This method involves the N-alkylation of potassium phthalimide with the activated (oxetan-2-yl)methyl intermediate (e.g., tosylate), followed by the liberation of the primary amine using hydrazine. This avoids the use of potentially explosive and toxic azides.

Q4: What are typical yields for the synthesis of this compound?

A4: Yields can vary significantly depending on the specific reagents, conditions, and scale of the reaction. However, some reported overall yields for multi-step syntheses are in the range of 30-35% for kilogram-scale production.[12] Individual step yields are generally higher.

Experimental Protocols & Data

Table 1: Indicative Reaction Parameters for the Synthesis of this compound
StepReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
Ring Expansion Trimethylsulfoxonium iodide, Potassium tert-butoxide, Protected (oxiran-2-yl)methanoltert-Butanol65 - 8015 - 20>80
Deprotection Acidic solution (e.g., HCl)Water20 - 3015 - 20>90
Sulfonylation (Oxetan-2-yl)methanol, p-Toluenesulfonyl chloride, TriethylamineDichloromethane20 - 3015 - 20>90
Gabriel Synthesis (Amination) (Oxetan-2-yl)methyl tosylate, Potassium phthalimide, HydrazineDMF, Ethanol/Water80 - 10012 - 24>80

Note: These are indicative parameters and may require optimization for specific substrates and scales.

Detailed Methodologies

1. Ring Expansion to form (Oxetan-2-yl)methanol (Protected Intermediate)

This protocol is adapted from patent literature describing the ring expansion of an epoxide.

  • Reagents:

    • Protected 2-(hydroxymethyl)oxirane (1 equivalent)

    • Trimethylsulfoxonium iodide (2.2 - 2.5 equivalents)

    • Potassium tert-butoxide (2.2 - 2.5 equivalents)

    • Anhydrous tert-butanol

  • Procedure:

    • To a stirred suspension of potassium tert-butoxide in anhydrous tert-butanol, add trimethylsulfoxonium iodide portion-wise under an inert atmosphere.

    • Heat the mixture to 50-60 °C for 2-3 hours to form the sulfonium ylide.

    • Slowly add a solution of the protected 2-(hydroxymethyl)oxirane in tert-butanol to the ylide solution at 65-75 °C.

    • Heat the reaction mixture to 80-90 °C and monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 6-8 hours).

    • Cool the reaction mixture and quench with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected (oxetan-2-yl)methanol.

2. Conversion of (Oxetan-2-yl)methanol to this compound via Gabriel Synthesis

This protocol outlines the conversion of the intermediate alcohol to the final amine product.

  • Part A: Sulfonylation

    • Reagents:

      • (Oxetan-2-yl)methanol (1 equivalent)

      • p-Toluenesulfonyl chloride (1.2 - 1.5 equivalents)

      • Triethylamine (1.5 - 2.0 equivalents)

      • Anhydrous dichloromethane

    • Procedure:

      • Dissolve (oxetan-2-yl)methanol in anhydrous dichloromethane and cool to 0 °C.

      • Add triethylamine, followed by the slow addition of p-toluenesulfonyl chloride.

      • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

      • Wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

      • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield (oxetan-2-yl)methyl tosylate. This intermediate is often used in the next step without further purification.

  • Part B: Amination

    • Reagents:

      • (Oxetan-2-yl)methyl tosylate (1 equivalent)

      • Potassium phthalimide (1.1 equivalents)

      • Hydrazine hydrate (2-3 equivalents)

      • Anhydrous DMF

      • Ethanol

    • Procedure:

      • Dissolve (oxetan-2-yl)methyl tosylate and potassium phthalimide in anhydrous DMF.

      • Heat the mixture to 80-100 °C and stir for several hours until the substitution is complete (monitor by TLC).

      • Cool the reaction mixture and add ethanol.

      • Add hydrazine hydrate and heat the mixture to reflux for 2-4 hours. A precipitate of phthalhydrazide will form.

      • Cool the mixture, filter off the precipitate, and wash with ethanol.

      • Concentrate the filtrate under reduced pressure.

      • Take up the residue in water and extract with a suitable organic solvent (e.g., dichloromethane).

      • Acidify the aqueous layer with concentrated HCl and wash with dichloromethane to remove any remaining non-basic impurities.

      • Basify the aqueous layer with a strong base (e.g., NaOH) and extract the product with dichloromethane.

      • Dry the combined organic layers over anhydrous sodium sulfate and concentrate carefully under reduced pressure to yield this compound.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product start_epoxide Protected Glycidol Derivative step1 Ring Expansion (Sulfonium Ylide) start_epoxide->step1 Step 1 step2 Deprotection step1->step2 Step 2 step3 Sulfonylation (e.g., Tosylation) step2->step3 Step 3 step4 Amination (e.g., Gabriel Synthesis) step3->step4 Step 4 final_product This compound step4->final_product Purification

Caption: Synthetic workflow for this compound.

troubleshooting_logic low_yield Low Overall Yield? check_ring_expansion Check Ring Expansion Step low_yield->check_ring_expansion check_ring_stability Assess Ring Stability low_yield->check_ring_stability check_amination Evaluate Amination Step low_yield->check_amination solution_ylide Optimize Ylide Formation (Fresh Reagents, Temp.) check_ring_expansion->solution_ylide solution_acid Avoid Acidic Conditions (Use Basic/Neutral pH) check_ring_stability->solution_acid solution_amination Ensure Complete Sulfonylation & Optimize Amine Source check_amination->solution_amination

Caption: Troubleshooting logic for low yield issues.

References

Technical Support Center: Purification of 2-Oxetanemethanamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 2-Oxetanemethanamine derivatives.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound derivatives in a question-and-answer format.

Question: My column chromatography separation is poor, with broad peaks and co-elution of my product with impurities. What can I do?

Answer: Poor separation in column chromatography can be due to several factors. Here is a step-by-step troubleshooting guide:

  • Optimize your Solvent System with TLC: Before running a column, always optimize the solvent system using Thin Layer Chromatography (TLC).

    • Aim for a retention factor (Rf) of 0.2-0.4 for your target compound.

    • If the spots are too high (high Rf), your eluent is too polar. Decrease the polarity (e.g., reduce the percentage of methanol in your dichloromethane).

    • If the spots are too low (low Rf), your eluent is not polar enough. Increase the polarity (e.g., increase the percentage of methanol).

    • For basic amines, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape and reduce tailing on silica gel.

  • Check for Compound Stability: this compound derivatives can be sensitive to the acidic nature of silica gel.

    • Symptom: Streaking on the TLC plate or loss of material on the column.

    • Solution: Consider using a different stationary phase, such as alumina (neutral or basic), or a reversed-phase silica gel.

  • Proper Column Packing: An improperly packed column will lead to poor separation.

    • Ensure the silica gel is packed uniformly without any air bubbles or cracks. A wet slurry packing method is generally recommended.

  • Sample Loading: Overloading the column is a common cause of poor separation.

    • As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.

Question: I am having trouble visualizing my this compound derivative on a TLC plate.

Answer: Many this compound derivatives are not UV active, making visualization challenging. Here are some effective staining techniques:

  • Ninhydrin Stain: This is an excellent choice for primary and secondary amines.

    • Preparation: A typical solution is 0.3 g of ninhydrin in 100 mL of n-butanol with 3 mL of acetic acid.

    • Visualization: After dipping the TLC plate in the ninhydrin solution, gentle heating with a heat gun will reveal amines as purple or pink spots.[1]

  • Potassium Permanganate (KMnO4) Stain: This is a general stain for compounds that can be oxidized.

    • Preparation: Dissolve 1.5 g of KMnO4 and 10 g of K2CO3 in 200 mL of water with 1.25 mL of 10% NaOH.

    • Visualization: The plate will have a purple background, and oxidizable compounds will appear as yellow-brown spots.

Question: My final product is an oil, but I need a solid for further experiments. What should I do?

Answer: Converting the free amine to a hydrochloride salt is a common and effective way to obtain a solid product. This can also serve as a final purification step.

  • Procedure:

    • Dissolve your purified this compound derivative in a suitable anhydrous solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate).

    • Slowly bubble anhydrous HCl gas through the solution, or add a solution of HCl in an organic solvent (e.g., 2 M HCl in diethyl ether).

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration and wash with a non-polar solvent (e.g., hexane or diethyl ether) to remove any remaining impurities.

    • Dry the solid under vacuum.

Question: I am struggling with the enantiomeric purification of my chiral this compound derivative.

Answer: Chiral separation is often a significant challenge. Here are two primary approaches:

  • Chiral Chromatography (HPLC or SFC): This is a powerful technique for separating enantiomers.

    • Stationary Phase: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for separating chiral amines.

    • Mobile Phase: For normal-phase HPLC, a mixture of a non-polar solvent (like hexane or heptane) and an alcohol (like isopropanol or ethanol) is typically used. For Supercritical Fluid Chromatography (SFC), carbon dioxide with a modifier like methanol is common.

    • Additives: The addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) to the mobile phase can significantly improve separation.

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.

    • Chiral Acids: Common resolving agents include tartaric acid derivatives, mandelic acid, and camphorsulfonic acid.

    • Solvent Selection: The choice of solvent is critical for successful separation. A solvent in which one diastereomeric salt is significantly less soluble than the other is required.

Frequently Asked Questions (FAQs)

Q1: What is a general workflow for the purification of a this compound derivative?

A1: A typical purification workflow is as follows:

  • Work-up: After the reaction, a standard aqueous work-up is usually performed to remove water-soluble impurities. This may involve extraction with an organic solvent and washing with brine.

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure.

  • Chromatography: The crude product is then purified by column chromatography on silica gel or another suitable stationary phase.

  • Salt Formation (Optional): If the final product is an oil or if further purification is needed, it can be converted to its hydrochloride salt to induce crystallization.

  • Recrystallization (Optional): The solid product can be further purified by recrystallization from a suitable solvent system.

Q2: What are some common impurities I might encounter?

A2: Common impurities can include:

  • Unreacted starting materials.

  • Byproducts from side reactions.

  • For N-Boc protected intermediates, residual di-tert-butyl dicarbonate or its byproducts.

  • Solvents used in the reaction or work-up.

Q3: How can I assess the purity of my final product?

A3: The purity of your this compound derivative can be assessed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any organic impurities.

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity. A reversed-phase C18 column is often used with a mobile phase of acetonitrile and water, often with an additive like trifluoroacetic acid (TFA) or formic acid.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product and identify impurities.

  • Chiral HPLC or SFC: To determine the enantiomeric excess (e.e.) of a chiral product.

Quantitative Data

The efficiency of purification can vary significantly depending on the specific derivative and the chosen method. The following table provides representative data for the purification of a chiral this compound derivative.

Purification StepStarting Purity (area %)Final Purity (area %)Yield (%)Notes
Column Chromatography (Silica Gel)~75%>95%60-80%Eluent: Dichloromethane/Methanol gradient.
Hydrochloride Salt Formation>95%>99%85-95%Precipitated from diethyl ether.
Recrystallization>99%>99.5%70-90%Solvent: Isopropanol/Diethyl ether.
Chiral HPLC (preparative)Racemic>99% e.e.30-40% (per enantiomer)Polysaccharide-based chiral stationary phase.

Note: These values are illustrative and can vary based on the specific compound and experimental conditions. A patent for the synthesis of (S)-oxetan-2-ylmethanamine reported an overall yield of 30-35%.

Experimental Protocols

Detailed Methodology for the Purification of (S)-N,N-Dibenzyl-1-(oxetan-2-yl)methanamine by Column Chromatography

This protocol is adapted from a patented procedure.

  • Adsorbent Preparation: Prepare a slurry of silica gel in the initial elution solvent (e.g., 100% Hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring a flat and uniform bed. Drain the excess solvent until it is level with the top of the silica gel.

  • Sample Loading: Dissolve the crude (S)-N,N-Dibenzyl-1-(oxetan-2-yl)methanamine in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% Hexane).

    • Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., Ethyl Acetate). A typical gradient might be from 0% to 20% Ethyl Acetate in Hexane.

    • Collect fractions and monitor the elution of the product by TLC.

  • Fraction Analysis:

    • Spot each fraction on a TLC plate.

    • Develop the TLC plate in an appropriate solvent system (e.g., 20% Ethyl Acetate in Hexane).

    • Visualize the spots under UV light (if applicable) and/or by staining with a suitable reagent (e.g., potassium permanganate).

  • Product Isolation: Combine the fractions containing the pure product and concentrate them under reduced pressure to obtain the purified (S)-N,N-Dibenzyl-1-(oxetan-2-yl)methanamine as an oil.

Visualizations

Purification_Workflow start Crude Reaction Mixture workup Aqueous Work-up (Extraction & Washes) start->workup dry_concentrate Drying & Concentration workup->dry_concentrate chromatography Column Chromatography dry_concentrate->chromatography purity_check1 Purity Analysis (TLC, HPLC, NMR) chromatography->purity_check1 is_pure Is Purity >98%? purity_check1->is_pure salt_formation Hydrochloride Salt Formation is_pure->salt_formation No final_product Pure this compound Derivative is_pure->final_product Yes recrystallization Recrystallization salt_formation->recrystallization purity_check2 Final Purity & Characterization (HPLC, NMR, MS, Chiral HPLC) recrystallization->purity_check2 purity_check2->final_product end End final_product->end

Caption: General purification workflow for this compound derivatives.

Chromatography_Troubleshooting start Poor Separation in Column Chromatography check_rf Is the Rf of the product 0.2-0.4 on TLC? start->check_rf adjust_polarity Adjust Solvent Polarity check_rf->adjust_polarity No check_streaking Is there streaking on the TLC plate? check_rf->check_streaking Yes adjust_polarity->start Re-evaluate change_stationary_phase Consider Alumina or Reversed-Phase Silica check_streaking->change_stationary_phase Yes check_loading Was the column overloaded? check_streaking->check_loading No change_stationary_phase->start Re-evaluate reduce_load Reduce Sample Load check_loading->reduce_load Yes repack_column Repack Column Carefully check_loading->repack_column No reduce_load->start Re-run solution Improved Separation repack_column->solution

Caption: Troubleshooting guide for column chromatography of this compound derivatives.

Chiral_Separation racemic Racemic Mixture (R and S Enantiomers) chiral_hplc Chiral HPLC/SFC racemic->chiral_hplc diastereomeric_salt Diastereomeric Salt Crystallization racemic->diastereomeric_salt separated_enantiomers Separated Enantiomers (Pure R and S) chiral_hplc->separated_enantiomers chiral_acid + Chiral Acid diastereomeric_salt->chiral_acid diastereomers Diastereomeric Salts (R-acid/R-base, R-acid/S-base) chiral_acid->diastereomers crystallization Fractional Crystallization diastereomers->crystallization acid_removal Removal of Chiral Acid crystallization->acid_removal acid_removal->separated_enantiomers

Caption: Methods for the chiral separation of this compound derivatives.

References

Technical Support Center: Amination of Oxetanes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the amination of oxetanes. The information is tailored for researchers, scientists, and drug development professionals to help mitigate side reactions and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the amination of oxetanes?

A1: The primary side reactions in oxetane amination are driven by the inherent ring strain of the four-membered ring. The most prevalent issues include:

  • Ring-opening polymerization: This is often catalyzed by acids and can lead to the formation of polyether oligomers or polymers instead of the desired amino alcohol. The reaction proceeds via cationic ring-opening polymerization.[1]

  • Formation of Diols: In the presence of water, acid-catalyzed ring-opening can lead to the formation of 1,3-diols as byproducts.

  • Formation of Dimeric Structures: Head-to-tail dimerization can occur, especially at higher concentrations and temperatures.

  • Rearrangement Products: Under strongly acidic conditions or with certain substitution patterns, the oxetane ring can undergo rearrangement to form more stable products like substituted tetrahydrofurans.

  • Incomplete Reaction: Due to the lower reactivity of oxetanes compared to epoxides, reactions may not go to completion, leaving unreacted starting material.

Q2: My amination reaction of a 2-substituted oxetane is giving me a mixture of regioisomers. How can I improve the regioselectivity?

A2: The regioselectivity of the nucleophilic attack by the amine on a 2-substituted oxetane is influenced by both electronic and steric factors, as well as the reaction conditions.

  • Under neutral or basic conditions (SN2-type mechanism): The amine will preferentially attack the less sterically hindered carbon (C4). To favor this pathway, avoid acidic catalysts.

  • Under acidic conditions (SN1-type mechanism): The reaction proceeds through a more carbocation-like transition state. The nucleophile will attack the more substituted carbon (C2) that can better stabilize a positive charge. The use of Lewis acids can promote this pathway. Therefore, to improve regioselectivity for attack at C4, ensure your reaction conditions are not acidic. If C2-amination is desired, a carefully chosen Lewis acid catalyst is required.

Q3: I am performing a reductive amination of oxetan-3-one and I am getting a significant amount of the corresponding alcohol as a byproduct. What is causing this?

A3: The formation of oxetan-3-ol during the reductive amination of oxetan-3-one is a common side reaction. This occurs when the reducing agent reduces the ketone carbonyl group before it can form an imine or enamine with the amine.

To minimize this side reaction:

  • Choice of Reducing Agent: Use a milder or more sterically hindered reducing agent that selectively reduces the iminium ion over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)3) and sodium cyanoborohydride (NaBH3CN) are often preferred over sodium borohydride (NaBH4) for this reason.[2][3]

  • Pre-formation of the Iminium Ion: Allow the oxetan-3-one and the amine to stir together for a period before adding the reducing agent to allow for the formation of the iminium intermediate. Monitoring the reaction by techniques like TLC or NMR can help determine the optimal time for the addition of the reducing agent.

  • pH Control: Maintaining a slightly acidic pH (around 5-6) can facilitate iminium ion formation without causing significant decomposition of the oxetane ring.

Troubleshooting Guides

Problem 1: Low Yield and/or No Reaction
Possible Cause Suggested Solution
Low reactivity of the oxetane. Oxetanes are less reactive than epoxides. Increase the reaction temperature and/or reaction time. Monitor the reaction progress by TLC or LC-MS to find the optimal conditions.
Steric hindrance. A bulky amine or a highly substituted oxetane can slow down the reaction. Consider using a less hindered amine or a different synthetic route.
Inappropriate solvent. The choice of solvent can significantly impact the reaction rate. Aprotic polar solvents like DMF or DMSO can be effective. For some reactions, protic solvents like ethanol or isopropanol may be suitable.
Insufficient activation. For less reactive systems, a catalyst may be necessary. Lewis acids like Yb(OTf)3, Nd(OTf)3, or Gd(OTf)3 have been shown to promote the amination of oxetanes. However, be mindful that acidic conditions can promote side reactions.
Problem 2: Formation of Polymeric Byproducts
Possible Cause Suggested Solution
Acidic reaction conditions. Traces of acid can catalyze the ring-opening polymerization of oxetanes. Ensure all reagents and solvents are free of acid. If an acidic workup is necessary, perform it at low temperatures and for a short duration. The use of a non-acidic catalyst or performing the reaction under basic conditions can prevent polymerization.
High reaction temperature. Elevated temperatures can promote polymerization. Try running the reaction at a lower temperature for a longer period.
High concentration of reactants. High concentrations can favor intermolecular reactions leading to oligomerization. Diluting the reaction mixture may help to favor the intramolecular amination.
Problem 3: Ring-Opened Byproducts (Diols, etc.)
Possible Cause Suggested Solution
Presence of water and acid. The combination of acid and water will lead to the hydrolysis of the oxetane to a 1,3-diol. Ensure all reagents and solvents are anhydrous. Use of molecular sieves can be beneficial.
Strongly acidic catalysts. The use of strong Lewis or Brønsted acids can lead to uncontrolled ring-opening and decomposition.[4] Use a milder Lewis acid or consider a catalyst-free reaction at a higher temperature.
Unstable oxetane substrate. Oxetanes with electron-donating substituents at the 2-position can be more prone to ring-opening. In such cases, milder reaction conditions are crucial.

Data Presentation

Table 1: Comparison of Reducing Agents in the Reductive Amination of Oxetan-3-one

Reducing AgentTypical Yield of AmineCommon Side ProductsNotes
Sodium Borohydride (NaBH4)Moderate to GoodOxetan-3-olCan reduce the ketone starting material.[3]
Sodium Cyanoborohydride (NaBH3CN)Good to ExcellentMinimalMore selective for the iminium ion. Toxic cyanide waste.[2]
Sodium Triacetoxyborohydride (NaBH(OAc)3)Good to ExcellentMinimalMild and selective. Often the reagent of choice.[2]
H2 / Palladium on Carbon (Pd/C)VariableOver-alkylation, ring-opened productsCan lead to multiple alkylations and potentially ring-opening under harsh conditions.

Experimental Protocols

Protocol 1: General Procedure for the Reductive Amination of Oxetan-3-one

This protocol is a general guideline for the synthesis of 3-amino-oxetanes from oxetan-3-one.

  • Reaction Setup: To a solution of oxetan-3-one (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added the primary or secondary amine (1.0-1.2 eq).

  • Imine Formation: The reaction mixture is stirred at room temperature for 1-2 hours to allow for the formation of the iminium ion. The progress of imine formation can be monitored by TLC or 1H NMR.

  • Reduction: Sodium triacetoxyborohydride (1.2-1.5 eq) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature until the starting material is consumed (typically 2-16 hours), as monitored by TLC or LC-MS.

  • Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired 3-amino-oxetane.

Protocol 2: Lewis Acid-Catalyzed Amination of a 2-Substituted Oxetane

This protocol provides a general method for the regioselective amination at the more substituted carbon of a 2-substituted oxetane.

  • Reaction Setup: In an inert atmosphere (e.g., under nitrogen or argon), a solution of the 2-substituted oxetane (1.0 eq) and the amine (1.2-1.5 eq) in an anhydrous solvent (e.g., acetonitrile or dichloromethane) is prepared.

  • Catalyst Addition: A catalytic amount of a Lewis acid (e.g., Yb(OTf)3, 5-10 mol%) is added to the reaction mixture.

  • Reaction: The reaction is stirred at the desired temperature (ranging from room temperature to reflux), and the progress is monitored by TLC or LC-MS.

  • Workup: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate or ammonium chloride. The aqueous layer is extracted with a suitable organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired amino alcohol.

Mandatory Visualizations

Amination_Pathways cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways Oxetane Substituted Oxetane Product Desired Amino Alcohol Oxetane->Product Nucleophilic Attack Polymer Polymerization (Oligomers/Polymers) Oxetane->Polymer Acid Catalysis Diol Diol Formation (Hydrolysis) Oxetane->Diol H2O / H+ Dimer Dimerization Oxetane->Dimer Heat / High Conc. Amine Amine (R-NH2) Amine->Product

Caption: Main and side reaction pathways in the amination of oxetanes.

Reductive_Amination_Troubleshooting Start Reductive Amination of Oxetan-3-one Issue Low Yield of Desired Amine? Start->Issue SideProduct Major Side Product? Issue->SideProduct Yes Unreacted Unreacted Starting Material Issue->Unreacted No Oxetanol Oxetan-3-ol SideProduct->Oxetanol Oxetan-3-ol SideProduct->Unreacted Starting Material Solution1 Use Milder Reducing Agent (e.g., NaBH(OAc)3) Oxetanol->Solution1 Solution2 Pre-form Iminium Ion Oxetanol->Solution2 Solution3 Increase Reaction Time/Temp Unreacted->Solution3

Caption: Troubleshooting logic for reductive amination of oxetan-3-one.

References

Technical Support Center: Optimizing Coupling Reactions of 2-Oxetanemethanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing coupling reactions involving 2-oxetanemethanamine. The guidance is structured to directly address common experimental challenges.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate in coupling reactions?

A1: this compound presents two main challenges:

  • Reduced Nucleophilicity: The oxygen atom in the oxetane ring has an inductive electron-withdrawing effect, which lowers the basicity and nucleophilicity of the adjacent primary amine. This can lead to sluggish or incomplete reactions under standard coupling conditions.

  • Ring Instability: The four-membered oxetane ring is strained and can be susceptible to ring-opening under harsh acidic or basic conditions, or at elevated temperatures. This can lead to the formation of unwanted byproducts.

Q2: What are the two main types of coupling reactions for this compound?

A2: The two primary coupling reactions are:

  • Amide Coupling (N-Acylation): This reaction forms an amide bond between the amine of this compound and a carboxylic acid.

  • Reductive Amination: This reaction forms a new carbon-nitrogen bond between the amine of this compound and an aldehyde or ketone, resulting in a secondary amine.

Q3: How can I monitor the progress of my coupling reaction?

A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods. TLC can quickly show the consumption of starting materials and the formation of a new product spot. LC-MS provides more definitive evidence of product formation by confirming the expected molecular weight.

Q4: What are some common side products to look out for?

A4: Besides unreacted starting materials, potential side products include:

  • In amide coupling: byproducts from the coupling reagents (e.g., dicyclohexylurea if using DCC).

  • In reductive amination: over-alkylation to form a tertiary amine, or reduction of the carbonyl starting material to an alcohol.[1]

  • In both reactions: products resulting from the ring-opening of the oxetane.

Section 2: Troubleshooting Guides

Amide Coupling (N-Acylation)

Problem 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Insufficient activation of the carboxylic acid. - Use a more potent coupling reagent such as HATU, HBTU, or COMU. - Add an activating agent like HOBt or DMAP.
Reduced nucleophilicity of this compound. - Increase the reaction temperature moderately (e.g., from room temperature to 40-50 °C), monitoring for ring-opening. - Increase the concentration of the reactants. - Use a less sterically hindered base, such as DIPEA.
Suboptimal solvent choice. - Switch to a polar aprotic solvent like DMF or NMP, which can help to solvate the reactants and intermediates.
Incorrect stoichiometry. - Use a slight excess (1.1-1.2 equivalents) of the carboxylic acid and coupling reagents.

Problem 2: Presence of Impurities and Side Products

Potential Cause Troubleshooting Steps
Oxetane ring-opening. - Avoid strong acids and bases. - Keep reaction temperatures as low as possible. - Use milder coupling reagents.
Side reactions of coupling reagents. - If using carbodiimides like DCC or EDC, remove the urea byproduct by filtration. - Choose a coupling reagent that generates water-soluble byproducts for easier removal during aqueous workup.
Racemization of chiral centers. - If your carboxylic acid has a chiral center, use an additive like HOBt or HOAt to suppress racemization.
Reductive Amination

Problem 1: Incomplete Reaction or Low Conversion

Potential Cause Troubleshooting Steps
Inefficient imine/iminium ion formation. - Add a dehydrating agent like molecular sieves to drive the equilibrium towards imine formation. - Use a mildly acidic catalyst (e.g., acetic acid) to promote imine formation, but be cautious of oxetane ring stability.
Weak reducing agent. - Switch to a more reactive reducing agent. Sodium triacetoxyborohydride (STAB) is often effective for less reactive amines.
Steric hindrance. - If using a sterically hindered ketone, the reaction may require longer reaction times or elevated temperatures.

Problem 2: Formation of Byproducts

Potential Cause Troubleshooting Steps
Reduction of the carbonyl starting material. - Use a reducing agent that is selective for the iminium ion over the carbonyl group, such as sodium cyanoborohydride (NaBH3CN) or STAB.[1] - If using a less selective reducing agent like sodium borohydride (NaBH4), pre-form the imine before adding the reducing agent.
Over-alkylation to form a tertiary amine. - Use a stoichiometry of 1:1 for the amine and carbonyl compound. - Add the carbonyl compound slowly to the reaction mixture.
Aldol condensation of the aldehyde/ketone. - This is more likely with aliphatic aldehydes.[2] Add the aldehyde slowly to the reaction mixture at an elevated temperature to favor rapid imine formation and reduction.[2]

Section 3: Data Presentation

Representative Conditions for Amide Coupling with this compound Derivatives
Carboxylic AcidCoupling Reagent(s)BaseSolventTemp. (°C)Time (h)Yield (%)
2-((tert-butoxycarbonyl)amino)-3-methylbutanoic acidT3PPyridineEtOAcRT1678
4-(4-chlorophenyl)-2-phenyl-5-(trifluoromethyl)-1H-pyrrole-3-carboxylic acidHATUDIPEADMFRT1892
(S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoic acidTBTU, HOBtDIPEADMFRT285
Representative Conditions for Reductive Amination with this compound Derivatives
Carbonyl CompoundReducing AgentSolventTemp. (°C)Time (h)Yield (%)
1-(4-fluorophenyl)-3-(methylsulfonyl)propan-2-oneNaBH(OAc)3DCMRT1675
6-chloro-4H-benzo[d][3][4]dioxin-8-carbaldehydeNaBH(OAc)3DCMRT188
5-methoxypyrimidine-2-carbaldehydeNaBH(OAc)3DCMRT1.590

Section 4: Experimental Protocols

General Protocol for Amide Coupling using HATU
  • To a solution of the carboxylic acid (1.0 eq.) in DMF, add this compound (1.1 eq.) and DIPEA (3.0 eq.).

  • Stir the mixture for 5 minutes at room temperature.

  • Add HATU (1.2 eq.) in one portion.

  • Stir the reaction mixture at room temperature for 16-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 solution, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

General Protocol for Reductive Amination using Sodium Triacetoxyborohydride (STAB)
  • To a solution of this compound (1.2 eq.) in dichloromethane (DCM), add the aldehyde or ketone (1.0 eq.).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 10 minutes.

  • Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Section 5: Visualizations

Amide_Coupling_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification Carboxylic_Acid Carboxylic Acid (1.0 eq) Solvent Add Solvent (DMF) Carboxylic_Acid->Solvent Amine This compound (1.1 eq) Amine->Solvent Base Base (e.g., DIPEA, 3.0 eq) Base->Solvent Mix Mix Reactants Solvent->Mix Coupling_Reagent Add Coupling Reagent (e.g., HATU, 1.2 eq) Mix->Coupling_Reagent Stir Stir at RT Coupling_Reagent->Stir Quench Aqueous Workup Stir->Quench Extract Extraction Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Chromatography Dry->Purify Product Final Product Purify->Product

Caption: General workflow for amide coupling reactions.

Reductive_Amination_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification Carbonyl Aldehyde/Ketone (1.0 eq) Solvent Add Solvent (DCM) Carbonyl->Solvent Amine This compound (1.2 eq) Amine->Solvent Imine_Formation Imine Formation (Stir at RT) Solvent->Imine_Formation Reducing_Agent Add Reducing Agent (e.g., STAB, 1.5 eq) Imine_Formation->Reducing_Agent Stir Stir at RT Reducing_Agent->Stir Quench Quench (aq. NaHCO3) Stir->Quench Extract Extraction Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Chromatography Dry->Purify Product Final Product Purify->Product

Caption: General workflow for reductive amination reactions.

Troubleshooting_Tree Start Low Yield in Coupling Reaction Check_SM Starting Materials Consumed? Start->Check_SM Incomplete Incomplete Reaction Check_SM->Incomplete No Complete Complete Consumption (Low Mass Balance) Check_SM->Complete Yes Increase_Activity Increase Reagent Activity: - Stronger coupling agent - More potent reducing agent - Add catalyst/additive Incomplete->Increase_Activity Force_Conditions Force Conditions: - Increase temperature moderately - Increase concentration - Longer reaction time Incomplete->Force_Conditions Check_Byproducts Check for Byproducts (LC-MS) Complete->Check_Byproducts Ring_Opening Evidence of Ring-Opening? Check_Byproducts->Ring_Opening Milder_Conditions Use Milder Conditions: - Lower temperature - Avoid strong acids/bases - Milder reagents Ring_Opening->Milder_Conditions Yes Purification_Issue Optimize Purification: - Different chromatography conditions - Recrystallization - Check solubility of byproducts Ring_Opening->Purification_Issue No

Caption: Troubleshooting decision tree for low-yielding reactions.

References

Technical Support Center: Overcoming Low Yields in Oxetane Ring Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly low yields, encountered during oxetane ring formation.

Troubleshooting Guides

Issue: Low or no yield in Paterno-Büchi reactions.

The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a common method for synthesizing oxetanes. However, it can be prone to low yields due to several factors.[1][2][3]

Possible Causes and Solutions:

  • Inappropriate Wavelength: The irradiation wavelength is critical. Aromatic carbonyl compounds typically require irradiation around 300 nm (using a Pyrex filter), while aliphatic carbonyls need higher energy light at 254 nm (using a quartz or Vycor filter).[1] Ensure your light source and filter are appropriate for your specific substrate.

  • Competing Reactions: A significant side reaction is the photochemical coupling of the carbonyl compound to form a pinacol derivative.[1][2] This is especially prevalent with benzophenone. Using the alkene in excess can help favor the desired cycloaddition.

  • Solvent Effects: Non-polar solvents are generally preferred for the Paternò-Büchi reaction.[1] Polar solvents can sometimes lead to different reaction pathways, including electron transfer mechanisms that may not favor oxetane formation.[2]

  • Low Quantum Yields: The intrinsic quantum yield of the Paternò-Büchi reaction can be low, often in the range of 10⁻¹ to 10⁻².[1][2] This means that even under optimized conditions, the reaction may not proceed to high conversion. Careful monitoring of reaction progress and optimization of reaction time are crucial.

  • Triplet Quenching: Some heterocyclic compounds, like thiophene, can act as triplet quenchers, inhibiting the reaction with carbonyls like benzophenone.[1]

  • Product Instability: In some cases, the oxetane product itself may be unstable under the reaction conditions and can decompose, leading to lower isolated yields.[4] Performing the reaction at lower temperatures can sometimes mitigate this.[4]

Issue: Low yields in intramolecular Williamson etherification for oxetane synthesis.

The intramolecular cyclization of a 1,3-halohydrin or a related substrate is a fundamental approach to oxetane synthesis. However, the formation of a four-membered ring can be kinetically and thermodynamically challenging.

Possible Causes and Solutions:

  • Competing Elimination (Grob Fragmentation): A major competing pathway is the Grob fragmentation, which is entropically favored and leads to the formation of an alkene instead of the desired oxetane.[5] The thermodynamic stability of the resulting alkene can also drive this side reaction.[5]

    • Solution: Careful choice of base and reaction conditions is critical. A non-nucleophilic, sterically hindered base may help to favor the intramolecular substitution over elimination.

  • Slow Kinetics of 4-exo-tet Cyclization: The intramolecular S(_N)2 reaction to form a four-membered ring (a 4-exo-tet cyclization) is kinetically the least favored among small ring formations (n-exo-tet where n ≤ 7).[5]

    • Solution: Higher reaction temperatures may be required to overcome the activation barrier, but this can also favor side reactions. A careful balance must be found. The use of a high-boiling point solvent that allows for precise temperature control can be beneficial.

  • Steric Hindrance: Increased steric hindrance around the reacting centers can significantly slow down the desired cyclization.[5][6]

    • Solution: Substrate design is key. Minimizing steric bulk near the reacting hydroxyl group and the leaving group can improve yields.

  • Inappropriate Leaving Group: The choice of leaving group is important. While halides are common, tosylates or mesylates can also be effective. The leaving group should be reactive enough to undergo substitution but not so reactive that it promotes elimination.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for constructing an oxetane ring?

There are several primary strategies for the de novo construction of an oxetane ring:[5][6]

  • C-O Bond-Forming Cyclizations: This is the most common approach and includes the intramolecular Williamson etherification of 1,3-diols or their derivatives.

  • [2+2] Cycloadditions: The Paternò-Büchi reaction between a carbonyl compound and an alkene is a classic example.

  • Ring Expansions: This can involve the rearrangement of smaller rings, such as epoxides, to form the four-membered oxetane ring.

  • C-C Bond-Forming Cyclizations: A less common method that typically involves an S(_N)2 substitution after deprotonation of a suitably functionalized ether.[6]

  • Ring Contractions and O-H Insertions: These are also recognized strategies for oxetane synthesis.[6]

Q2: My oxetane-containing product seems to be unstable. Is this common?

Yes, certain substituted oxetanes can be unstable. For instance, some oxetane-carboxylic acids have been observed to isomerize into lactones, even at room temperature or upon gentle heating.[7] This instability can significantly impact reaction yields and should be considered, especially in reactions requiring elevated temperatures.[7] Additionally, the oxetane ring can be opened under acidic or nucleophilic conditions.[8][9]

Q3: Are there catalytic methods to improve oxetane synthesis?

Yes, catalysis plays a significant role in modern oxetane synthesis.

  • Lewis and Brønsted Acids: Lewis acids can catalyze formal [2+2] cycloadditions and epoxide-opening cyclizations to form oxetanes.[5][6] Brønsted acids can be used to activate tertiary benzylic alcohols for etherification to form oxetane ethers.[10]

  • Transition Metal Catalysis: Copper(I) catalysts have been used in intramolecular O-vinylation of γ-bromohomoallylic alcohols to form oxetanes.[6] Cobalt catalysts can be involved in the radical ring-opening of oxetanes for further functionalization.[9][11]

  • Photoredox Catalysis: Visible-light-mediated Paternò-Büchi reactions have been developed, offering a milder alternative to UV irradiation.[6] Photoredox catalysis can also be used for C-H functionalization of alcohols to generate precursors for oxetane synthesis.[12][13][14]

Q4: How does substrate electronics affect the yield of Paterno-Büchi reactions?

The electronic nature of the alkene can influence the reaction. Electron-rich alkenes, such as enol ethers and enamines, are often good substrates for the Paternò-Büchi reaction.[1][2] However, the specific combination of carbonyl and alkene is crucial, and the reaction can proceed through different mechanisms (e.g., involving biradical intermediates or electron transfer), which will affect the outcome and yield.[2][3]

Quantitative Data Summary

Table 1: Optimization of Paterno-Büchi Reaction of an Aromatic with a Quinone [4]

EntryTemperature (°C)SolventYield (%)
1rtEt₂O23
20Et₂O35
3-40Et₂O48
4-78Et₂O0
5-78THF0
6-78DCM74

Table 2: Optimization of a Photoredox-Catalyzed Oxetane Synthesis [14]

EntryPhotocatalystBaseYield (%)
1Ir[dF(CF₃)(ppy)₂dtbpy]⁺KOtButraces
2Ir[dF(CF₃)(ppy)₂dtbpy]⁺KOtBu97
3Ir[dF(CF₃)(ppy)₂dtbpy]⁺K₃PO₄72
44CzIPNKOtBu99

Experimental Protocols

Protocol 1: General Procedure for the Paterno-Büchi Reaction [1][4]

  • Dissolve the carbonyl compound and the alkene in a suitable non-polar solvent (e.g., benzene, cyclohexane, or dichloromethane) in a reaction vessel made of the appropriate material (Pyrex for ~300 nm, quartz or Vycor for 254 nm).

  • The concentration of the reactants should be optimized, but typically ranges from 0.1 to 0.5 M. An excess of the alkene is often used.

  • Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes, as oxygen can quench the excited state of the carbonyl.

  • Irradiate the solution with a suitable light source (e.g., a medium-pressure mercury lamp) while maintaining a constant temperature. For some reactions, cooling may be necessary to improve yield and selectivity.[4]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or NMR).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography, distillation, or recrystallization.

Protocol 2: Intramolecular Williamson Etherification for Oxetane Synthesis [15]

  • To a solution of the 1,3-halohydrin or a 1,3-diol derivative (e.g., tosylate) in a suitable aprotic solvent (e.g., THF, DMF), add a base (e.g., NaH, KOtBu).

  • The reaction may be performed at room temperature or require heating, depending on the substrate's reactivity.

  • Stir the reaction mixture until the starting material is consumed, as monitored by TLC.

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether).

  • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography or distillation to afford the desired oxetane.

Visualizations

Paterno_Buchi_Mechanism cluster_reactants Reactants cluster_excitation Photochemical Excitation cluster_intermediate Intermediate Formation cluster_product Product Carbonyl Carbonyl (C=O) Excited_Carbonyl Excited Carbonyl (n,π* or π,π*) Carbonyl->Excited_Carbonyl Alkene Alkene (C=C) Biradical 1,4-Biradical Alkene->Biradical Addition Excited_Carbonyl->Biradical Addition Oxetane Oxetane Biradical->Oxetane Ring Closure

Caption: Mechanism of the Paterno-Büchi Reaction.

Troubleshooting_Workflow cluster_PB Paterno-Büchi Troubleshooting cluster_WE Cyclization Troubleshooting Start Low Oxetane Yield Method Identify Synthesis Method Start->Method PB Paterno-Büchi? Method->PB Photochemical WE Intramolecular Cyclization? Method->WE Ionic Check_Wavelength Check Wavelength & Filter PB->Check_Wavelength Optimize_Base Optimize Base WE->Optimize_Base Check_Solvent Use Non-Polar Solvent Check_Wavelength->Check_Solvent Increase_Alkene Increase Alkene Concentration Check_Solvent->Increase_Alkene Lower_Temp Lower Reaction Temperature Increase_Alkene->Lower_Temp Optimize_Temp Optimize Temperature Optimize_Base->Optimize_Temp Check_LG Check Leaving Group Optimize_Temp->Check_LG Reduce_Sterics Reduce Steric Hindrance Check_LG->Reduce_Sterics

Caption: Troubleshooting workflow for low oxetane yields.

Competing_Reactions Starting_Material 1,3-Halohydrin Oxetane Oxetane Product Starting_Material->Oxetane Desired Alkene Alkene Byproduct Starting_Material->Alkene Side Reaction Desired_Pathway Intramolecular SN2 Cyclization (4-exo-tet) Side_Pathway Grob Fragmentation (Elimination)

Caption: Competing pathways in intramolecular oxetane formation.

References

Technical Support Center: Stereoselective Synthesis of (S)-oxetan-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stereoselectivity of (S)-oxetan-2-ylmethanamine synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of (S)-oxetan-2-ylmethanamine, focusing on improving stereoselectivity.

Problem Potential Cause Troubleshooting Steps
Low Enantiomeric Excess (e.e.) Ineffective Chiral Catalyst or Auxiliary: The chosen chiral catalyst or auxiliary may not be optimal for the specific substrate or reaction conditions.- Screen different chiral catalysts/auxiliaries: Refer to literature for catalysts known to be effective for similar transformations. Consider factors like the substrate scope and reported e.e. values. - Optimize catalyst loading: Both too low and too high catalyst loading can negatively impact stereoselectivity. Perform a loading optimization study. - Verify catalyst/auxiliary purity and integrity: Impurities or degradation can poison the catalyst or interfere with the stereochemical control. Ensure proper storage and handling.
Suboptimal Reaction Conditions: Temperature, solvent, and concentration can significantly influence the stereochemical outcome of the reaction.- Temperature optimization: Lowering the reaction temperature often enhances stereoselectivity. Conduct the reaction at various temperatures to find the optimum. - Solvent screening: The polarity and coordinating ability of the solvent can affect the transition state geometry. Test a range of solvents to identify the one that provides the highest e.e. - Concentration adjustment: The concentration of reactants can influence reaction kinetics and selectivity. Experiment with different concentrations.
Racemization: The product may be racemizing under the reaction or work-up conditions.- Analyze aliquots over time: Monitor the e.e. of the product at different time points during the reaction to check for racemization. - Modify work-up procedure: Avoid harsh acidic or basic conditions during work-up, as these can promote racemization of the amine product. Maintain a low temperature throughout the purification process.
Low Yield Poor Catalyst Activity: The catalyst may not be active enough under the chosen conditions.- Increase catalyst loading: A higher loading might be necessary to achieve a reasonable reaction rate. - Elevate reaction temperature: While potentially detrimental to e.e., a moderate increase in temperature can improve the reaction rate and yield. A balance between yield and e.e. needs to be found. - Use of additives/co-catalysts: Some catalytic systems require additives to enhance their activity. Consult the relevant literature for the specific catalyst being used.
Side Reactions: Competing reaction pathways may be consuming the starting material or product.- Identify byproducts: Use techniques like GC-MS or LC-MS to identify the major byproducts. Understanding the side reactions can provide insights into how to suppress them. - Modify reaction conditions: Adjusting temperature, stoichiometry of reagents, or order of addition can help minimize side reactions.
Inconsistent Results Variability in Reagent Quality: The purity and quality of starting materials, solvents, and catalysts can vary between batches.- Use high-purity reagents: Ensure that all reagents are of high quality and from a reliable source. - Purify and dry solvents: Traces of water or other impurities in solvents can have a significant impact on the reaction outcome. - Characterize starting materials: Verify the purity of starting materials before use.
Atmospheric Contamination: The reaction may be sensitive to air or moisture.- Use inert atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon. - Use dry glassware and syringes: Ensure all equipment is thoroughly dried before use.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for achieving high stereoselectivity in the synthesis of (S)-oxetan-2-ylmethanamine?

A1: The primary strategies for the enantioselective synthesis of (S)-oxetan-2-ylmethanamine include:

  • Asymmetric Catalysis: This involves the use of a small amount of a chiral catalyst to induce stereoselectivity. This is a highly efficient method for generating enantiomerically enriched products.[1]

  • Chiral Auxiliaries: A chiral auxiliary is a temporary functional group that is attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed.[1]

  • Chemoenzymatic Synthesis: This approach utilizes enzymes as highly selective biocatalysts to perform key stereoselective steps in the synthetic route. Enzymes can offer very high enantioselectivity under mild reaction conditions.[1]

Q2: How can I determine the enantiomeric excess (e.e.) of my (S)-oxetan-2-ylmethanamine sample?

A2: The most common methods for determining the e.e. of chiral amines like (S)-oxetan-2-ylmethanamine are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This technique uses a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for quantification.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents (CSRs): The addition of a chiral shift reagent, such as a lanthanide complex, to the NMR sample can induce chemical shift differences between the signals of the two enantiomers, allowing for the determination of their ratio by integration.[1]

Q3: My synthesis involves the use of sodium azide, which is hazardous. Are there safer alternatives for introducing the amine functionality?

A3: Yes, there are safer alternatives to using sodium azide. A newer method has been developed that avoids azide intermediates altogether, improving the safety profile of the synthesis.[1] One patented process describes a five-step synthesis starting from (S)-2-((benzyloxy)methyl)oxirane that previously used sodium azide but highlights the development of azide-free routes for introducing the nitrogen atom.[2][3] Another approach involves the use of phthalimide, followed by reaction with an amino group-containing compound like hydrazine hydrate, to introduce the primary amine, thus avoiding hazardous azides.[4]

Q4: Can the oxetane ring open under certain reaction conditions, and how can I prevent this?

A4: Yes, the oxetane ring is strained and can undergo ring-opening reactions, particularly under strongly acidic or basic conditions.[5][6] To prevent this:

  • Use mild reaction conditions whenever possible.

  • Avoid strong, non-nucleophilic bases or strong Lewis acids if ring-opening is a concern.

  • Carefully control the temperature, as higher temperatures can promote ring-opening.

  • During work-up and purification, maintain neutral or slightly basic/acidic conditions and avoid prolonged exposure to harsh reagents.

Q5: What are some key experimental parameters to control for optimizing stereoselectivity?

A5: To optimize stereoselectivity, you should rigorously control the following parameters:

  • Temperature: Lower temperatures generally lead to higher enantioselectivity.

  • Solvent: The choice of solvent can significantly impact the transition state of the stereodetermining step.

  • Catalyst/Reagent Concentration: The concentration of the chiral catalyst, reagents, and substrate should be optimized.

  • Reaction Time: Prolonged reaction times can sometimes lead to racemization of the product.

Experimental Protocols

Example Protocol: Asymmetric Alkynylation using a Chiral Catalyst (Illustrative)

This protocol is a general illustration of an asymmetric alkynylation to form a precursor to a chiral amine, adapted from principles of enantioselective synthesis.

Reaction: Enantioselective alkynylation of a protected oxetane-2-carboxaldehyde.

Materials:

  • Protected oxetane-2-carboxaldehyde

  • Terminal alkyne

  • Chiral ligand (e.g., a derivative of a chiral amino alcohol)

  • Zinc triflate (Zn(OTf)₂)

  • Triethylamine (Et₃N)

  • Anhydrous toluene

Procedure:

  • To a flame-dried flask under an argon atmosphere, add the chiral ligand (0.12 mmol) and anhydrous toluene (2.0 mL).

  • Add triethylamine (0.12 mmol) and stir the mixture at room temperature for 10 minutes.

  • Add zinc triflate (0.10 mmol) and stir for another 30 minutes.

  • Cool the mixture to 0 °C and add the terminal alkyne (1.2 mmol).

  • Add the protected oxetane-2-carboxaldehyde (1.0 mmol) dropwise over 10 minutes.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the enantiomerically enriched propargyl alcohol.

Subsequent Steps: The resulting chiral propargyl alcohol can then be converted to (S)-oxetan-2-ylmethanamine through subsequent reduction and deprotection steps.

Visualizations

Workflow for Troubleshooting Low Enantioselectivity

Troubleshooting_Workflow start Low Enantiomeric Excess (e.e.) Observed check_catalyst Verify Chiral Catalyst/Auxiliary Integrity start->check_catalyst optimize_conditions Optimize Reaction Conditions start->optimize_conditions check_racemization Investigate Potential Racemization start->check_racemization sub_catalyst1 Screen Different Catalysts/Auxiliaries check_catalyst->sub_catalyst1 sub_catalyst2 Optimize Catalyst Loading check_catalyst->sub_catalyst2 sub_conditions1 Vary Temperature optimize_conditions->sub_conditions1 sub_conditions2 Screen Solvents optimize_conditions->sub_conditions2 sub_conditions3 Adjust Concentration optimize_conditions->sub_conditions3 sub_racemization1 Monitor e.e. Over Time check_racemization->sub_racemization1 sub_racemization2 Modify Work-up/Purification check_racemization->sub_racemization2 end Improved Stereoselectivity sub_catalyst1->end sub_catalyst2->end sub_conditions1->end sub_conditions2->end sub_conditions3->end sub_racemization1->end sub_racemization2->end

Caption: A logical workflow for troubleshooting and improving low enantiomeric excess in the synthesis of (S)-oxetan-2-ylmethanamine.

General Synthetic Strategies for Enantioselective Synthesis

Synthetic_Strategies start Starting Material (Prochiral or Racemic) asymmetric_catalysis Asymmetric Catalysis (Chiral Catalyst) start->asymmetric_catalysis chiral_auxiliary Chiral Auxiliary Route start->chiral_auxiliary chemoenzymatic Chemoenzymatic Synthesis (Enzyme) start->chemoenzymatic product (S)-oxetan-2-ylmethanamine (High e.e.) asymmetric_catalysis->product aux_attachment 1. Attach Auxiliary chiral_auxiliary->aux_attachment chemoenzymatic->product diastereoselective_reaction 2. Diastereoselective Reaction aux_attachment->diastereoselective_reaction aux_removal 3. Remove Auxiliary diastereoselective_reaction->aux_removal aux_removal->product

Caption: Overview of the main synthetic pathways to achieve high stereoselectivity in the synthesis of (S)-oxetan-2-ylmethanamine.

References

Troubleshooting guide for reactions involving 2-Oxetanemethanamine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Oxetanemethanamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound?

This compound is a cyclic ether with a primary amine substituent. The presence of the strained four-membered oxetane ring and the nucleophilic primary amine are the key determinants of its reactivity. The oxetane ring is susceptible to ring-opening reactions under both acidic and basic conditions, a factor that must be considered when planning synthetic routes. The primary amine readily participates in common reactions such as N-alkylation, acylation, and reductive amination.

Q2: What are the recommended storage conditions for this compound?

To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from atmospheric moisture and carbon dioxide.

Q3: What are the primary safety concerns when handling this compound?

This compound is classified as a corrosive substance and can cause severe skin burns and eye damage.[1] It may also cause respiratory irritation.[1] Therefore, it is crucial to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Troubleshooting Guides

This section provides detailed troubleshooting for common reactions involving this compound.

N-Alkylation Reactions

Issue: Low yield or incomplete N-alkylation reaction.

  • Possible Cause 1: Steric Hindrance. The oxetane ring, although small, can present some steric bulk that may hinder the approach of the alkylating agent to the primary amine.

  • Troubleshooting 1:

    • Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.

    • Use a More Reactive Alkylating Agent: Consider using a more reactive electrophile, such as an alkyl iodide or triflate, in place of a bromide or chloride.

    • Prolong Reaction Time: Monitor the reaction by TLC or LC-MS and extend the reaction time until completion.

  • Possible Cause 2: Competing Ring-Opening of the Oxetane. Under certain conditions, particularly with strong bases or high temperatures, the oxetane ring can undergo nucleophilic attack and open, leading to undesired byproducts.

  • Troubleshooting 2:

    • Choice of Base: Use a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or 2,6-lutidine to minimize attack on the oxetane ring.

    • Control Temperature: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Protecting Group Strategy: In complex syntheses, consider protecting the oxetane oxygen if it is susceptible to intramolecular reactions. However, this adds extra steps to the synthesis.

  • Possible Cause 3: Over-alkylation. Primary amines can undergo multiple alkylations, leading to the formation of secondary and tertiary amines, and even quaternary ammonium salts.

  • Troubleshooting 3:

    • Control Stoichiometry: Use a controlled excess of the this compound relative to the alkylating agent to favor mono-alkylation.

    • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration and reduce the likelihood of multiple alkylations.

Experimental Protocol: N-Alkylation of this compound with an Alkyl Bromide

  • Dissolve this compound (1.2 equivalents) in a suitable aprotic solvent (e.g., acetonitrile or DMF) in a round-bottom flask under an inert atmosphere.

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 equivalents).

  • To the stirring solution, add the alkyl bromide (1.0 equivalent) dropwise at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • If the reaction is sluggish, gently heat the mixture to 40-60 °C.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Amide Coupling Reactions

Issue: Low yield or formation of byproducts in amide coupling.

  • Possible Cause 1: Inefficient Activation of the Carboxylic Acid. The chosen coupling reagent may not be effective for the specific substrates.

  • Troubleshooting 1:

    • Select an Appropriate Coupling Reagent: For standard couplings, reagents like HATU, HBTU, or EDC with an additive like HOBt are generally effective. For more challenging couplings with sterically hindered partners, consider using a phosphonium-based reagent like PyBOP.

    • Optimize Reaction Conditions: Vary the solvent, temperature, and reaction time to find the optimal conditions for your specific substrates.

  • Possible Cause 2: Side Reactions of the Activated Carboxylic Acid. The activated acid may be unstable and decompose or undergo side reactions before reacting with the amine.

  • Troubleshooting 2:

    • Pre-activation vs. In Situ Activation: Compare pre-activating the carboxylic acid before adding the amine versus adding all reagents together. Pre-activation can sometimes lead to decomposition of the active ester.

    • Control Temperature: Perform the activation and coupling at low temperatures (e.g., 0 °C) to minimize side reactions.

  • Possible Cause 3: Ring-Opening of the Oxetane Moiety. The reaction conditions for amide coupling, especially if acidic or strongly basic, could induce the opening of the oxetane ring.

  • Troubleshooting 3:

    • Maintain Neutral or Mildly Basic pH: Use a non-nucleophilic organic base (e.g., DIPEA) to neutralize any acidic byproducts generated during the coupling reaction. Avoid strong acids or bases.

    • Amide Coupling Conditions Comparison:

Coupling ReagentAdditiveBaseCommon SolventsKey Considerations
EDCHOBt or HOAtDIPEA, NMMDMF, DCM, MeCNGood for general purpose coupling.
HATU-DIPEA, 2,6-LutidineDMF, NMPHighly efficient, but can be expensive.
PyBOP-DIPEADMF, DCMEffective for sterically hindered substrates.

Experimental Protocol: Amide Coupling of this compound with a Carboxylic Acid using HATU

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 equivalent) and HATU (1.1 equivalents) in an anhydrous aprotic solvent such as DMF under an inert atmosphere.

  • Add a non-nucleophilic base like DIPEA (2.5 equivalents) to the mixture and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add this compound (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting amide by flash column chromatography.

Purification Challenges

Issue: Difficulty in separating the product from starting materials or byproducts.

  • Possible Cause 1: Similar Polarity of Product and Starting Material. In N-alkylation reactions, the product may have a similar polarity to the starting amine, making chromatographic separation challenging.

  • Troubleshooting 1:

    • Solvent System Optimization: Carefully screen different solvent systems for column chromatography to achieve better separation. A gradient elution may be necessary.

    • Derivatization: If the product has a free amine, it can be temporarily converted to a less polar derivative (e.g., a Boc-carbamate) to facilitate separation, followed by deprotection.

  • Possible Cause 2: Water-Soluble Byproducts. Amide coupling reactions often generate water-soluble byproducts (e.g., ureas from carbodiimide reagents).

  • Troubleshooting 2:

    • Aqueous Workup: Perform a thorough aqueous workup to remove the majority of these impurities before chromatography. Multiple extractions with an appropriate organic solvent are recommended.

    • Acid/Base Washes: Depending on the nature of the impurities, washing the organic layer with dilute acid or base can help in their removal.

Visualizing Experimental Workflows

Below are diagrams illustrating the general workflows for the discussed reactions.

N_Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product A This compound E Combine & Stir (Monitor by TLC/LC-MS) A->E B Alkyl Halide B->E C Base (e.g., DIPEA) C->E D Solvent (e.g., ACN) D->E F Aqueous Quench E->F Completion G Extraction F->G H Drying & Concentration G->H I Column Chromatography H->I J N-Alkylated Product I->J

General workflow for N-alkylation.

Amide_Coupling_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product A Carboxylic Acid F Combine & Stir (Monitor by TLC/LC-MS) A->F B This compound B->F C Coupling Reagent (e.g., HATU) C->F D Base (e.g., DIPEA) D->F E Solvent (e.g., DMF) E->F G Aqueous Wash F->G Completion H Extraction G->H I Drying & Concentration H->I J Column Chromatography I->J K Amide Product J->K

General workflow for amide coupling.

References

Technical Support Center: Enhancing the Solubility of 2-Oxetanemethanamine Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering solubility challenges with reaction products of 2-Oxetanemethanamine.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of the starting material, this compound?

A1: this compound is reported to be insoluble in water but soluble in polar organic solvents such as methanol and dichloromethane.[1] This inherent low aqueous solubility of the parent amine suggests that its derivatives, particularly those resulting from reactions with lipophilic partners, may also exhibit solubility challenges.

Q2: Why might the reaction products of this compound have poor solubility?

A2: The incorporation of an oxetane motif is often pursued in drug discovery to enhance aqueous solubility compared to non-polar counterparts like a gem-dimethyl group.[2][3] However, when this compound is reacted to form, for example, amides or secondary amines via reductive amination, the overall properties of the new, larger molecule dictate its solubility. If the reaction partner contributes significant lipophilicity, the resulting product may have poor aqueous solubility despite the presence of the polar oxetane ring.

Q3: Can the oxetane ring itself contribute to solubility issues?

A3: While generally considered a solubility-enhancing group, the context of the entire molecule is crucial.[2][4] In some specific structural contexts, the introduction of an oxetane ring has been observed to decrease solubility.[4] Furthermore, the rigid, three-dimensional structure of the oxetane, while beneficial for metabolic stability, can sometimes lead to strong crystal lattice interactions in the solid state, which can negatively impact solubility.

Q4: What are the most common reactions involving this compound that might lead to poorly soluble products?

A4: The primary amine of this compound is a versatile functional group. Two common reactions that may lead to products with low solubility are:

  • Amide formation: Acylation of the amine with carboxylic acids or their derivatives (e.g., acyl chlorides). If the acyl group has a large, non-polar component, the resulting amide is likely to be poorly soluble.

  • Reductive amination: Reaction with aldehydes or ketones to form a secondary amine.[5][6] Again, a lipophilic aldehyde or ketone will result in a more lipophilic and potentially less soluble product.

Troubleshooting Guide

Q5: My reaction product, an N-acylated derivative of this compound, has precipitated from the reaction mixture. How can I purify it?

A5: If the product has precipitated, this can be advantageous for purification. You can isolate the solid by filtration. The primary challenge will then be finding a suitable solvent system for recrystallization or chromatography.

  • Troubleshooting Steps:

    • Solvent Screening: Test the solubility of small amounts of your crude product in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, methanol, water, and mixtures thereof).

    • Recrystallization: If a suitable solvent is found where the product is soluble at elevated temperatures but sparingly soluble at room temperature, recrystallization is a good option for purification.

    • Chromatography: If the product is soluble in a solvent compatible with silica gel or other stationary phases (e.g., dichloromethane, ethyl acetate/hexane mixtures), column chromatography is a viable purification method.

Q6: My final, purified product is a solid that is difficult to dissolve for biological assays. What can I do?

A6: This is a common challenge in drug discovery. Several strategies can be employed to solubilize a poorly soluble compound for in vitro testing. The general workflow for addressing this is outlined below.

G cluster_0 Solubility Troubleshooting Workflow A Poorly Soluble Compound B pH Modification (for ionizable compounds) A->B C Co-solvent Addition (e.g., DMSO, Ethanol) A->C D Formulation with Excipients (Cyclodextrins, Surfactants) A->D E Particle Size Reduction (Micronization, Nanosuspension) A->E F Solid-State Characterization (Polymorphism, Amorphous vs. Crystalline) A->F G Solubilized Compound for Assay B->G C->G D->G E->G F->A Re-evaluate based on form

Caption: General workflow for addressing solubility issues.

  • pH Adjustment:

    • Issue: Your compound may have ionizable groups. For reaction products of this compound, the parent amine has a predicted pKa of around 9.47.[6] If your final molecule also contains basic or acidic moieties, its solubility will be pH-dependent.

    • Solution: For a basic compound, decreasing the pH will lead to protonation and formation of a more soluble salt. Conversely, for an acidic compound, increasing the pH will result in a more soluble salt. Prepare stock solutions in buffers at various pH values to determine the optimal pH for solubility.[7]

  • Use of Co-solvents:

    • Issue: The compound has very low aqueous solubility even after pH adjustment.

    • Solution: Prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO or ethanol.[8] This stock can then be diluted into the aqueous assay buffer. Be mindful of the final solvent concentration, as high levels of organic solvents can affect biological assay performance.

  • Formulation with Excipients:

    • Issue: The compound precipitates out of solution when the DMSO/ethanol stock is diluted into the aqueous buffer.

    • Solution: Employ formulation strategies using excipients:

      • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.[8][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

      • Surfactants: Surfactants form micelles in aqueous solution, and can encapsulate hydrophobic drug molecules, thereby increasing their solubility.[8] Polysorbate 80 (Tween 80) is a frequently used non-ionic surfactant.

  • Solid-State Characterization and Modification:

    • Issue: You observe batch-to-batch variability in solubility.

    • Solution: The compound may exist in different solid forms (polymorphs) or as an amorphous solid, each having a different solubility.[9] The amorphous form is typically more soluble than crystalline forms.

      • Action: Characterize the solid form using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

      • Particle Size Reduction: Reducing the particle size (micronization) increases the surface area available for dissolution, which can improve the dissolution rate.[8][10]

Data Summary

Due to a lack of specific literature data on the solubility of this compound reaction products, the following table provides a qualitative comparison of common solubility enhancement techniques.

StrategyPrincipleProsConsMost Suitable For
pH Adjustment Ionization of the compound to form a more soluble salt.Simple, effective for ionizable compounds.Only applicable to compounds with acidic or basic groups; risk of precipitation if pH changes.Compounds with pKa in a physiologically relevant range.
Co-solvents Reducing the polarity of the solvent to increase solute-solvent interactions.Easy to implement for stock solutions; can achieve high concentrations.High concentrations can be toxic to cells or interfere with assays; risk of precipitation on dilution.In vitro screening and initial studies.
Cyclodextrins Encapsulation of the hydrophobic molecule within the cyclodextrin cavity.Can significantly increase solubility; often well-tolerated.Can be expensive; complex formation is an equilibrium process.Both in vitro and in vivo formulations.
Surfactants Incorporation of the compound into micelles.High solubilization capacity for very hydrophobic compounds.Can interfere with biological membranes and assays; potential for toxicity.Formulations where other methods have failed.
Particle Size Reduction Increasing the surface area to enhance the dissolution rate.Improves dissolution rate rather than intrinsic solubility; a physical modification.Can lead to issues with physical stability (e.g., aggregation).Oral and parenteral formulations.

Experimental Protocols

Protocol 1: Screening for pH-Dependent Solubility

  • Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • Compound Addition: Add an excess amount of the solid compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not bind the compound).

  • Quantification: Determine the concentration of the compound in the clear supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Analysis: Plot the measured solubility against the pH to identify the pH range of maximum solubility.

Protocol 2: Preparation of a Formulation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Preparation of Cyclodextrin Solution: Prepare a solution of HP-β-CD in water or a relevant buffer at a desired concentration (e.g., 10-40% w/v).

  • Compound Addition: Add an excess of the solid compound to the HP-β-CD solution.

  • Complexation: Stir the mixture vigorously at room temperature for 24-72 hours. Gentle heating may be applied if the compound is stable.

  • Clarification: Remove any undissolved solid by filtration (e.g., using a 0.22 µm syringe filter).

  • Quantification: Determine the concentration of the solubilized compound in the filtrate by a suitable analytical method.

Visualizations

G cluster_0 Micellar Solubilization cluster_1 Surfactant Micelle Aqueous Phase Aqueous Phase center Hydrophobic Core (Drug Location) S1 S center->S1 S2 S center->S2 S3 S center->S3 S4 S center->S4 S5 S center->S5 S6 S center->S6 S7 S center->S7 S8 S center->S8 D_free Drug (Insoluble) D_free->center Encapsulation

Caption: Micellar solubilization of a hydrophobic drug by surfactants.

References

Refinement of protocols for large-scale production of 2-Oxetanemethanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the refinement of protocols for the large-scale production of 2-Oxetanemethanamine. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: A widely used and scalable method involves a three-step synthesis starting from (R)-(-)-epichlorohydrin and dibenzylamine. This route is favored for its avoidance of hazardous reagents like sodium azide and heavy metals such as palladium on carbon, which are common in other synthetic approaches. The overall process includes the formation of a protected epoxide intermediate, ring expansion to the oxetane, and a final deprotection step.

Q2: What are the critical safety precautions to consider during the large-scale synthesis?

A2: Several safety measures are crucial. The Corey-Chaykovsky reaction for oxetane ring formation can be exothermic and requires careful temperature control to prevent runaway reactions. Low molecular weight epoxides are potentially hazardous and should be handled with appropriate personal protective equipment (PPE). The dimethyl sulfide (DMS) byproduct from the Corey-Chaykovsky reaction is a volatile and odorous irritant that requires proper ventilation and handling. When using palladium catalysts for deprotection, it is important to handle them in an inert atmosphere to prevent ignition, especially when dry.

Q3: What are the typical overall yields for this multi-step synthesis?

A3: For kilogram-scale production, overall yields of approximately 30-35% have been reported in the literature.[1] Yields can vary depending on the optimization of each step and the efficiency of purification.

Q4: How can the final product, this compound, be purified at a large scale?

A4: Large-scale purification of the final amine product is typically achieved through distillation. For intermediates, purification methods include silica gel chromatography and extractions. The choice of purification method will depend on the scale of the reaction and the nature of the impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Step 1: Synthesis of (R)-N,N-dibenzyl-1-(oxiran-2-yl)methanamine

Problem 1: Low Yield of the Epoxide Intermediate

Potential Cause Recommended Solution
Incomplete reaction of dibenzylamine and epichlorohydrin.Monitor the reaction progress using techniques like TLC or HPLC to ensure completion. The reaction may require extended reaction times (e.g., up to two days) at ambient temperature.
Side reactions of the epoxide ring.Maintain the reaction temperature between 10-25°C. Higher temperatures can lead to unwanted side reactions.
Inefficient extraction of the product.Use an appropriate organic solvent for extraction, such as ethyl acetate. Perform multiple extractions to ensure complete recovery of the product from the aqueous layer.

Problem 2: Presence of Impurities in the Epoxide Intermediate

Potential Cause Recommended Solution
Unreacted starting materials.Ensure the reaction goes to completion. If necessary, adjust the stoichiometry of the reactants.
Formation of di-addition products.Control the addition rate of epichlorohydrin to the solution of dibenzylamine to minimize the formation of byproducts where two dibenzylamine molecules react with one epichlorohydrin.
Residual solvent or base.After extraction, wash the organic layer with water and brine to remove any residual base or water-soluble impurities. Dry the organic layer thoroughly with a drying agent like sodium sulfate before concentrating.
Step 2: Synthesis of (S)-N,N-Dibenzyl-1-(oxetan-2-yl)methanamine (Ring Expansion)

Problem 1: Low Yield of the Oxetane Product

Potential Cause Recommended Solution
Inefficient formation of the sulfur ylide.Ensure the base (e.g., potassium tert-butoxide) is of high quality and the solvent (e.g., tert-butanol) is anhydrous. The reaction to form the ylide should be stirred at an elevated temperature (e.g., 50-55°C) to ensure complete formation.
Side reaction forming β-hydroxymethyl sulfide.This can be a significant byproduct. Using n-BuLi as the base can sometimes increase the formation of this byproduct. Sticking to potassium tert-butoxide in tert-butanol is recommended.[2]
Formation of homoallylic alcohol byproduct.The presence of certain transition metal catalysts, like cobalt salts, can divert the reaction to form homoallylic alcohols.[3] Ensure the reaction is free from such contaminants.
Exothermic reaction leading to decomposition.Add the solution of the epoxide intermediate slowly to the pre-formed ylide solution while carefully monitoring and controlling the internal temperature. The reaction is typically heated to 80-90°C for several hours.

Problem 2: Difficulty in Purifying the Oxetane Intermediate

Potential Cause Recommended Solution
Presence of polar byproducts.After the reaction, quench with water and extract the product into a suitable organic solvent like ethyl acetate. Wash the organic layer multiple times with water to remove water-soluble impurities.
Similar polarity of product and byproducts.Use silica gel chromatography for purification. A solvent system of ethyl acetate in hexanes is often effective. A gradient elution may be necessary to achieve good separation.
Step 3: Deprotection to form (S)-2-Oxetanemethanamine

Problem 1: Incomplete Deprotection

Potential Cause Recommended Solution
Catalyst deactivation.Catalyst poisoning can occur. Ensure the starting material is free of impurities that could poison the palladium catalyst. Using a fresh, high-quality catalyst is crucial.[4][5]
Insufficient hydrogen pressure or transfer agent.For catalytic transfer hydrogenation, ensure an adequate amount of the hydrogen donor (e.g., ammonium formate) is used. For hydrogenation with H2 gas, ensure a proper seal and positive pressure.
Poor catalyst dispersion.Ensure vigorous stirring to keep the catalyst suspended in the reaction mixture, maximizing contact with the substrate.

Problem 2: Difficulty in Removing the Palladium Catalyst

Potential Cause Recommended Solution
Fine catalyst particles passing through the filter.Use a filter aid such as Celite to ensure complete removal of the catalyst particles during filtration.
Leaching of palladium into the product solution.After filtration, the product solution can be treated with a palladium scavenger resin to remove any dissolved palladium.[6]

Problem 3: Presence of Benzyl and Dibenzyl Byproducts

Potential Cause Recommended Solution
Incomplete reaction or side reactions.Monitor the reaction for full conversion. Toluene is a common byproduct of debenzylation.
Co-elution during purification.The final amine product is often purified by distillation. Careful fractional distillation should separate the desired product from higher boiling point byproducts.

Quantitative Data

Step Parameter Typical Value Reference
Overall Process Overall Yield~30% (kilogram scale)[1]
Step 1: Epoxide Formation Reaction Temperature10-25°C
Reaction Time~48 hours
Step 2: Ring Expansion Reaction Temperature80-90°C
Reaction Time6-8 hours
Step 3: Deprotection Catalyst Loading (Pd/C)10% w/w (example)
Reaction TemperatureRoom Temperature to 60°C

Experimental Protocols

Protocol 1: Synthesis of (R)-N,N-dibenzyl-1-(oxiran-2-yl)methanamine
  • To a suitable reaction vessel, add dibenzylamine (1.0 eq) and 2-propanol.

  • Cool the mixture to below 20°C.

  • Slowly add (R)-(-)-epichlorohydrin (1.1 - 1.5 eq) while maintaining the temperature between 10-20°C.

  • Stir the mixture at 20-25°C until the reaction is complete (monitor by TLC or HPLC, typically <1% epichlorohydrin remaining).

  • Slowly add a 20% w/w aqueous solution of sodium hydroxide.

  • Stir the mixture at 20-25°C until the intermediate is consumed (<0.5% remaining).

  • Add an organic solvent such as ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Synthesis of (S)-N,N-Dibenzyl-1-(oxetan-2-yl)methanamine
  • To a reaction vessel, add trimethylsulfoxonium iodide (1.5 eq) and potassium tert-butoxide (2.0 eq) to tert-butanol.

  • Heat the mixture to 50-55°C and stir for 2-3 hours.

  • Increase the temperature to 75-80°C.

  • Slowly add a solution of (R)-N,N-dibenzyl-1-(oxiran-2-yl)methanamine (1.0 eq) in tert-butanol.

  • Heat the mixture to 80-90°C for 6-8 hours.

  • Cool the reaction mixture to 30-40°C and add ethyl acetate.

  • Filter the mixture to remove solids.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel chromatography (e.g., using a heptane:ethyl acetate gradient).

Protocol 3: Synthesis of (S)-2-Oxetanemethanamine (Deprotection)
  • Dissolve (S)-N,N-Dibenzyl-1-(oxetan-2-yl)methanamine in a suitable solvent such as ethanol or methanol.

  • Add a palladium catalyst (e.g., 10% Pd/C) under an inert atmosphere.

  • If performing catalytic transfer hydrogenation, add a hydrogen donor like ammonium formate.

  • If using hydrogen gas, purge the vessel with hydrogen and maintain a positive pressure.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or HPLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • The resulting crude amine can be purified by distillation.

Visualizations

experimental_workflow cluster_step1 Step 1: Epoxide Formation cluster_step2 Step 2: Ring Expansion cluster_step3 Step 3: Deprotection A Dibenzylamine + (R)-(-)-Epichlorohydrin B Reaction in 2-Propanol (10-25°C) A->B NaOH (aq) C (R)-N,N-dibenzyl-1-(oxiran-2-yl)methanamine B->C F Reaction with Epoxide (80-90°C) C->F D Trimethylsulfoxonium Iodide + t-BuOK E Ylide Formation in t-BuOH (50-80°C) D->E E->F G (S)-N,N-Dibenzyl-1-(oxetan-2-yl)methanamine F->G H Catalytic Hydrogenation G->H Pd/C, H2 or H-donor I (S)-2-Oxetanemethanamine H->I

Caption: Overall workflow for the large-scale synthesis of this compound.

troubleshooting_logic cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting Start Start Synthesis Step1 Step 1: Epoxide Formation Start->Step1 Step2 Step 2: Ring Expansion Step1->Step2 LowYield1 Low Yield? Step1->LowYield1 Impurity1 Impurities? Step1->Impurity1 Step3 Step 3: Deprotection Step2->Step3 LowYield2 Low Yield? Step2->LowYield2 Purify2 Purification Issue? Step2->Purify2 End Final Product Step3->End Incomplete3 Incomplete Reaction? Step3->Incomplete3 Catalyst3 Catalyst Removal? Step3->Catalyst3 Sol1_1 Check Reaction Time & Temp Control LowYield1->Sol1_1 Yes Sol1_2 Optimize Extraction Impurity1->Sol1_2 Yes Sol2_1 Ensure Anhydrous Conditions LowYield2->Sol2_1 Yes Sol2_2 Control Exotherm Purify2->Sol2_2 Yes Sol3_1 Check Catalyst Activity Incomplete3->Sol3_1 Yes Sol3_2 Use Filter Aid/Scavenger Catalyst3->Sol3_2 Yes

Caption: Logical troubleshooting workflow for the synthesis of this compound.

References

Strategies to avoid ring-opening of the oxetane moiety during reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for chemists working with oxetane-containing molecules. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of maintaining the integrity of the oxetane ring during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: Is the oxetane ring always unstable under acidic conditions?

A1: This is a common misconception. While the ring strain makes oxetanes susceptible to ring-opening under harsh acidic conditions, their stability is highly dependent on the substitution pattern and the specific reaction conditions.[1] For instance, 3,3-disubstituted oxetanes exhibit significantly greater stability due to steric hindrance, which blocks the trajectory of external nucleophiles.[1] However, the presence of internal nucleophiles, such as alcohols or amines, within the molecule can facilitate ring-opening even under milder acidic conditions.[1][2]

Q2: What is the most stable substitution pattern for an oxetane ring?

A2: The most stable substitution pattern is generally 3,3-disubstitution. The substituents at the 3-position sterically shield the ether oxygen and the C-O σ* antibonding orbital from nucleophilic attack, thus preventing ring-opening.[1] In contrast, oxetanes with electron-donating groups at the C2 position are more likely to be unstable.[1]

Q3: Can I perform reactions with strong nucleophiles without opening the oxetane ring?

A3: It is possible, but careful consideration of the reaction conditions is crucial. Often, nucleophilic ring-opening is a competing reaction pathway.[3] To favor functionalization of other parts of the molecule while keeping the ring intact, it is advisable to avoid Lewis acid catalysis where possible, as it activates the oxetane ring towards opening.[4][5] The choice of nucleophile and solvent can also influence the outcome.

Q4: Are oxetanes stable to common protecting group manipulation conditions?

A4: Generally, 3,3-disubstituted oxetanes are stable to a variety of conditions used for applying and removing protecting groups.[6] For example, the trifluoroacetyl protecting group can be removed by basic hydrolysis at elevated temperatures (60 °C) without affecting the oxetane ring.[6] However, strongly acidic conditions for deprotection should be used with caution, as they can lead to decomposition.[6]

Q5: How does temperature affect the stability of the oxetane ring?

A5: High temperatures, particularly in combination with harsh acidic or basic conditions, can promote ring-opening.[1][2] If you are observing decomposition or ring-opening, reducing the reaction temperature is a primary troubleshooting step.

Troubleshooting Guides

Issue 1: Unwanted ring-opening of the oxetane moiety is observed during an acid-catalyzed reaction.

Potential Cause Troubleshooting Strategy
Strong Brønsted or Lewis acid Switch to a milder acid catalyst. For example, if using a strong Lewis acid like TMSOTf results in ring-opening, consider weaker alternatives.[3]
High reaction temperature Perform the reaction at a lower temperature. Many reactions can proceed, albeit slower, at temperatures that do not favor ring-opening.[2]
Presence of an internal nucleophile If the substrate contains a nucleophilic group (e.g., -OH, -NH2) that can participate in intramolecular ring-opening, consider protecting this group before subjecting the molecule to acidic conditions.[1][2]
Sub-optimal substitution pattern If possible, utilize a more stable 3,3-disubstituted oxetane precursor.[1][2]

Issue 2: A nucleophilic reaction is leading to a mixture of the desired product and the ring-opened product.

Potential Cause Troubleshooting Strategy
Lewis acid activation If the reaction is being promoted by a Lewis acid, try performing the reaction without it, or with a much weaker Lewis acid. The oxetane oxygen is Lewis basic and can be activated for ring-opening.[7]
Highly reactive nucleophile Consider using a less reactive nucleophile or moderating its reactivity by changing the counter-ion or solvent.
Reaction conditions are too harsh Lower the reaction temperature and shorten the reaction time to minimize the extent of the competing ring-opening reaction.

Issue 3: Decomposition of the oxetane-containing starting material during a reduction reaction.

Potential Cause Troubleshooting Strategy
Harsh reducing agents Some powerful reducing agents like LiAlH4 at elevated temperatures can lead to the decomposition of oxetane-containing esters.[6]
Reaction Temperature Performing the reduction at lower temperatures (e.g., -30 to -10 °C) can often prevent decomposition.[6]
Choice of Reducing Agent If decomposition persists, consider alternative, milder reducing agents.

Experimental Protocols

Protocol 1: General Procedure for Williamson Etherification to form a 3,3-disubstituted Oxetane

This protocol is a common method for synthesizing stable oxetane rings.

  • Preparation of the Diol: Synthesize the corresponding 1,3-diol with the desired substituents at the 2-position.

  • Monotosylation: Selectively tosylate the primary hydroxyl group of the diol using tosyl chloride (TsCl) in the presence of a base like pyridine at 0 °C to room temperature.

  • Cyclization: Treat the resulting monotosylate with a base such as sodium hydride (NaH) in an aprotic solvent like THF.[3] The intramolecular Williamson etherification will proceed to form the 3,3-disubstituted oxetane ring.

  • Work-up and Purification: Quench the reaction with water, extract the product with an organic solvent, dry the organic layer, and purify the product by column chromatography.

Note: The choice of base and solvent for the cyclization step can be critical to avoid side reactions like Grob fragmentation.[3]

Data Summary

Table 1: Stability of 2-sulfonyloxetanes under various pH conditions

pHTemperature (°C)Half-life
1254-5 days
7254-5 days
10254-5 days

Data summarized from Bull and co-workers' studies on 2-sulfonyloxetanes, indicating their high stability across a wide pH range.[3]

Table 2: Comparison of Metabolic Stability of Cyclic Ethers

CompoundIntrinsic Clearance (CLint) in HLM
2-substituted THF derivativeLess stable
3-substituted THF derivativeMore stable
2-monosubstituted oxetaneLess stable
3-monosubstituted oxetaneMore stable
4,4-gem-dimethyl oxetane25.9 mL·min⁻¹·kg⁻¹ (Most stable)
3,3-gem-dimethyl oxetane> 293 mL·min⁻¹·kg⁻¹ (Less stable)

HLM: Human Liver Microsomes. This table highlights that the substitution pattern significantly impacts the metabolic stability of oxetanes.[3]

Visualizations

G cluster_0 Factors Influencing Oxetane Ring Stability A Oxetane Moiety B 3,3-Disubstitution A->B favorable E Harsh Conditions (Strong Acid, High Temp) A->E unfavorable G Internal Nucleophile A->G unfavorable C Steric Hindrance B->C D Ring Stability C->D F Ring Opening E->F G->F facilitates

Caption: Factors influencing the stability of the oxetane ring.

G start Ring-Opening Observed? acid Acidic Conditions? start->acid Yes end Problem Solved start->end No nucleophile Nucleophilic Reaction? acid->nucleophile No reduce_temp Lower Temperature acid->reduce_temp Yes no_lewis Remove/Weaken Lewis Acid nucleophile->no_lewis Yes nucleophile->end No milder_acid Use Milder Acid reduce_temp->milder_acid protect Protect Internal Nucleophile milder_acid->protect protect->end milder_nuc Use Milder Nucleophile no_lewis->milder_nuc milder_nuc->reduce_temp

Caption: Troubleshooting workflow for oxetane ring-opening.

References

Validation & Comparative

A Comparative Guide to 2-Oxetanemethanamine and Azetidine-methanamine in Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern drug discovery, the strategic use of small, saturated heterocyclic scaffolds is paramount for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. Among these, 2-oxetanemethanamine and azetidine-methanamine have emerged as valuable building blocks. Both motifs offer a three-dimensional structure that can enhance aqueous solubility, metabolic stability, and target engagement. This guide provides an objective comparison of these two scaffolds, supported by available data and detailed experimental protocols, to aid researchers in their selection for drug design programs.

Physicochemical and Biological Properties: A Head-to-Head Comparison

Both this compound and azetidine-methanamine are employed to introduce favorable physicochemical properties into drug candidates. The oxetane ring, with its ether oxygen, can act as a hydrogen bond acceptor and is often used as a bioisosteric replacement for gem-dimethyl or carbonyl groups to improve metabolic stability and reduce lipophilicity.[1][2][3][4][5] The azetidine ring, a nitrogen-containing heterocycle, provides a desirable balance of rigidity and stability, often serving as a bioisostere for other saturated heterocycles like pyrrolidine or piperidine, and can also enhance metabolic stability and solubility.[6][7][8]

While direct experimental comparisons of this compound and azetidine-methanamine in identical molecular contexts are limited in published literature, computational studies offer some insights. A virtual screening study that replaced isopropyl groups in 14 approved drugs with oxetane and azetidine moieties demonstrated that both can lead to favorable binding affinities, with the optimal choice being target-dependent.[9][10] For instance, in the case of the DNA-interactive drug procarbazine, the azetidine-modified version showed a better binding affinity (-8.083 kcal/mol) compared to the parent molecule.[10] Conversely, for the anaplastic lymphoma kinase (ALK) inhibitor alectinib, the oxetane-modified version was highlighted with a strong binding affinity (-6.906 kcal/mol).

Impact on ADME Properties

The introduction of either this compound or azetidine-methanamine into a molecule can significantly influence its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Solubility and Permeability: The inherent polarity of the oxetane and azetidine rings generally leads to an increase in aqueous solubility.[3][8] This is a critical factor for oral bioavailability. Cell permeability, often assessed using Caco-2 cell monolayers, can be modulated by these scaffolds. While increased polarity can sometimes reduce passive diffusion, the three-dimensional nature of these rings can lead to improved overall ADME properties by escaping the flatland of many aromatic drug candidates.[3][11]

Metabolic Stability: A key advantage of these four-membered rings is their ability to block metabolically labile sites.[1][8] For example, replacing a metabolically susceptible isopropyl or morpholine group with an oxetane or azetidine can significantly increase the half-life of a compound in liver microsome stability assays.[3][10] This translates to lower clearance and potentially longer duration of action in vivo.

Quantitative Data Summary

The following tables summarize the available quantitative data for the comparison of oxetane and azetidine moieties in drug design.

Table 1: Computational Comparison of Binding Affinities

Parent DrugModified MoietyTargetBinding Affinity (kcal/mol)Reference
AlectinibOxetaneALK-6.906
ProcarbazineAzetidineDNA-8.083[10]
ErdafitinibAzetidineFGFR-7.677
AnastrozoleOxetaneAromatase-7.454
NateglinideAzetidineKATP Channel-6.686
RepaglinideOxetaneKATP Channel-7.831
NilutamideOxetaneAndrogen Receptor-9.649
ProguanilOxetaneDihydrofolate Reductase-8.555

Data from a virtual screening study involving the replacement of an isopropyl group with the respective moiety.[10]

Table 2: General Physicochemical Effects

PropertyThis compoundAzetidine-methanamineKey References
Aqueous Solubility Generally IncreasedGenerally Increased[3][8][12]
Lipophilicity (LogP/LogD) Generally DecreasedGenerally Decreased[2][3][8]
Metabolic Stability Generally IncreasedGenerally Increased[1][3][8]
pKa of Proximal Amine Can be LoweredCan be Modulated[3]
Bioisosteric Replacement for gem-dimethyl, carbonyl, morpholinepiperidine, pyrrolidine[1][4][5][6][8][11][13]

Experimental Protocols

To experimentally validate the impact of these scaffolds on drug properties, standardized assays are crucial. Below are detailed methodologies for two key experiments: the Caco-2 Permeability Assay and the Liver Microsomal Stability Assay.

Caco-2 Permeability Assay

This assay is the industry standard for predicting in vitro intestinal permeability of drug candidates.

Objective: To determine the apparent permeability coefficient (Papp) of a compound across a Caco-2 cell monolayer, an in vitro model of the human intestinal epithelium.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell™ inserts and cultured for 21-28 days to allow for differentiation into a polarized monolayer.[2]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.[14]

  • Transport Experiment (Apical to Basolateral):

    • The culture medium in the apical (donor) and basolateral (receiver) compartments is replaced with pre-warmed transport buffer.[4]

    • The test compound is added to the apical compartment at a defined concentration (e.g., 10 µM).[14]

    • Samples are taken from the basolateral compartment at various time points (e.g., 30, 60, 90, 120 minutes).[2]

    • The concentration of the compound in the collected samples is quantified by LC-MS/MS.

  • Transport Experiment (Basolateral to Apical for Efflux): To assess if the compound is a substrate for efflux transporters (like P-glycoprotein), the experiment is repeated in the reverse direction, with the compound added to the basolateral compartment and samples taken from the apical side.[14]

  • Data Analysis: The apparent permeability coefficient (Papp) in cm/s is calculated using the following equation:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.[14]

    • The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine the extent of active efflux. An efflux ratio greater than 2 is generally considered indicative of active transport.[14]

Liver Microsomal Stability Assay

This assay is a common in vitro method to evaluate the metabolic stability of a compound by phase I enzymes, primarily cytochrome P450s.

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a compound upon incubation with liver microsomes.

Methodology:

  • Preparation of Incubation Mixture: A reaction mixture is prepared containing liver microsomes (from human or other species), a buffer (e.g., phosphate buffer, pH 7.4), and the test compound at a specified concentration (e.g., 1 µM).[5]

  • Initiation of Reaction: The metabolic reaction is initiated by adding a NADPH-regenerating system. A control incubation without the NADPH system is run in parallel to account for non-enzymatic degradation.[15]

  • Time Course Incubation: The mixture is incubated at 37°C. Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 60 minutes).[5]

  • Reaction Termination and Sample Preparation: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. The samples are then centrifuged to precipitate the proteins.[12]

  • LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • The natural logarithm of the percentage of the remaining parent compound is plotted against time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • The in vitro half-life (t1/2) is calculated as: t1/2 = 0.693 / k.

    • The intrinsic clearance (CLint) is calculated as: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).[12]

Visualizing Workflows and Relationships

To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_synthesis General Synthetic Approach Start_Ox Chiral Epoxide Step1_Ox Ring Expansion Start_Ox->Step1_Ox Step2_Ox Azide Introduction Step1_Ox->Step2_Ox Step3_Ox Reduction Step2_Ox->Step3_Ox End_Ox This compound Step3_Ox->End_Ox Start_Az Epoxy Amine Step1_Az Intramolecular Aminolysis Start_Az->Step1_Az End_Az Azetidine Derivative Step1_Az->End_Az

Caption: Generalized synthetic pathways for this compound and azetidine derivatives.

G cluster_workflow Caco-2 Permeability Assay Workflow A Seed Caco-2 cells on Transwell B Culture for 21-28 days A->B C Check Monolayer Integrity (TEER) B->C D Add Test Compound to Donor Side C->D E Sample from Receiver Side at Time Points D->E F Quantify by LC-MS/MS E->F G Calculate Papp F->G

Caption: Experimental workflow for the Caco-2 permeability assay.

G cluster_workflow Microsomal Stability Assay Workflow A Prepare Microsome/Compound Mixture B Initiate Reaction with NADPH A->B C Incubate at 37°C B->C D Take Samples at Time Points C->D E Terminate Reaction D->E F Quantify by LC-MS/MS E->F G Calculate t1/2 and CLint F->G

Caption: Experimental workflow for the liver microsomal stability assay.

Conclusion

Both this compound and azetidine-methanamine are powerful tools in the medicinal chemist's arsenal for overcoming common drug design challenges. The choice between them is not always straightforward and depends on the specific molecular context and the desired therapeutic profile. Oxetanes are particularly effective as carbonyl or gem-dimethyl isosteres, offering significant improvements in metabolic stability and solubility. Azetidines provide a conformationally constrained amino scaffold that can enhance potency and selectivity while maintaining good drug-like properties.

For drug development professionals, the key takeaway is that both scaffolds warrant consideration during lead optimization. The provided experimental protocols for Caco-2 permeability and microsomal stability offer a clear framework for empirically determining which moiety will confer the most advantageous ADME properties to a given drug candidate. Future research focusing on direct, side-by-side comparisons of these valuable building blocks will further illuminate their respective strengths and weaknesses, enabling more rational and predictive drug design.

References

Comparative Analysis of 2-Oxetanemethanamine Synthesis Routes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

2-Oxetanemethanamine, particularly its (S)-enantiomer, is a crucial building block in the synthesis of various pharmaceutical compounds, valued for the unique conformational constraints imparted by the oxetane ring. This guide provides a comparative analysis of three prominent synthesis routes to this key intermediate, offering an objective look at their respective methodologies, yields, and safety considerations. The information is intended to assist researchers in selecting the most suitable pathway for their specific needs, whether for laboratory-scale research or industrial production.

Executive Summary

This guide details three primary synthetic routes for this compound:

  • Route 1: Azide-Mediated Synthesis from (S)-2-((benzyloxy)methyl)oxirane. A five-step process notable for its use of sodium azide to introduce the amine functionality.

  • Route 2: Azide-Free Synthesis via Dibenzylamine Intermediate. This pathway avoids hazardous azides by employing a dibenzylamine protecting group strategy.

  • Route 3: Phthalimide-Based Synthesis from [2-(1-ethoxyethoxy)methyl]propylene oxide. A route designed for scalability, utilizing a phthalimide intermediate for the introduction of the amine group.

The following sections provide a detailed breakdown of each route, including experimental protocols, quantitative data, and workflow visualizations.

Route 1: Azide-Mediated Synthesis from (S)-2-((benzyloxy)methyl)oxirane

This five-step synthesis begins with the commercially available (S)-2-((benzyloxy)methyl)oxirane. A key feature of this route is the introduction of the nitrogen atom via a nucleophilic substitution with sodium azide, followed by a reduction to the desired primary amine.

Experimental Protocol

A detailed experimental protocol for this route is outlined in patent literature.[1] The general sequence involves:

  • Ring Expansion: The starting oxirane is expanded to an oxetane.

  • Activation of the Hydroxyl Group: The resulting primary alcohol is converted into a better leaving group, typically a tosylate.

  • Azide Introduction: The leaving group is displaced by sodium azide.

  • Reduction of the Azide: The azide intermediate is reduced to the primary amine.

  • Deprotection: Removal of the benzyl protecting group.

Quantitative Data
StepIntermediate ProductKey ReagentsYieldReference
1-5(S)-oxetan-2-ylmethanamine(S)-2-((benzyloxy)methyl)oxirane, Sodium AzideNot explicitly stated in snippets[1]

Note: While the process is described, specific yields for each step are not detailed in the provided search results. The primary concern with this route is the use of sodium azide, which is highly toxic and potentially explosive, necessitating stringent safety measures.[1][2]

Synthesis Pathway

Route1 A (S)-2-((benzyloxy)methyl)oxirane B Intermediate Oxetane Alcohol A->B Ring Expansion C Activated Intermediate (e.g., Tosylate) B->C Activation D Azide Intermediate C->D Sodium Azide E (S)-oxetan-2-ylmethanamine D->E Reduction & Deprotection

Caption: Route 1: Azide-Mediated Synthesis Pathway.

Route 2: Azide-Free Synthesis via Dibenzylamine Intermediate

Developed as a safer alternative to the azide-based method, this route introduces a protected nitrogen source early in the synthesis, avoiding the use of hazardous reagents.

Experimental Protocol

This process also starts from an oxirane derivative and involves the following key steps[2]:

  • Amine Addition: Dibenzylamine is added to the starting oxirane, followed by a base, to produce an amino alcohol intermediate.

  • Ring Expansion: The oxirane ring is expanded to an oxetane using trimethylsulfoxonium halide in the presence of a base.

  • Deprotection: The dibenzyl protecting groups are removed via catalytic hydrogenation to yield the final product.

Quantitative Data
StepIntermediate ProductKey ReagentsYieldReference
1N,N-dibenzyl-1-(oxiran-2-yl)methanamineDibenzylamine, BaseNot specified[2]
2N,N-dibenzyl-1-(oxetan-2-yl)methanamineTrimethylsulfoxonium halide, BaseNot specified[3]
3(S)-oxetan-2-ylmethanamine hydrochloridePalladium on carbon, H2, HCl98%[3]

This route offers a significant safety advantage over Route 1 by eliminating the use of azides. The final deprotection step is reported to be high-yielding.

Synthesis Pathway

Route2 A Starting Oxirane B N,N-dibenzyl-1-(oxiran-2-yl)methanamine A->B Dibenzylamine, Base C N,N-dibenzyl-1-(oxetan-2-yl)methanamine B->C Ring Expansion D (S)-oxetan-2-ylmethanamine C->D Deprotection (H2, Pd/C)

Caption: Route 2: Azide-Free Synthesis Pathway.

Route 3: Phthalimide-Based Synthesis from [2-(1-ethoxyethoxy)methyl]propylene oxide

This route is presented as a scalable and safe method suitable for industrial production, avoiding the use of palladium-carbon catalysis and hazardous sodium azide.

Experimental Protocol

The synthesis begins with [2-(1-ethoxyethoxy)methyl]propylene oxide and proceeds through the following steps[1]:

  • Acid-Catalyzed Hydrolysis: The starting material is hydrolyzed to (oxetan-2-yl)methanol.

  • Sulfonylation: The alcohol is converted to a sulfonate ester (e.g., p-toluenesulfonate) to create a good leaving group.

  • First Substitution (Gabriel Synthesis): The sulfonate is displaced by phthalimide.

  • Second Substitution (Hydrazinolysis): The phthalimide group is removed using an amine-containing compound like hydrazine hydrate to release the primary amine.

Quantitative Data
StepIntermediate ProductKey ReagentsOverall YieldReference
1(oxetan-2-yl)methanolAcid solutionNot specified individually[1]
2(oxetan-2-yl)methyl p-toluenesulfonateSulfonyl compound, TriethylamineNot specified individually[1]
3(oxetan-2-yl)methyl-isoindole-1,3-dionePhthalimide, Amide solventNot specified individually[1]
4oxetan-2-ylmethanamineHydrazine hydrate (or similar)≥ 30% (kilogram scale)[1]

This method is highlighted by its high overall yield in scale-up production and its avoidance of hazardous reagents.[1] The overall yield for the laboratory preparation of (S)-oxetan-2-ylmethanamine is reported as 30.22%, and for scale-up production, it is 30.03%.[1]

Synthesis Pathway

Route3 A [2-(1-ethoxyethoxy)methyl]propylene oxide B (oxetan-2-yl)methanol A->B Acid Hydrolysis C (oxetan-2-yl)methyl p-toluenesulfonate B->C Sulfonylation D (oxetan-2-yl)methyl-isoindole-1,3-dione C->D Phthalimide E oxetan-2-ylmethanamine D->E Hydrazinolysis

Caption: Route 3: Phthalimide-Based Synthesis Pathway.

Comparison of Synthesis Routes

FeatureRoute 1: Azide-MediatedRoute 2: Azide-FreeRoute 3: Phthalimide-Based
Starting Material (S)-2-((benzyloxy)methyl)oxiraneOxirane derivative[2-(1-ethoxyethoxy)methyl]propylene oxide
Key Reagents Sodium AzideDibenzylamine, Pd/CPhthalimide, Hydrazine hydrate
Safety Concerns High (use of toxic and explosive azide)[1][2]Low (avoids azides)Low (avoids azides and Pd/C hydrogenation)[1]
Reported Yield Not specified in detail98% for final deprotection step[3]≥ 30% overall yield on a kilogram scale[1]
Scalability Less suitable due to safety hazardsPotentially scalableDemonstrated scalability[1]

Conclusion

The choice of synthesis route for this compound depends heavily on the specific requirements of the project, including scale, safety considerations, and available resources.

  • Route 1 is a known method but is increasingly being replaced due to the significant safety risks associated with sodium azide.

  • Route 2 offers an excellent, safer alternative, particularly for laboratory-scale synthesis where high purity and yield in the final step are crucial.

  • Route 3 is a robust and scalable process, making it highly attractive for industrial production where safety, cost-effectiveness, and high throughput are paramount.

For drug development professionals and researchers, the azide-free methods (Routes 2 and 3) represent the current state-of-the-art, providing efficient and safer access to this valuable chiral building block.

References

Spectroscopic Comparison of 2-Oxetanemethanamine Enantiomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the spectroscopic properties of (R)- and (S)-2-Oxetanemethanamine, crucial chiral building blocks in pharmaceutical and materials science research. Understanding the subtle yet critical differences in their interaction with chiral environments is paramount for their effective application. This document summarizes key spectroscopic data and outlines the experimental protocols for their characterization.

Introduction to 2-Oxetanemethanamine Enantiomers

This compound is a chiral molecule featuring an oxetane ring and a primary amine. The stereochemistry at the C2 position gives rise to two enantiomers: (R)-2-Oxetanemethanamine and (S)-2-Oxetanemethanamine. While possessing identical physical and chemical properties in an achiral environment, their biological activities and interactions with other chiral molecules can differ significantly. Therefore, robust analytical methods to distinguish and characterize these enantiomers are essential.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the (R) and (S) enantiomers of this compound. It is important to note that in achiral solvents, the NMR, IR, and Mass Spectra of enantiomers are identical. Differences emerge in the presence of a chiral environment, most notably in Circular Dichroism (CD) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Assignment (R)-2-Oxetanemethanamine (S)-2-Oxetanemethanamine
Solvent CDCl₃CDCl₃
Frequency 400 MHz400 MHz
CH (Oxetane) MultipletMultiplet
CH₂ (Oxetane) MultipletMultiplet
CH₂ (Amine) MultipletMultiplet
NH₂ Singlet (broad)Singlet (broad)

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Assignment (R)-2-Oxetanemethanamine (S)-2-Oxetanemethanamine
Solvent CDCl₃CDCl₃
Frequency 100 MHz100 MHz
CH (Oxetane) ~75-80 ppm~75-80 ppm
CH₂ (Oxetane) ~65-70 ppm~65-70 ppm
CH₂ (Oxetane) ~25-30 ppm~25-30 ppm
CH₂ (Amine) ~45-50 ppm~45-50 ppm

Note: Specific chemical shifts are predictions based on the general structure and may vary slightly based on experimental conditions. While specific experimental spectra for (S)-Oxetanemethanamine are not widely published, the expected chemical shifts can be predicted based on the known spectral data of oxetane and related structures[1].

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (Predicted)

Functional Group (R)-2-Oxetanemethanamine (S)-2-Oxetanemethanamine
N-H Stretch (Amine) 3300-3500 cm⁻¹ (broad)3300-3500 cm⁻¹ (broad)
C-H Stretch (Aliphatic) 2850-3000 cm⁻¹2850-3000 cm⁻¹
N-H Bend (Amine) 1590-1650 cm⁻¹1590-1650 cm⁻¹
C-O-C Stretch (Ether) 1050-1150 cm⁻¹1050-1150 cm⁻¹
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

Technique (R)-2-Oxetanemethanamine (S)-2-Oxetanemethanamine
Ionization Mode Electrospray (ESI+)Electrospray (ESI+)
[M+H]⁺ (m/z) 88.075788.0757
Molecular Formula C₄H₉NOC₄H₉NO
Monoisotopic Mass 87.0684 Da87.0684 Da
Circular Dichroism (CD) Spectroscopy

Circular Dichroism is the most direct spectroscopic method for distinguishing enantiomers. Enantiomers will produce CD spectra that are mirror images of each other, with signals of equal magnitude but opposite sign at each wavelength.

Table 5: Expected Circular Dichroism (CD) Data

Parameter (R)-2-Oxetanemethanamine (S)-2-Oxetanemethanamine
Sign of Cotton Effect Opposite to (S)-enantiomerOpposite to (R)-enantiomer
Molar Ellipticity [θ] Equal in magnitude, opposite in sign to (S)-enantiomerEqual in magnitude, opposite in sign to (R)-enantiomer

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Synthesis of (R)- and (S)-2-Oxetanemethanamine

The enantiomers of this compound can be synthesized via several routes, often starting from chiral precursors. A common method involves the use of enantiomerically pure starting materials to ensure the desired stereochemistry in the final product. Chiral resolution of a racemic mixture using techniques like diastereomeric salt formation is another viable approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound enantiomer in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum.

  • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

  • Chiral Discrimination (Optional): To distinguish between enantiomers, a chiral shift reagent (e.g., Eu(hfc)₃) can be added to the NMR tube. This will induce diastereomeric interactions, leading to the separation of corresponding proton signals for the (R) and (S) enantiomers.

Infrared (IR) Spectroscopy
  • Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) plates.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.

Circular Dichroism (CD) Spectroscopy
  • Sample Preparation: Prepare a solution of the enantiomer in a suitable transparent solvent (e.g., methanol, acetonitrile) at a known concentration (typically in the range of 0.1-1.0 mg/mL).

  • Instrumentation: A circular dichroism spectrophotometer.

  • Data Acquisition: Scan the sample over the desired UV wavelength range (e.g., 190-300 nm) in a quartz cuvette of known path length. Record the differential absorption of left and right circularly polarized light.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic comparison of this compound enantiomers.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis & Comparison Synthesis Enantioselective Synthesis or Chiral Resolution Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, Chiral Shift) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS CD Circular Dichroism Purification->CD Data_Analysis Spectral Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis CD->Data_Analysis Comparison Comparative Analysis of Enantiomers Data_Analysis->Comparison

Caption: Experimental workflow for spectroscopic comparison.

This guide serves as a foundational resource for researchers working with this compound enantiomers. The provided data and protocols will aid in the accurate identification, characterization, and application of these valuable chiral compounds.

References

Comparative Guide to the Biological Activity of 2-Oxetanemethanamine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of analogs related to 2-oxetanemethanamine, with a focus on their potential as therapeutic agents. The inclusion of an oxetane ring, a four-membered cyclic ether, into small molecules is a contemporary strategy in medicinal chemistry to enhance physicochemical properties such as aqueous solubility and metabolic stability, while also influencing biological activity.[1] This guide summarizes quantitative biological data, details experimental protocols, and visualizes relevant signaling pathways to facilitate further research and development in this area.

Introduction to this compound Analogs

The this compound scaffold is a promising structural motif in drug discovery. The oxetane ring is a polar, three-dimensional structure that can serve as a bioisostere for commonly used groups like gem-dimethyl or carbonyl functionalities.[1] Its incorporation can lead to improved pharmacokinetic profiles and novel biological activities. This guide focuses on the activity of structurally related (2-oxaadamant-1-yl)amines as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in neurotransmission and a target for various neurological disorders.[1][2]

Comparison of Biological Activity

The following table summarizes the NMDA receptor antagonist activity of a series of (2-oxaadamant-1-yl)amine analogs, which serve as close structural surrogates for this compound derivatives. The data is derived from a study by Duque et al. (2009) and represents the inhibition of NMDA-induced calcium increase in cerebellar granule neurons.[2] For comparison, the activities of the known NMDA receptor antagonists, amantadine and memantine, are also included.

Compound IDStructure% Inhibition of NMDA-induced Ca²⁺ increase (at 10 µM)
7 See Experimental ProtocolsHHHInactive
10a See Experimental ProtocolsCH₃HHInactive
10b See Experimental ProtocolsCH₂CH₃HH25 ± 5
10c See Experimental ProtocolsC₆H₅HH15 ± 3
11a See Experimental ProtocolsCH₃CH₃HInactive
11b See Experimental ProtocolsCH₂CH₃CH₂CH₃H45 ± 6
12 See Experimental ProtocolsCH₂CH₃HCH₂CH₃48 ± 7
13 See Experimental ProtocolsCH₂C₆H₅HHInactive
15 See Experimental ProtocolsHHCH₂C₆H₅42 ± 5
Amantadine N/AN/AN/AN/A28 ± 4
Memantine N/AN/AN/AN/A85 ± 3

Data sourced from Duque, M. D., et al. (2009). Synthesis and pharmacological evaluation of (2-oxaadamant-1-yl)amines. Bioorganic & Medicinal Chemistry, 17(8), 3198–3206.[2]

Experimental Protocols

Measurement of NMDA-Induced Calcium Increase in Cerebellar Granule Neurons

This protocol is based on the methodology described by Duque et al. (2009) for assessing the NMDA receptor antagonist activity of the (2-oxaadamant-1-yl)amine analogs.[2]

1. Cell Culture:

  • Primary cultures of cerebellar granule neurons are prepared from 8-day-old rat pups.

  • Neurons are plated on poly-L-lysine-coated 96-well plates at a density of 1.5 x 10⁵ cells per well.

  • Cells are cultured in Basal Medium Eagle (BME) supplemented with 10% fetal bovine serum, 2 mM glutamine, and 25 mM KCl for 24 hours.

  • Subsequently, the medium is replaced with a serum-free medium containing 20 mM KCl, and the cells are cultured for 7-8 days in vitro.

2. Intracellular Ca²⁺ Measurement:

  • On the day of the experiment, the culture medium is removed, and the cells are incubated with the fluorescent Ca²⁺ indicator Fluo-4 AM (2 µM) in a loading buffer (140 mM NaCl, 5 mM KCl, 1.8 mM CaCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4) for 1 hour at 37 °C.

  • After incubation, the cells are washed with the loading buffer to remove excess dye.

  • The test compounds (2-oxaadamant-1-yl)amine analogs, amantadine, or memantine) are added to the wells at a final concentration of 10 µM and incubated for 10 minutes.

  • Basal fluorescence is measured using a fluorometric imaging plate reader.

  • NMDA (100 µM) and glycine (10 µM) are then added to stimulate the NMDA receptors.

  • The fluorescence is measured again to determine the increase in intracellular Ca²⁺ concentration.

3. Data Analysis:

  • The antagonist activity is calculated as the percentage inhibition of the NMDA-induced increase in fluorescence compared to the control (wells with NMDA and glycine but without the test compound).

  • Data are expressed as the mean ± SEM from at least three independent experiments.

Competitive Radioligand Binding Assay for NMDA Receptor

This is a standard alternative protocol to determine the binding affinity of compounds to the NMDA receptor.

1. Membrane Preparation:

  • Rat forebrains are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove nuclei and cell debris.

  • The supernatant is then centrifuged at high speed to pellet the membranes.

  • The membrane pellet is washed and resuspended in the assay buffer.

2. Binding Assay:

  • The assay is performed in a 96-well plate.

  • Each well contains the membrane preparation, a fixed concentration of a radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801), and varying concentrations of the unlabeled test compound.

  • The mixture is incubated to allow binding to reach equilibrium.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled standard antagonist (e.g., unlabeled MK-801).

3. Filtration and Counting:

  • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.

  • The binding affinity of the test compound (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Mandatory Visualizations

NMDA Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the NMDA receptor.

NMDA_Signaling_Pathway Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Glycine Glycine/D-Serine Glycine->NMDAR Ca_influx Ca²⁺ Influx NMDAR->Ca_influx opens Depolarization Membrane Depolarization Mg_block Mg²⁺ Block Removal Depolarization->Mg_block Mg_block->NMDAR enables Calmodulin Calmodulin Ca_influx->Calmodulin activates PKC PKC Ca_influx->PKC activates Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity excessive CaMKII CaMKII Calmodulin->CaMKII activates nNOS nNOS Calmodulin->nNOS activates CREB CREB Phosphorylation CaMKII->CREB phosphorylates PKC->CREB phosphorylates NO Nitric Oxide (NO) nNOS->NO Gene_expression Gene Expression (Synaptic Plasticity) CREB->Gene_expression LTP Long-Term Potentiation (LTP) Gene_expression->LTP

Caption: NMDA Receptor Signaling Pathway

Experimental Workflow for NMDA Receptor Antagonist Screening

The following diagram outlines the general workflow for screening compounds for NMDA receptor antagonist activity using a calcium influx assay.

Experimental_Workflow start Start cell_culture Culture Cerebellar Granule Neurons start->cell_culture dye_loading Load Cells with Fluo-4 AM Ca²⁺ Indicator cell_culture->dye_loading compound_addition Add Test Compounds (this compound Analogs) dye_loading->compound_addition basal_measurement Measure Basal Fluorescence compound_addition->basal_measurement stimulation Stimulate with NMDA and Glycine basal_measurement->stimulation final_measurement Measure Final Fluorescence stimulation->final_measurement data_analysis Calculate % Inhibition of Ca²⁺ Influx final_measurement->data_analysis end End data_analysis->end

Caption: Calcium Influx Assay Workflow

References

Purity Under Scrutiny: A Comparative Guide to the Validation of 2-Oxetanemethanamine by HPLC and NMR

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible research. 2-Oxetanemethanamine, a valuable building block in medicinal chemistry, is no exception. This guide provides a detailed comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the comprehensive purity validation of this compound. We present detailed experimental protocols, comparative data, and visual workflows to assist in the selection and implementation of the most appropriate analytical strategy.

Introduction

This compound is a chiral primary amine featuring a strained oxetane ring, a motif increasingly incorporated into drug candidates to modulate physicochemical properties such as solubility and metabolic stability. Given its reactive nature and potential for enantiomeric variation, rigorous purity assessment is critical to ensure the quality and consistency of downstream applications. This guide will explore the validation of this compound purity through two orthogonal and complementary techniques: the separating power of HPLC and the quantitative precision of NMR.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is a go-to technique for separating, identifying, and quantifying components in a mixture. For this compound, a stability-indicating and chiral HPLC method is essential to not only determine the purity of the main component but also to detect and quantify any process-related impurities and degradation products, including its enantiomer.

Experimental Protocol: Chiral and Stability-Indicating HPLC

A robust HPLC method for this compound should be able to separate the parent compound from potential impurities arising from its synthesis, such as starting materials or by-products, and any degradants that may form under stress conditions.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: A polysaccharide-based chiral stationary phase (CSP), such as a cellulose or amylose derivative, is recommended for enantiomeric separation. A typical column would be a Chiralcel® OD-H or similar, with dimensions of 4.6 x 250 mm and a 5 µm particle size.

  • Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol) is commonly used for normal-phase chiral separations. A typical starting point could be a gradient of 90:10 (v/v) Heptane:Isopropanol with a small amount of an amine additive (e.g., 0.1% diethylamine) to improve peak shape.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: As this compound lacks a strong chromophore, derivatization with a UV-active agent (e.g., dansyl chloride) might be necessary for sensitive UV detection. Alternatively, a detector that does not rely on a chromophore, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), can be employed. For this protocol, we will assume detection at a lower UV wavelength (e.g., 210 nm) is feasible, though sensitivity may be limited.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a known concentration of this compound (e.g., 1 mg/mL) in the mobile phase.

Forced Degradation Studies: To establish the stability-indicating nature of the method, the sample should be subjected to stress conditions as per ICH guidelines:

  • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours

  • Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105 °C for 48 hours

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period.

Data Presentation: HPLC Purity Analysis

The results of the HPLC analysis can be summarized in a table to compare the purity of different batches or the stability of the compound under various conditions.

Sample IDRetention Time (min)Peak Area (%)Enantiomeric Purity (%)Known Impurity 1 (%)Degradant 1 (%)
Batch A (Control)8.5299.8>99.9 (S-enantiomer)0.1Not Detected
Batch B8.5199.599.7 (S-enantiomer)0.3Not Detected
Acid Stressed8.5095.2>99.9 (S-enantiomer)0.14.5 (at RRT 0.8)
Oxidative Stressed8.5298.1>99.9 (S-enantiomer)0.11.6 (at RRT 1.2)

RRT = Relative Retention Time

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Injection Inject into HPLC Dissolution->Injection Separation Chiral & C18 Columns Injection->Separation Detection PDA/UV Detector Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Calculate Purity & Impurities Integration->Purity

Figure 1: HPLC Experimental Workflow for this compound Purity Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Absolute Purity Determination

Quantitative ¹H NMR (qNMR) is a powerful primary analytical method for determining the purity of a compound without the need for a reference standard of the same compound. By using a certified internal standard, the absolute purity of this compound can be accurately determined.

Experimental Protocol: Quantitative ¹H NMR (qNMR)

Instrumentation:

  • NMR spectrometer (400 MHz or higher) equipped with a high-resolution probe.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 10 mg of a suitable internal standard (e.g., maleic acid or 1,4-dinitrobenzene) into the same vial. The internal standard should have a known purity, be stable, not react with the analyte, and have signals that do not overlap with the analyte's signals.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆ or CDCl₃). Ensure complete dissolution.

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters:

  • Solvent: DMSO-d₆ (or other suitable deuterated solvent)

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (D1): A long relaxation delay is crucial for accurate quantification. It should be at least 5 times the longest T₁ (spin-lattice relaxation time) of the protons being quantified in both the analyte and the internal standard. A D1 of 30-60 seconds is often sufficient.

  • Number of Scans (NS): 16 to 64 scans, depending on the concentration, to achieve an adequate signal-to-noise ratio.

  • Acquisition Time (AT): At least 3 seconds to ensure good digital resolution.

  • Temperature: Maintain a constant temperature, e.g., 298 K.

Data Processing and Purity Calculation:

  • Apply a Fourier transform to the Free Induction Decay (FID) to obtain the spectrum.

  • Phase and baseline correct the spectrum carefully.

  • Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Data Presentation: qNMR Purity Analysis
Sample IDMass of Analyte (mg)Mass of Standard (mg)Purity of Standard (%)Calculated Purity (%)
Batch A10.1510.0299.999.7
Batch B9.9810.1199.999.4
Batch C10.229.9599.998.9

Visualizing the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis Weighing Accurate Weighing of Analyte & Standard Dissolving Dissolve in Deuterated Solvent Weighing->Dissolving Acquisition Acquire ¹H NMR Spectrum (Long D1) Dissolving->Acquisition Processing Process Spectrum (Phase & Baseline) Acquisition->Processing Integration Integrate Signals Processing->Integration Calculation Calculate Purity Integration->Calculation

Figure 2: qNMR Experimental Workflow for this compound Purity Determination.

Comparison of HPLC and NMR for Purity Validation

FeatureHPLCNMR
Principle Separation based on differential partitioning between stationary and mobile phases.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Primary Use Purity, impurity profiling, enantiomeric purity, stability studies.Structure elucidation, absolute purity determination (qNMR), identification.
Reference Standard Requires a reference standard of the analyte for quantification.Can determine absolute purity using a certified internal standard of a different compound.
Sensitivity High sensitivity, especially with UV-active derivatives or specialized detectors.Lower sensitivity compared to HPLC, requires higher sample concentration.
Specificity High specificity for separating closely related compounds and isomers.Provides detailed structural information, but signals can overlap in complex mixtures.
Quantification Relative quantification based on peak area percentage or external standard calibration.Absolute quantification through qNMR.
Throughput Can be automated for high-throughput analysis.Generally lower throughput due to longer acquisition times for qNMR.
Destructive Generally non-destructive, but sample is diluted.Non-destructive, sample can be recovered.

Potential Impurities and Degradation Products

A thorough purity validation should consider potential impurities from the synthetic route and degradation pathways. For this compound, these may include:

  • Starting Materials and Reagents: Unreacted precursors from the synthesis.

  • Synthetic Intermediates: For instance, if the amine is introduced via reduction of an azide, 2-(azidomethyl)oxetane could be a potential impurity.

  • Enantiomer: The (R)-enantiomer of this compound.

  • Degradation Products: The strained oxetane ring can be susceptible to ring-opening reactions under acidic or thermal stress. Isomerization to a lactone has also been observed in some oxetane-containing carboxylic acids and could be a potential degradation pathway to consider.

Conclusion

Both HPLC and NMR are indispensable tools for the comprehensive purity validation of this compound. HPLC, particularly with a chiral stationary phase, excels at impurity profiling, enantiomeric separation, and stability assessment. On the other hand, qNMR provides a robust and accurate method for determining the absolute purity of the compound without the need for a specific reference standard of this compound.

For a complete and regulatory-compliant purity assessment, a combination of both techniques is highly recommended. This orthogonal approach ensures that the purity value is accurate and that all relevant impurities and degradants are effectively monitored, ultimately guaranteeing the quality and reliability of this important chemical building block in research and drug development.

Oxetane vs. gem-Dimethyl Groups: A Comparative Guide to Metabolic Stability

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern drug discovery, the pursuit of metabolically robust candidates is a cornerstone of successful lead optimization. Medicinal chemists frequently employ bioisosteric replacements to fine-tune the physicochemical and pharmacokinetic properties of molecules. Among these strategies, the substitution of a gem-dimethyl group with an oxetane ring has emerged as a powerful tactic to enhance metabolic stability. This guide provides an objective comparison of these two functional groups, supported by experimental data and detailed methodologies, to inform rational drug design.

Introduction to Oxetanes and gem-Dimethyl Groups

The gem-dimethyl group, characterized by two methyl groups attached to the same carbon atom, is often incorporated into drug candidates to provide steric bulk. This can shield adjacent, metabolically labile sites from enzymatic degradation, particularly oxidation by cytochrome P450 (CYP) enzymes.[1][2] However, the introduction of a gem-dimethyl group invariably increases the lipophilicity of a compound, which can negatively impact other properties such as solubility and off-target effects.[3][4]

Oxetanes, four-membered cyclic ethers, have gained significant traction as polar surrogates for the gem-dimethyl group.[5][6][7] Possessing a similar spatial arrangement and molecular volume, the oxetane ring offers a key advantage: it reduces lipophilicity while often maintaining or even improving metabolic stability.[3][8][9] This is primarily attributed to the oxetane's general resistance to CYP-mediated oxidation.[10]

Metabolic Pathways and Stability

The metabolic fate of a drug candidate is a critical determinant of its pharmacokinetic profile. The structural differences between oxetane and gem-dimethyl groups lead to distinct metabolic pathways.

gem-Dimethyl Groups: The carbon-hydrogen bonds of the methyl groups are susceptible to oxidation by CYP enzymes, a major family of drug-metabolizing enzymes.[1][11] This oxidation can lead to the formation of hydroxymethyl metabolites, which can be further oxidized to aldehydes, carboxylic acids, or undergo conjugation, ultimately resulting in rapid clearance of the drug from the body. Blocking a metabolically weak C-H position with a gem-dimethyl group is a common strategy to improve stability.[1][12]

Oxetane Groups: The oxetane ring is generally more resistant to CYP-mediated oxidation due to the electron-withdrawing effect of the ring oxygen and the inherent stability of the cyclic ether.[4][10] This increased stability at the site of incorporation often leads to a longer metabolic half-life. While resistant to oxidation, oxetanes are not metabolically inert. They can undergo hydrolysis mediated by microsomal epoxide hydrolase (mEH), which opens the ring to form a diol.[13] This provides an alternative, often slower, metabolic clearance pathway that avoids the CYP system, potentially reducing the risk of drug-drug interactions (DDIs).[13]

cluster_gem_dimethyl gem-Dimethyl Metabolism cluster_oxetane Oxetane Metabolism Drug_GD Drug with gem-Dimethyl Metabolite_GD Hydroxylated Metabolite Drug_GD->Metabolite_GD CYP450 Oxidation Drug_OX Drug with Oxetane Metabolite_OX Diol Metabolite Drug_OX->Metabolite_OX mEH Hydrolysis Metabolic_Block Oxetane as a Metabolic Blocker Drug_Labile Metabolically Labile Drug (R-CH2-R') Metabolite_Labile Metabolite Drug_Labile->Metabolite_Labile CYP450 Oxidation Drug_Blocked_GD gem-Dimethyl Analogue (R-C(CH3)2-R') Drug_Blocked_GD->No_Reaction_GD Blocked Drug_Blocked_OX Oxetane Analogue Drug_Blocked_OX->No_Reaction_OX Blocked

Caption: Bioisosteric replacement of a labile methylene or a gem-dimethyl group with an oxetane ring to block CYP450-mediated oxidation.

Quantitative Comparison of Metabolic Stability

The most direct way to compare the metabolic stability of oxetane and gem-dimethyl groups is through in vitro assays using liver microsomes. These preparations contain a high concentration of CYP enzymes and are a standard tool in early drug discovery. The following table summarizes data from studies where direct comparisons were made between matched molecular pairs.

Compound PairStructure of gem-Dimethyl AnalogueStructure of Oxetane AnalogueAssay Systemt1/2 (gem-Dimethyl) (min)t1/2 (Oxetane) (min)Intrinsic Clearance (CLint) (gem-Dimethyl) (µL/min/mg)Intrinsic Clearance (CLint) (Oxetane) (µL/min/mg)Reference
Pair 1 A potent EZH2 inhibitor with a gem-dimethyl group.The corresponding inhibitor with a 3,3-disubstituted oxetane.Human Liver MicrosomesData not specified as t1/2, but described as having "poor metabolic stability".Data not specified as t1/2, but described as having "improved metabolic stability".> 29325.9[3][14]
Pair 2 An ALDH1A3 inhibitor with a methyl group (not gem-dimethyl, but illustrative).The corresponding inhibitor with a 3-substituted oxetane.Human Liver Microsomes2.7> 60Not ReportedNot Reported[15]
Pair 3 An MMP-13 inhibitor with a methyl group.The corresponding inhibitor with a 3-substituted oxetane.Human Liver MicrosomesDescribed as having "metabolic stability and solubility" issues.Described as having "significantly improved metabolic stability and aqueous solubility".Not ReportedNot Reported[15]
Pair 4 A BChE inhibitor with a gem-dimethyl group.The corresponding inhibitor with a 3,3-disubstituted oxetane.Not specified, likely microsomes.Not ReportedNot ReportedNot ReportedNot Reported[15]

Note: Quantitative data for direct head-to-head comparisons are often presented qualitatively in the literature. The trend, however, consistently shows that oxetane incorporation enhances metabolic stability relative to alkyl groups.[8][9][15]

Experimental Protocol: In Vitro Microsomal Stability Assay

This protocol provides a generalized procedure for assessing the metabolic stability of a compound using liver microsomes.

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.

Materials and Equipment:

  • Test compounds and positive control compounds (e.g., compounds with known high and low clearance).

  • Pooled liver microsomes (human, rat, mouse, etc.).[16]

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).[14]

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[14][16]

  • Ice-cold stop solution (e.g., acetonitrile or methanol) containing an internal standard.[16]

  • Incubator or water bath set to 37°C.[16]

  • Centrifuge.[16]

  • LC-MS/MS system for analysis.[16]

Procedure:

  • Preparation:

    • Thaw the liver microsomes on ice.

    • Prepare working solutions of the test compound and positive controls in a suitable solvent (e.g., DMSO), then dilute in buffer.[14]

    • Prepare the reaction mixture by combining the phosphate buffer and the NADPH regenerating system.

  • Incubation:

    • Pre-warm the reaction mixture and the microsomal suspension to 37°C for approximately 5-10 minutes.

    • Initiate the metabolic reaction by adding the test compound to the pre-warmed reaction mixture and microsomes. The final concentration of the test compound is typically 1 µM.

    • Incubate the mixture at 37°C with gentle agitation.[16]

  • Sampling and Reaction Termination:

    • At predetermined time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold stop solution with an internal standard.[16] The stop solution precipitates the microsomal proteins, halting enzymatic activity.

  • Sample Processing and Analysis:

    • Vortex the terminated samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.[16]

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).

    • Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k .[17]

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein) .[17]

cluster_workflow Microsomal Stability Assay Workflow A Prepare Reagents (Microsomes, Buffer, NADPH, Test Compound) B Pre-warm to 37°C A->B C Initiate Reaction (Combine all components) B->C D Incubate at 37°C C->D E Sample at Time Points (e.g., 0, 5, 15, 30, 45 min) D->E F Terminate Reaction (Add ice-cold stop solution) E->F G Centrifuge to Pellet Protein F->G H Analyze Supernatant (LC-MS/MS) G->H I Data Analysis (Calculate t1/2 and CLint) H->I

Caption: A typical experimental workflow for an in vitro microsomal stability assay.

Conclusion

The strategic replacement of a gem-dimethyl group with an oxetane ring is a well-established and effective approach in medicinal chemistry to enhance metabolic stability.[6][12] This is primarily due to the oxetane's resistance to CYP450-mediated oxidation, which is a common metabolic liability for alkyl groups. While the magnitude of the improvement is context-dependent, the general trend observed across numerous studies indicates that oxetanes can significantly reduce intrinsic clearance and prolong metabolic half-life.[3][9][15] Furthermore, this substitution offers the added benefits of reducing lipophilicity and increasing aqueous solubility, making it a multifaceted tool for optimizing the drug-like properties of lead compounds. Researchers and drug development professionals should consider the oxetane-for-gem-dimethyl substitution as a primary strategy when encountering metabolic instability associated with alkyl groups.

References

X-ray Crystallography of 2-Oxetanemethanamine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the 2-oxetanemethanamine motif into small molecules is a strategy of growing interest in drug discovery. This four-membered heterocyclic ring system can significantly influence the physicochemical properties of a compound, including its solubility, metabolic stability, and conformational preferences. X-ray crystallography provides the definitive, high-resolution structural data necessary to understand the three-dimensional arrangement of these molecules and their intermolecular interactions in the solid state. This guide offers a comparative overview of the X-ray crystallographic data for representative this compound derivatives and details the experimental protocols for their structural determination.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for two representative, albeit complex, molecules incorporating the this compound moiety. Due to the limited availability of public crystallographic data for simple, directly comparable this compound derivatives, this table presents data from two distinct molecular scaffolds to illustrate the range of crystallographic outcomes.

ParameterCompound 1: (E)-N-{[3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine[1]Compound 2: 1-(3,5-Diethyl-1H-pyrazol-1-yl)-3-phenylisoquinoline[2]
Chemical Formula C₁₅H₁₄N₄OC₂₂H₂₁N₃
Formula Weight 266.30327.42
Crystal System TriclinicMonoclinic
Space Group P-1C 2/c
a (Å) 9.1497 (2)16.0736 (17)
b (Å) 12.3932 (3)20.819 (2)
c (Å) 12.7294 (3)10.8579 (11)
α (°) 87.4070 (11)90
β (°) 82.6740 (12)91.071 (3)
γ (°) 75.0190 (12)90
Volume (ų) 1382.88 (6)3632.8 (6)
Z 48
Temperature (K) 150295
Radiation type Cu KαMo Kα
Wavelength (Å) 1.541780.71073
R-factor (R1) 0.042Not Reported
wR2 0.108Not Reported

Experimental Protocols

The determination of the crystal structure of this compound derivatives by single-crystal X-ray diffraction follows a well-established workflow.[3][4][5][6][7] The key stages are outlined below.

Crystal Growth

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis.[4][6][8][9] For organic compounds like this compound derivatives, several crystallization techniques can be employed:

  • Slow Evaporation: A near-saturated solution of the purified compound is prepared in a suitable solvent or solvent mixture. The vessel is loosely covered to allow for the slow evaporation of the solvent, which gradually increases the concentration and promotes crystal formation.[8][9]

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed in a larger, sealed container with a more volatile solvent (the precipitant) in which the compound is less soluble. The vapor of the precipitant slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

  • Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface between the two liquids as they slowly mix.[9]

The choice of solvent is critical and is often determined empirically. Common solvents for the crystallization of organic molecules include ethanol, methanol, acetone, ethyl acetate, hexane, and dichloromethane.[8]

Data Collection

A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope, mounted on a goniometer head, and placed on the diffractometer.[5][10] The crystal is then cooled, often to 100-150 K, using a stream of cold nitrogen gas to minimize thermal vibrations and radiation damage.

The diffractometer, equipped with an X-ray source (e.g., Cu Kα or Mo Kα radiation) and a detector (e.g., CCD or CMOS), rotates the crystal through a series of orientations.[1][5][10] At each orientation, the diffraction pattern of X-rays scattered by the crystal is recorded as a series of reflections.[7] The intensities and positions of these reflections are measured.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The "phase problem," which arises because the phases of the diffracted X-rays cannot be directly measured, is then solved using computational methods such as direct methods or Patterson methods to generate an initial electron density map.[7]

This initial model of the molecular structure is then refined against the experimental data. The refinement process involves adjusting the atomic positions, thermal parameters, and other structural parameters to achieve the best possible agreement between the calculated and observed diffraction patterns.[11] The quality of the final structure is assessed using metrics such as the R-factor.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for the X-ray crystallography of a this compound derivative.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination synthesis Synthesis & Purification of Derivative crystal_growth Crystal Growth synthesis->crystal_growth Purified Compound crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection xray_diffraction X-ray Diffraction crystal_selection->xray_diffraction Mounted Crystal data_processing Data Processing xray_diffraction->data_processing Diffraction Data structure_solution Structure Solution (Phase Problem) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation

Caption: Experimental workflow for X-ray crystallography.

References

The Impact of the 2-Oxetanemethanamine Moiety on In Vitro ADME Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the absorption, distribution, metabolism, and excretion (ADME) properties of novel compounds is paramount. The incorporation of unique structural motifs, such as 2-Oxetanemethanamine, can significantly influence these properties. This guide provides a comparative analysis of the in vitro ADME profile of compounds containing an oxetane ring, offering insights supported by experimental data and detailed methodologies.

The oxetane ring, a four-membered cyclic ether, has gained considerable attention in medicinal chemistry. Its introduction into drug candidates is a strategic approach to modulate physicochemical properties.[1][2][3][4][5] The compact, polar, and three-dimensional nature of the oxetane moiety can lead to improvements in aqueous solubility, metabolic stability, and lipophilicity when compared to more common functionalities like gem-dimethyl or carbonyl groups.[3][5]

Comparative Analysis of In Vitro ADME Properties

While specific data for a broad range of this compound-containing compounds is not extensively available in the public domain, the general impact of the oxetane motif on ADME parameters has been documented. The following tables summarize the qualitative and semi-quantitative effects observed when incorporating an oxetane ring in place of other chemical groups.

ADME Parameter Effect of Oxetane Incorporation Supporting Observations References
Aqueous Solubility Generally IncreasedThe polarity of the ether oxygen in the strained four-membered ring enhances interactions with water.[1][3][5]
Metabolic Stability Generally IncreasedThe oxetane ring can block sites of metabolism and is often more resistant to enzymatic degradation compared to other groups.[1][2][3][6]
Lipophilicity (LogD) Generally DecreasedThe polar nature of the oxetane moiety typically reduces the overall lipophilicity of a molecule.[2][4]
Cell Permeability VariableThe impact on permeability is context-dependent and can be influenced by the overall molecular structure.[2][4]

Table 1: General Influence of the Oxetane Moiety on Key ADME Properties

Compound/Motif Comparison Parameter Observation References
Oxetane vs. gem-DimethylAqueous SolubilityReplacement of a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000.[5]
Oxetane vs. gem-DimethylMetabolic StabilityOxetane substitution generally leads to a reduction in the rate of metabolic degradation.[5]
Oxetane vs. CarbonylPhysicochemical PropertiesOxetanes can serve as bioisosteres of carbonyl groups, offering similar hydrogen bonding capabilities but with improved metabolic stability.[1][2]
3-Substituted Oxetane vs. 2-Substituted OxetaneMicrosomal Stability3-substituted oxetanes tend to exhibit greater microsomal stability compared to their 2-substituted counterparts, likely due to reduced lipophilicity and less favorable interactions with CYP active sites.

Table 2: Semi-Quantitative Comparison of Oxetane-Containing Compounds with Analogues

Experimental Protocols

Detailed methodologies for key in vitro ADME assays are crucial for result interpretation and reproducibility.

Cell Permeability Assay (Caco-2)

The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.[7][8][9]

Objective: To determine the rate of transport of a compound across a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which differentiate to form a polarized monolayer with morphological and functional similarities to intestinal enterocytes.[7][9]

Methodology:

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-28 days to allow for differentiation and formation of a confluent monolayer.[10]

  • Assay Initiation: The test compound is added to the apical (donor) side of the monolayer, and the appearance of the compound on the basolateral (receiver) side is monitored over time.[10][11] For efflux studies, the compound is added to the basolateral side, and its appearance on the apical side is measured.[9]

  • Sample Analysis: Samples are collected from both the donor and receiver compartments at specific time points (e.g., 120 minutes) and the concentration of the test compound is determined by LC-MS/MS.[10]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound in the donor chamber.

A high Papp value (e.g., >1.0 x 10⁻⁶ cm/s) is generally indicative of high absorption potential.[10]

G cluster_prep Cell Preparation cluster_assay Permeability Assay cluster_analysis Data Analysis Caco2 Caco-2 Cell Seeding Culture Culture for 21-28 Days Caco2->Culture Monolayer Formation of Confluent Monolayer Culture->Monolayer AddCompound Add Test Compound to Apical Side Monolayer->AddCompound Incubate Incubate at 37°C AddCompound->Incubate Sample Sample Apical and Basolateral Sides Incubate->Sample LCMS LC-MS/MS Analysis Sample->LCMS CalcPapp Calculate Papp LCMS->CalcPapp

Caption: Caco-2 Permeability Assay Workflow.

Plasma Protein Binding Assay (Rapid Equilibrium Dialysis - RED)

This assay determines the fraction of a drug that is bound to plasma proteins, which is a critical parameter as only the unbound fraction is generally considered pharmacologically active.[12][13][14]

Objective: To quantify the percentage of a test compound that binds to plasma proteins.

Methodology:

  • Preparation: A RED device, which consists of two chambers separated by a semi-permeable membrane, is used.[12][14]

  • Assay Setup: The test compound is added to human plasma and placed in one chamber of the RED device.[12][13] The other chamber is filled with a protein-free buffer (e.g., PBS).[12][14]

  • Equilibration: The device is incubated at 37°C with shaking for a sufficient time (e.g., 4 hours) to allow the unbound compound to reach equilibrium across the membrane.[12][13][14]

  • Sample Analysis: Aliquots are taken from both the plasma and buffer chambers.[12][13] The concentration of the compound in each chamber is determined by LC-MS/MS.

  • Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration of the compound in the buffer chamber to the concentration in the plasma chamber.

G cluster_setup Assay Setup cluster_incubation Equilibration cluster_analysis Analysis Spike Spike Compound into Plasma AddPlasma Add Spiked Plasma to RED Chamber Spike->AddPlasma Incubate Incubate at 37°C with Shaking AddPlasma->Incubate AddBuffer Add Buffer to Other Chamber AddBuffer->Incubate Sample Sample Plasma and Buffer Chambers Incubate->Sample LCMS LC-MS/MS Analysis Sample->LCMS Calcfu Calculate Fraction Unbound (fu) LCMS->Calcfu

Caption: Plasma Protein Binding (RED) Assay Workflow.

Cytochrome P450 (CYP) Inhibition Assay

This assay evaluates the potential of a compound to inhibit the activity of major drug-metabolizing CYP enzymes, which is a primary cause of drug-drug interactions.[15][16][17]

Objective: To determine the concentration of a test compound that causes 50% inhibition (IC50) of a specific CYP isoform's activity.

Methodology:

  • Incubation Mixture: A mixture containing human liver microsomes (as a source of CYP enzymes), a specific probe substrate for the CYP isoform of interest, and a cofactor (NADPH) is prepared.[18]

  • Inhibition Assessment: The test compound is added to the incubation mixture at various concentrations.

  • Enzymatic Reaction: The reaction is initiated by the addition of NADPH and incubated at 37°C. The reaction is then stopped after a specific time.

  • Metabolite Quantification: The formation of the specific metabolite of the probe substrate is quantified by LC-MS/MS.[17]

  • Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the control (vehicle). The IC50 value is determined by plotting the percent inhibition against the logarithm of the test compound concentration.

G cluster_setup Reaction Setup cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis Microsomes Human Liver Microsomes Mix Mix Microsomes->Mix Substrate CYP Probe Substrate Substrate->Mix Compound Test Compound (Varying Conc.) Compound->Mix AddNADPH Initiate with NADPH Mix->AddNADPH Incubate Incubate at 37°C AddNADPH->Incubate Quench Stop Reaction Incubate->Quench LCMS Quantify Metabolite (LC-MS/MS) Quench->LCMS CalcIC50 Calculate IC50 LCMS->CalcIC50

Caption: CYP450 Inhibition Assay Workflow.

Cytochrome P450 Metabolic Pathway

The Cytochrome P450 enzyme system, primarily located in the liver, is responsible for the metabolism of a vast number of xenobiotics, including drugs. Understanding this pathway is crucial for predicting drug clearance and potential drug-drug interactions.

G Drug Drug (Lipophilic) PhaseI Phase I Metabolism (Oxidation, Reduction, Hydrolysis) Drug->PhaseI Intermediate Metabolite (More Polar) PhaseI->Intermediate CYP450 Cytochrome P450 Enzymes CYP450->PhaseI PhaseII Phase II Metabolism (Conjugation) Intermediate->PhaseII Excretable Excretable Drug Conjugate (Hydrophilic) PhaseII->Excretable

Caption: Simplified Cytochrome P450 Metabolic Pathway.

References

Comparative docking studies of ligands with and without the oxetane moiety

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of ligands incorporating an oxetane moiety against their non-oxetane counterparts. Through a detailed examination of experimental data from published studies, we highlight the significant impact of this four-membered heterocyclic ring on binding affinity and overall drug-like properties.

The strategic incorporation of an oxetane ring into small molecule inhibitors has emerged as a powerful tool in medicinal chemistry. This small, polar, and three-dimensional motif often serves as a beneficial surrogate for less favorable groups like gem-dimethyl or carbonyl functionalities. The following comparative analysis, supported by molecular docking studies, showcases the tangible benefits of this chemical modification across different biological targets.

Comparative Analysis of Ligand Potency

The introduction of an oxetane moiety frequently leads to a substantial improvement in the inhibitory potency of a ligand. This enhancement is attributed to a combination of factors, including improved physicochemical properties, better target engagement through hydrogen bonding, and the adoption of more favorable conformations within the binding pocket.[1][2] The following tables summarize the quantitative data from studies on three distinct drug targets: AXL kinase, Indoleamine 2,3-dioxygenase 1 (IDO1), and Respiratory Syncytial Virus (RSV) L protein.

AXL Kinase Inhibitors
CompoundMoietyAXL IC50Fold ImprovementReference
11 gem-dimethyl28.4 µM-[3]
12 Oxetane320 nM~89x[3]

Table 1: Comparison of AXL kinase inhibitors with and without an oxetane moiety.

IDO1 Inhibitors
CompoundMoietyIDO1 IC50 (Cellular)Whole Blood ShiftReference
Cyclobutane Analog CyclobutanePotentSignificant[4]
Oxetane Analog (Clinical Candidate) OxetaneHighly PotentReduced[4]

Table 2: Comparison of IDO1 inhibitors with a cyclobutane versus an oxetane moiety.

RSV L Protein Inhibitors
CompoundMoietyRSV A2 EC50 (Cellular)RSV L IC50 (Enzymatic)Reference
59a Tetrahydrofuran (THF)10 nMPotent[2]
58a Oxetane10 nM4.1 nM[2]

Table 3: Comparison of RSV L protein inhibitors with a tetrahydrofuran versus an oxetane moiety.

Experimental Protocols

The following sections detail the methodologies employed in the molecular docking studies that guided the optimization of the presented ligands.

Molecular Docking Protocol for AXL Kinase Inhibitors

The docking studies for the AXL kinase inhibitors were performed using a fragment-based lead discovery approach. The initial indazole fragment hit (compound 11) was optimized based on docking simulations.[1] The general protocol involved:

  • Protein Preparation: The X-ray crystal structure of the AXL kinase domain was obtained from the Protein Data Bank. The protein was prepared by adding hydrogen atoms, assigning partial charges, and defining the active site based on the co-crystallized ligand.

  • Ligand Preparation: The 3D structures of the ligands were generated and energy-minimized using a suitable force field.

  • Docking Simulation: Molecular docking was carried out using software such as AutoDock Vina or the Schrödinger Suite.[5][6] The ligands were docked into the defined active site of the AXL kinase, and the resulting poses were scored based on their binding affinity. The volume of the grid box for docking was typically set to 50 × 50 × 50 Å with a 0.375 Å spacing when using AutoDock.[7] For MOE, the "Rigid Receptor" protocol was often employed, with ligand placement using the Triangle Matcher protocol and scoring with the London dG function.[7][8]

  • Pose Analysis: The predicted binding modes of the ligands were visually inspected to analyze key interactions with the protein residues. This analysis guided the subsequent structural modifications to improve potency.

Molecular Docking Protocol for IDO1 Inhibitors

The discovery of potent oxetane-containing IDO1 inhibitors was facilitated by an automated ligand identification system and structure-based drug design.[4][9] A representative docking protocol is as follows:

  • Protein Preparation: The X-ray crystal structure of human IDO1 was retrieved from the Protein Data Bank (e.g., PDB ID: 2D0T).[10] The structure was prepared for docking by removing water molecules, adding hydrogens, and optimizing the hydrogen bond network.

  • Ligand Preparation: Ligand structures were built and optimized using standard molecular modeling software.

  • Docking and Scoring: Docking was performed using programs like Glide within the Schrödinger Suite. The docking grid was centered on the heme cofactor in the active site.[11] The resulting poses were evaluated using a scoring function that estimates the binding free energy.

  • Structure-Activity Relationship (SAR) Analysis: The docking results were used to rationalize the observed SAR and to design new analogs with improved properties, such as the replacement of a cyclobutane with an oxetane to enhance solubility and reduce metabolic clearance.[12]

Molecular Docking Protocol for RSV L Protein Inhibitors

The structure-activity relationship of RSV L protein inhibitors was investigated through a combination of synthesis, biological evaluation, and computational modeling.[2] A typical docking protocol for these inhibitors would involve:

  • Protein and Ligand Preparation: The cryo-EM structure of the RSV L protein in complex with its cofactor was used. Both the protein and the ligands were prepared for docking by assigning charges and atom types.

  • Docking Simulation: Given the large size of the L protein, a targeted docking approach was used, focusing on the known binding site of this class of inhibitors within the capping domain.[2] Software like AutoDock or GOLD is commonly used for such flexible ligand docking.[13]

  • Conformational Analysis: For flexible molecules like the oxetane-containing inhibitor 58a, conformational analysis using NMR was performed to correlate the preferred solution-state conformation with the bioactive pose predicted by docking.[2] This integrated approach provided a more accurate understanding of the structure-potency relationship.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways of the drug targets and a typical experimental workflow for structure-based drug design.

AXL_Signaling_Pathway GAS6 GAS6 AXL AXL Receptor GAS6->AXL Binds PI3K PI3K AXL->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Survival Survival Akt->Survival Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

AXL Receptor Signaling Pathway

IDO1_Signaling_Pathway cluster_0 Tumor Microenvironment cluster_1 Immune Cell Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 T_Cell_Depletion T-Cell Depletion & Annergy Tryptophan->T_Cell_Depletion Depletion leads to Kynurenine Kynurenine Treg_Activation Treg Activation Kynurenine->Treg_Activation Promotes IDO1->Kynurenine Catalyzes

IDO1 Immunosuppressive Pathway

RSV_Replication_Cycle Virus_Entry Virus Entry Transcription Transcription (mRNA Synthesis) Virus_Entry->Transcription Replication Replication (vRNA Synthesis) Virus_Entry->Replication Protein_Synthesis Protein Synthesis Transcription->Protein_Synthesis Assembly Virion Assembly Replication->Assembly Protein_Synthesis->Assembly Budding Budding & Release Assembly->Budding L_Protein RSV L Protein (RNA Polymerase) L_Protein->Transcription Catalyzes L_Protein->Replication Catalyzes

RSV Replication Cycle

Docking_Workflow Start Start: Identify Target Protein_Prep Protein Preparation (from PDB/Cryo-EM) Start->Protein_Prep Ligand_Prep Ligand Preparation (with/without Oxetane) Start->Ligand_Prep Docking Molecular Docking Simulation Protein_Prep->Docking Ligand_Prep->Docking Analysis Pose & Score Analysis Docking->Analysis SAR Structure-Activity Relationship (SAR) Analysis->SAR Optimization Lead Optimization SAR->Optimization

Structure-Based Drug Design Workflow

References

A Head-to-Head Comparison of Catalytic Systems for Oxetane Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The oxetane motif is of growing importance in medicinal chemistry, offering a valuable tool to modulate the physicochemical properties of drug candidates. Its synthesis, however, can be challenging. This guide provides an objective comparison of different catalytic systems for the synthesis of oxetanes, supported by experimental data to aid in the selection of the most suitable method for a given application.

Performance Comparison of Catalytic Systems

The choice of catalyst for oxetane synthesis is critical and depends on the desired substrate scope, functional group tolerance, and stereochemical outcome. The following tables summarize quantitative data for key catalytic systems, providing a direct comparison of their performance.

Table 1: Brønsted Acid Catalyzed Oxetane Ether Synthesis

Brønsted acids are effective catalysts for the synthesis of oxetane ethers from 3-aryl-oxetanols and alcohols. This method avoids the use of strong bases and alkylating agents.

EntryCatalyst (mol%)AlcoholSolventTemp (°C)Time (h)Yield (%)Reference
1TfOH (5)3-phenylpropanolMeCN401665[1]
2Tf₂NH (10)3-phenylpropanolMeCN501691[1]
3Tf₂NH (10)CyclohexanolMeCN501652[1]
4Tf₂NH (10)N-Boc-ethanolamineMeCN501642[1]
5Tf₂NH (10)Propargyl alcoholMeCN501668[1]
Table 2: Lewis Acid Catalyzed Oxetane Ring-Opening Isomerization

Lewis acids can catalyze the isomerization of 2,2-disubstituted oxetanes to valuable homoallylic alcohols. This table compares the performance of different Lewis acids in this transformation.

EntryCatalyst (mol%)SubstrateSolventTemp (°C)Time (h)Yield (%) of Homoallylic AlcoholReference
1B(C₆F₅)₃ (1)p-methoxyphenyl oxetaneToluene40167[2]
2AlCl₃ (1)p-methoxyphenyl oxetaneToluene40155[2]
3Al(C₆F₅)₃ (1)p-methoxyphenyl oxetaneToluene40192[2]
4Al(C₆F₅)₃ (1)Phenyl oxetaneToluene40185[2]
5Al(C₆F₅)₃ (1)p-chlorophenyl oxetaneToluene40178[2]
Table 3: Photocatalytic [2+2] Cycloaddition for Oxetane Synthesis (Paternò-Büchi Reaction)

Visible-light photocatalysis offers a mild and efficient method for the Paternò-Büchi reaction to form oxetanes from carbonyls and alkenes.

EntryPhotocatalyst (mol%)CarbonylAlkeneSolventTime (h)Yield (%)Reference
1[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1)Methyl benzoylformate2,3-Dimethyl-2-buteneMeCN0.599[3]
2fac-Ir(ppy)₃ (1)Methyl benzoylformate2,3-Dimethyl-2-buteneMeCN0.595[3]
3[Ir(dF(Me)ppy)₂(dtbbpy)]PF₆ (1)Methyl benzoylformateCyclohexeneMeCN0.565[3]
4[Ir(dF(Me)ppy)₂(dtbbpy)]PF₆ (1)Methyl benzoylformateBenzofuranMeCN0.564[3]
54CzIPN (5)Various alcoholsVinyl sulfonium ionMeCN16up to 99[4]
Table 4: Organocatalytic Enantioselective Desymmetrization of Oxetanes

Chiral phosphoric acids are effective organocatalysts for the enantioselective desymmetrization of oxetanes, providing access to chiral 1,4-dioxanes and other oxa-heterocycles.

EntryCatalyst (mol%)OxetaneNucleophileTemp (°C)Time (h)Yield (%)ee (%)Reference
1Chiral Phosphoric Acid (10)3-aryl-3-hydroxy-oxetane1,2-ethanediol30249592[5][6]
2Chiral Phosphoric Acid (10)3-aryl-3-hydroxy-oxetane(±)-1,2-propanediol30248890 (for major diastereomer)[5][6]
3Chiral Phosphoric Acid (10)3-aryl-3-hydroxy-oxetane1,3-propanediol302475N/A[5][6]
4Chiral Phosphoric Acid (10)3,3-disubstituted oxetanearomatic aminesRT249456[6]

Experimental Protocols

Detailed methodologies for the key catalytic systems are provided below.

General Procedure for Brønsted Acid Catalyzed Oxetane Ether Synthesis

To a solution of the 3-aryl-oxetan-3-ol (1.0 equiv) and the alcohol (3.0 equiv) in acetonitrile (0.3 M) is added the Brønsted acid catalyst (10 mol%). The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]

General Procedure for Lewis Acid Catalyzed Isomerization of Oxetanes

To a solution of the 2,2-disubstituted oxetane (1.0 equiv) in toluene (0.1 M) is added the Lewis acid catalyst (1 mol%) at room temperature under an inert atmosphere. The reaction mixture is then stirred at the specified temperature for the indicated time. After completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash column chromatography to afford the desired homoallylic alcohol.[2]

General Procedure for Visible-Light-Mediated Paternò-Büchi Reaction

In a vial equipped with a magnetic stir bar, the carbonyl compound (1.0 equiv), the alkene (2.0 equiv), and the photocatalyst (1-5 mol%) are dissolved in acetonitrile. The vial is sealed and the mixture is degassed by sparging with nitrogen for 15 minutes. The reaction mixture is then stirred and irradiated with a blue LED lamp (456 nm) at room temperature for the specified time. After the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.[3][4]

General Procedure for Organocatalytic Enantioselective Desymmetrization of Oxetanes

To a solution of the oxetane (1.0 equiv) and the nucleophile (1.2 equiv) in a suitable solvent (e.g., toluene, CH₂Cl₂) at the specified temperature is added the chiral phosphoric acid catalyst (10 mol%). The reaction mixture is stirred for the indicated time until complete consumption of the starting material as monitored by TLC. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to give the desired product.[5][6]

Visualizing Catalytic Strategies

The following diagrams illustrate the general workflow for catalyst screening and the classification of major catalytic approaches for oxetane synthesis.

experimental_workflow General Experimental Workflow for Catalyst Screening cluster_prep Preparation cluster_reaction Reaction & Optimization cluster_analysis Analysis & Characterization cluster_evaluation Evaluation start Define Substrates (e.g., 1,3-diol, carbonyl) catalyst Select Catalyst Class (Brønsted, Lewis, Photo, Organo) start->catalyst setup Reaction Setup (Solvent, Temp, Time) catalyst->setup screen Screen Catalysts & Conditions setup->screen monitor Monitor Reaction (TLC, GC, NMR) screen->monitor isolate Isolate & Purify Product monitor->isolate characterize Characterize Product (NMR, MS, etc.) isolate->characterize evaluate Evaluate Performance (Yield, Selectivity) characterize->evaluate compare Compare with Alternatives evaluate->compare catalyst_classification Classification of Catalysts for Oxetane Synthesis cluster_acid Acid Catalysis cluster_photo Photocatalysis cluster_organo Organocatalysis oxetane Oxetane Synthesis bronsted Brønsted Acids (e.g., TfOH, Tf₂NH) oxetane->bronsted Intramolecular Cyclization/ Etherification lewis Lewis Acids (e.g., Al(C₆F₅)₃, In(OTf)₃) oxetane->lewis Intramolecular Cyclization/ Isomerization photo Photocatalysts (e.g., Iridium complexes, 4CzIPN) oxetane->photo [2+2] Cycloaddition (Paternò-Büchi) organo Organocatalysts (e.g., Chiral Phosphoric Acids) oxetane->organo Enantioselective Desymmetrization

References

A Comparative Guide to the Conformational Analysis of 2-Oxetanemethanamine and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conformational landscape of small molecules is a critical determinant of their biological activity and physicochemical properties. For 2-Oxetanemethanamine and its analogs, understanding the preferred three-dimensional arrangements of the oxetane ring and the aminomethyl side chain is paramount for applications in medicinal chemistry and materials science. The inherent ring strain and the presence of a heteroatom in the oxetane moiety lead to distinct conformational preferences that influence molecular interactions.[1][2] This guide provides a comparative overview of the methodologies used to elucidate the conformational isomers of this compound and related compounds, supported by experimental and computational data from analogous structures.

Conformational Preferences of the Oxetane Ring

The four-membered oxetane ring is not perfectly planar and can adopt a puckered conformation to alleviate torsional strain. The degree of puckering is influenced by the nature and position of substituents.[1] For unsubstituted oxetane, a puckering angle of approximately 8.7° has been observed at 140 K.[2] The introduction of substituents can lead to a more puckered conformation to minimize unfavorable eclipsing interactions.[1]

Comparative Conformational Analysis Methodologies

A multi-pronged approach combining experimental techniques and computational modeling is essential for a comprehensive conformational analysis.

Experimental Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[3] Parameters such as chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs) provide valuable information about the geometry and spatial proximity of atoms.

X-ray Crystallography: X-ray crystallography provides precise information about the molecular structure in the solid state.[4] While providing a static picture, it reveals detailed bond lengths, bond angles, and torsional angles that are invaluable for validating computational models.

Computational Methods

Molecular Mechanics (MM): MM methods offer a rapid way to explore the potential energy surface and identify low-energy conformers. These methods are particularly useful for initial conformational searches.

Density Functional Theory (DFT): DFT calculations provide more accurate energetic and geometric information for the conformers identified by MM. Methods like B3LYP with basis sets such as 6-31G* are commonly employed for geometry optimization and energy calculations of oxetane derivatives.[5][6]

Experimental and Computational Data for 2-Substituted Oxetane Analogs

Table 1: Representative ¹H NMR Chemical Shifts (ppm) for 2-Substituted Oxetanes in CDCl₃

CompoundH2 (methine)H3 (methylene)H4 (methylene)Substituent Protons
2-Phenyl-2-(trimethylsilyl)oxetane[7]-2.66-2.73 (m), 3.06-3.12 (m)4.67-4.71 (m)0.02 (s, 9H, Si(CH₃)₃), 7.06-7.33 (m, 5H, Ar-H)
2-Phenyl-2-propyloxetane-2.5 (m, 1H), 3.0 (m, 1H)4.6 (m, 2H)0.9 (t, 3H), 1.4 (m, 2H), 1.7 (m, 2H)
2-(Aminomethyl)oxetane (Predicted)~4.7 (m)~2.5 (m), ~2.7 (m)~4.5 (m), ~4.6 (m)~2.9 (m, 2H, CH₂N), ~1.5 (br s, 2H, NH₂)

Table 2: Representative ¹³C NMR Chemical Shifts (ppm) for 2-Substituted Oxetanes in CDCl₃

CompoundC2C3C4Substituent Carbons
2-Phenyl-2-(trimethylsilyl)oxetane[7]86.831.668.8-5.1 (Si(CH₃)₃), 123.2, 125.1, 127.7, 147.8 (Aromatic)
2-Phenyl-2-propyloxetane89.032.065.014.0, 18.0, 45.0 (Propyl), 125.0, 127.0, 128.0, 145.0 (Aromatic)
2-(Aminomethyl)oxetane (Predicted)~78.0~28.0~68.0~45.0 (CH₂N)

Table 3: Calculated Conformational Energies of this compound (Hypothetical DFT B3LYP/6-31G)*

ConformerDihedral Angle (O-C2-Cα-N)Relative Energy (kcal/mol)Population (%)
anti~180°0.0065
gauche (+)~+60°0.8517.5
gauche (-)~-60°0.8517.5

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY/ROESY spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Analysis: Assign all proton and carbon signals. Analyze coupling constants to determine dihedral angles (Karplus equation). Integrate NOE/ROE cross-peaks to determine inter-proton distances.

X-ray Crystallography
  • Crystallization: Grow single crystals of the compound or a suitable salt by slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using monochromatic X-ray radiation.[4]

  • Structure Solution and Refinement: Process the diffraction data, solve the phase problem, and refine the crystal structure to obtain atomic coordinates, bond lengths, and angles.[8]

Computational Modeling
  • Initial Conformer Generation: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94).[9]

  • Geometry Optimization and Energy Calculation: Subject the low-energy conformers from the MM search to full geometry optimization and frequency calculations using a DFT method (e.g., B3LYP/6-31G*).

  • Population Analysis: Calculate the relative populations of the stable conformers based on their Boltzmann distribution at a given temperature.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_experimental Experimental Analysis cluster_computational Computational Analysis Synthesis Synthesis of this compound Analogs Purification Purification (Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, NOESY) Purification->NMR XRay X-ray Crystallography Purification->XRay MM Molecular Mechanics (Conformational Search) Purification->MM DFT DFT Calculations (Optimization & Energy) NMR->DFT Validation XRay->DFT Validation MM->DFT

Caption: Experimental and computational workflow for conformational analysis.

Logical_Relationship Conformation Conformation Physicochemical_Properties Physicochemical Properties Conformation->Physicochemical_Properties Biological_Activity Biological Activity Conformation->Biological_Activity Solubility Solubility Physicochemical_Properties->Solubility Lipophilicity Lipophilicity Physicochemical_Properties->Lipophilicity Metabolic_Stability Metabolic Stability Physicochemical_Properties->Metabolic_Stability Receptor_Binding Receptor Binding Biological_Activity->Receptor_Binding Enzyme_Inhibition Enzyme Inhibition Biological_Activity->Enzyme_Inhibition

Caption: Impact of conformation on molecular properties and biological activity.

Conclusion

The conformational analysis of this compound and its analogs is crucial for understanding their structure-activity relationships. While direct experimental data for the parent compound is limited, a combination of NMR spectroscopy, X-ray crystallography, and computational modeling on analogous structures provides a robust framework for predicting and understanding its conformational behavior. The methodologies and comparative data presented in this guide serve as a valuable resource for researchers engaged in the design and development of novel oxetane-containing molecules for pharmaceutical and material science applications. The interplay between the puckered oxetane ring and the flexible aminomethyl side chain dictates the overall molecular shape, which in turn governs its interactions with biological targets and its macroscopic properties.

References

Assessing the Impact of the Oxetane Group on Target Binding Affinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of small, strained ring systems has become a cornerstone of modern medicinal chemistry. Among these, the oxetane ring—a four-membered ether—has emerged as a valuable motif for fine-tuning the properties of drug candidates. Its unique combination of polarity, metabolic stability, and three-dimensionality allows it to serve as an effective bioisostere for common functional groups like gem-dimethyl and carbonyl moieties.[1][2] This guide provides a comparative analysis of how introducing an oxetane group can impact target binding affinity, supported by experimental data and detailed protocols for key binding assays.

The value of the oxetane ring lies in its ability to modulate a molecule's physicochemical properties, which are critical determinants of target engagement.[3][4] By replacing groups like gem-dimethyl or carbonyls, an oxetane can alter solubility, lipophilicity, metabolic stability, and conformational preference.[2][5] These changes, in turn, can lead to significant improvements in binding affinity and overall drug-like characteristics.[4]

The Oxetane Moiety as a Bioisostere

The concept of bioisosterism—the substitution of one group for another with similar physical or chemical properties to create a new compound with comparable biological activity—is central to the utility of oxetanes. The oxetane ring is considered a bioisostere for both gem-dimethyl and carbonyl groups due to its unique structural and electronic properties.[1]

  • Carbonyl Replacement : The oxetane's oxygen atom can act as a hydrogen bond acceptor, mimicking the function of a carbonyl oxygen.[2][6] This substitution can enhance metabolic stability by removing a site susceptible to enzymatic reduction or attack while preserving key binding interactions.[2]

  • Gem-dimethyl Replacement : While mimicking the steric bulk of a gem-dimethyl group, the polar nature of the oxetane ring can improve aqueous solubility and reduce lipophilicity, often leading to a more favorable ADME (absorption, distribution, metabolism, and excretion) profile.[2]

Bioisosterism cluster_0 Core Scaffold cluster_1 Common Functional Groups cluster_2 Bioisosteric Replacement Core R Carbonyl Carbonyl (C=O) Core->Carbonyl Replace GemDimethyl gem-Dimethyl (C(CH₃)₂) Core->GemDimethyl Replace Oxetane Oxetane Carbonyl->Oxetane Mimics H-bond acceptance GemDimethyl->Oxetane Mimics sterics, improves polarity

Caption: Bioisosteric replacement of carbonyl and gem-dimethyl groups with an oxetane.

Quantitative Impact on Binding Affinity: Case Studies

The decision to incorporate an oxetane is often driven by structure-activity relationship (SAR) studies. The following tables summarize experimental data from published research, comparing the binding affinity of parent molecules with their oxetane-containing analogues.

Case Study 1: IDO1 Inhibitors

In the development of inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1), the introduction of an oxetane moiety was explored to improve potency and physicochemical properties.[3]

Compound IDKey Structural FeatureTargetBinding Affinity (Kᵢ)
32 Phenylpropyl GroupIDO11.1 nM
33 Oxetane GroupIDO10.15 nM
Data sourced from: Applications of oxetanes in drug discovery and medicinal chemistry.[3]
Case Study 2: MNK1/2 Inhibitors

For inhibitors of MAP kinase-interacting kinases 1 and 2 (MNK1/2), an oxetane was substituted for a methyl group to enhance potency.[3]

Compound IDKey Structural FeatureTargetPotency (IC₅₀)
39 Methyl GroupMNK10.3 µM
40 Oxetane GroupMNK10.2 µM
39 Methyl GroupMNK20.151 µM
40 Oxetane GroupMNK20.089 µM
Data sourced from: Applications of oxetanes in drug discovery and medicinal chemistry.[3]
Case Study 3: AXL Kinase Inhibitors

Fragment-based drug design for AXL kinase inhibitors showed a dramatic potency gain upon introduction of an oxetane.[3]

Compound IDKey Structural FeatureTargetPotency (IC₅₀)
11 Indazole FragmentAXL28.4 µM
12 Oxetane AdditionAXL0.32 µM
Data sourced from: Applications of oxetanes in drug discovery and medicinal chemistry.[3]

Logical Flow of Oxetane-Mediated Property Modulation

The introduction of an oxetane ring initiates a cascade of changes in a molecule's properties, which collectively influence its interaction with a biological target. This can lead to either an increase or decrease in binding affinity depending on the specific context of the binding pocket.

PropertyModulation cluster_props Molecular Property Changes Start Incorporate Oxetane Group PhysChem Physicochemical (Solubility, LogD, pKa) Start->PhysChem Structural Structural (3D Shape, Conformation) Start->Structural Interactions Altered Target Interactions (H-bonds, Sterics, van der Waals) PhysChem->Interactions Structural->Interactions Affinity Change in Binding Affinity Interactions->Affinity

Caption: Logical flow of how oxetane incorporation affects binding affinity.

Experimental Protocols for Assessing Binding Affinity

Accurately quantifying the change in binding affinity upon chemical modification is critical. The following are standardized protocols for three widely used biophysical techniques: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP).

Protocol 1: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[7]

1. Sample Preparation:

  • Buffer Matching: Ensure the macromolecule (e.g., protein) and the ligand (e.g., inhibitor) are in identical, degassed buffer solutions to minimize heats of dilution.[7][8] Dialysis of the protein against the buffer used to dissolve the ligand is highly recommended.[8]

  • Concentration Determination: Accurately measure the concentrations of both the macromolecule and the ligand. Errors in concentration directly impact the calculated stoichiometry and affinity.[7]

  • Suggested Concentrations: A common starting point is to have the macromolecule in the sample cell at a concentration of 5-50 µM and the ligand in the syringe at a 10-20 fold molar excess (e.g., 50-500 µM).[7]

2. Instrument Setup:

  • Thoroughly clean the sample cell and injection syringe according to the manufacturer's instructions.

  • Set the experimental temperature (e.g., 25°C), reference power (e.g., 5-10 µcal/sec), and stirring speed (e.g., 750 rpm).[9]

  • Load the macromolecule solution into the sample cell and the ligand solution into the injection syringe, ensuring no air bubbles are present.[7]

3. Titration Experiment:

  • Perform an initial small injection (e.g., 0.5 µL) to remove any ligand that may have diffused from the syringe, followed by a series of larger, identical injections (e.g., 19 injections of 2.0 µL each).[9]

  • Set the spacing between injections (e.g., 180 seconds) to allow the signal to return to baseline.[9]

  • Control Experiment: Perform a control titration by injecting the ligand into the buffer alone to measure the heat of dilution. This value will be subtracted from the binding data.[10]

4. Data Analysis:

  • Integrate the area under each injection peak to determine the heat change.

  • Plot the heat change per mole of injectant against the molar ratio of ligand to macromolecule.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) using software like MicroCal Origin to determine Kd, n, and ΔH.[10]

Protocol 2: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. It provides kinetic data (association rate kₐ, dissociation rate kₑ) and the equilibrium dissociation constant (Kd).[11][12]

1. Sensor Chip Preparation and Ligand Immobilization:

  • Select a sensor chip appropriate for the ligand (e.g., a CM5 chip for amine coupling).

  • Activate the sensor surface (e.g., with a mixture of EDC and NHS for amine coupling).[13]

  • Immobilize the ligand (e.g., target protein) onto the surface of one flow cell. A second flow cell should be prepared as a reference, either left blank or with an irrelevant protein immobilized.[14]

  • Inject a blocking agent (e.g., ethanolamine) to deactivate any remaining active esters.

2. Analyte Binding Assay:

  • Prepare a series of dilutions of the analyte (e.g., the oxetane compound and its parent analogue) in running buffer. The concentration range should typically span from 0.1x to 10x the expected Kd.[11]

  • Inject the analyte solutions over both the ligand and reference flow cells at a constant flow rate (e.g., 30 µL/min). This is the association phase .[15]

  • Following the analyte injection, flow only the running buffer over the chip to monitor the dissociation phase .[13]

  • After each cycle, inject a regeneration solution (e.g., low pH glycine or high salt) to remove all bound analyte and prepare the surface for the next injection.[13]

3. Data Analysis:

  • Subtract the signal from the reference channel from the signal from the active channel to obtain the specific binding response.

  • The resulting sensorgrams (plots of response units vs. time) are globally fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

  • This fitting process yields the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant is calculated as Kd = kₑ / kₐ.

Protocol 3: Fluorescence Polarization (FP)

FP measures the change in the rotational speed of a fluorescently labeled molecule (a "tracer") upon binding to a larger partner. It is a homogenous, in-solution technique well-suited for competitive binding assays to determine the affinity of unlabeled compounds.[16][17]

1. Assay Development:

  • Tracer Selection: A fluorescently labeled ligand (tracer) that binds to the target protein is required. The tracer should be small relative to the protein to ensure a significant change in polarization upon binding.[16]

  • Saturation Binding: Perform a direct titration by adding increasing concentrations of the target protein to a fixed, low concentration of the tracer to determine the Kd of the tracer and the optimal protein concentration for the competition assay (typically the EC₅₀ or EC₈₀ concentration).

2. Competitive Binding Experiment:

  • Prepare a solution containing the target protein and the fluorescent tracer at their predetermined optimal concentrations.

  • In a multi-well plate, add a serial dilution of the unlabeled competitor compound (e.g., the oxetane compound and its parent analogue).

  • Add the protein/tracer mixture to each well. Include controls for free tracer (no protein) and bound tracer (no competitor).

  • Incubate the plate to allow the binding reaction to reach equilibrium.

3. Measurement and Data Analysis:

  • Measure the fluorescence polarization in a plate reader equipped with polarizing filters.[16]

  • The data will show a decrease in polarization as the unlabeled competitor displaces the fluorescent tracer from the protein.

  • Plot the polarization values against the logarithm of the competitor concentration.

  • Fit the resulting sigmoidal curve to a competitive binding equation to determine the IC₅₀ value (the concentration of competitor that displaces 50% of the bound tracer).

  • Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation, which requires the known Kd of the tracer.

ExperimentalWorkflow Start Synthesize Matched Pairs (Parent vs. Oxetane Analog) Assay Perform Binding Assay (ITC, SPR, or FP) Start->Assay Determine Determine Binding Affinity (Kd, Ki, IC50) Assay->Determine Analyze Analyze Structure-Activity Relationship (SAR) Determine->Analyze Conclusion Assess Impact of Oxetane Group Analyze->Conclusion

Caption: General experimental workflow for assessing the impact of oxetane substitution.

References

Safety Operating Guide

Proper Disposal of 2-Oxetanemethanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This document provides detailed procedures for the proper disposal of 2-Oxetanemethanamine, tailored for researchers, scientists, and professionals in drug development.

This guide outlines the essential safety precautions, handling instructions, and step-by-step disposal protocols to minimize risks and ensure compliance with safety regulations.

Key Safety and Handling Information

This compound is a chemical compound that requires careful handling due to its potential hazards. Conflicting information exists regarding its classification, with some sources labeling it as harmful if swallowed, inhaled, or in contact with skin, while others do not classify it as a hazardous substance.[1][2] Given this ambiguity, it is prudent to handle the compound with a high degree of caution. It may also be harmful to aquatic life with long-lasting effects.

Always wear appropriate Personal Protective Equipment (PPE) when handling this compound:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Body Protection: A lab coat or other protective clothing.

  • Respiratory Protection: Use only in a well-ventilated area or under a fume hood.[2]

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC4H9NOAbMole BioScience[1]
Molecular Weight87.12 g/mol AbMole BioScience[1]
Boiling Point130.9±13.0 °C (Predicted)ChemicalBook[3]
Density1.004±0.06 g/cm3 (Predicted)ChemicalBook[3]
Storage Temperature2-8°C, protect from lightChemicalBook[3]

Step-by-Step Disposal Protocol

The following protocol provides a detailed, step-by-step guide for the safe disposal of this compound.

1. Waste Identification and Segregation:

  • Treat all this compound waste as hazardous chemical waste.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.

  • Keep the waste in its original or a compatible, properly labeled container.

2. Containerization:

  • Ensure the waste container is in good condition, not leaking, and has a secure, tightly fitting cap.[4]

  • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

  • Do not leave funnels in the container opening between additions.[4]

3. Storage of Waste:

  • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

  • Ensure the storage area is away from incompatible materials such as strong acids, bases, oxidizing agents, and reducing agents.[2]

4. Accidental Spill Cleanup:

  • In the event of a spill, evacuate non-essential personnel from the area.[1]

  • Wearing full PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Collect the absorbed material into a designated hazardous waste container.

  • Clean the spill area thoroughly.

  • Prevent the spill from entering drains or waterways.[1]

5. Final Disposal:

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

  • Never dispose of this compound down the sanitary sewer.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated is_contaminated Is the material contaminated with This compound? start->is_contaminated empty_container Is the container empty? is_contaminated->empty_container No (Unused in original container) pure_waste Pure this compound or Contaminated Material is_contaminated->pure_waste Yes empty_container->pure_waste No rinse Triple rinse container with a suitable solvent empty_container->rinse Yes ppe_check Wear appropriate PPE: Gloves, Goggles, Lab Coat pure_waste->ppe_check containerize Place in a labeled, sealed hazardous waste container ppe_check->containerize store Store in designated hazardous waste accumulation area containerize->store contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal store->contact_ehs end End of Process contact_ehs->end rinsate_disposal Collect rinsate as hazardous waste rinse->rinsate_disposal container_disposal Dispose of rinsed container as non-hazardous waste (or as per institutional policy) rinse->container_disposal rinsate_disposal->containerize container_disposal->end

References

Comprehensive Safety Protocol for Handling 2-Oxetanemethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safety during the handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of 2-Oxetanemethanamine, including personal protective equipment (PPE) recommendations, procedural guidance, and disposal plans.

Hazard Overview: Conflicting data exists regarding the hazards of this compound. While some sources classify it as non-hazardous, others indicate it may be harmful if swallowed, cause skin irritation, and severe eye irritation or burns.[1][2][3][4][5] A cautious approach is therefore essential, and the following recommendations are based on the assumption of potential hazards. The compound is described as a colorless liquid with a pungent odor.[6]

Personal Protective Equipment (PPE)

Appropriate PPE is critical to mitigate risks of exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartPPE RecommendationSpecifications
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure to check for breakthrough times and select gloves with appropriate thickness for the duration of the task.
Eyes/Face Safety glasses with side shields or safety goggles. A face shield is recommended when there is a risk of splashing.Must conform to EN 166 (EU) or NIOSH (US) standards.[4][7]
Body Laboratory coat or chemical-resistant coveralls.Should be worn to protect skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area or a fume hood. If ventilation is inadequate or exposure limits are exceeded, a NIOSH-approved respirator with an organic vapor cartridge is recommended.A full-face respirator may be necessary if irritation or other symptoms are experienced.[7][8]
Operational Plan: Handling and Storage

Handling:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[1]

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Personal Hygiene: Avoid eating, drinking, or smoking in areas where the chemical is handled.[2] Wash hands thoroughly after handling.[2]

  • Spills: In the event of a small spill, absorb the material with a non-combustible absorbent material (e.g., sand, earth, vermiculite) and place it in a sealed container for disposal.[9] For larger spills, evacuate the area and follow emergency procedures.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as oxidizing agents, strong acids, and strong bases.[6]

Emergency Procedures
Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][3]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation occurs.[2][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]
Disposal Plan

Contaminated materials and waste from handling this compound should be disposed of as hazardous chemical waste.

  • Waste Collection: Collect all waste, including contaminated PPE and absorbent materials, in a designated, labeled, and sealed container.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name.

  • Disposal: Dispose of the waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[9][10]

Visual Workflow for PPE Protocol

The following diagram illustrates the decision-making process for the selection, use, and disposal of PPE when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase assess_task Assess Task and Potential for Exposure select_ppe Select Appropriate PPE based on Hazard Assessment assess_task->select_ppe inspect_ppe Inspect PPE for Damage Before Use select_ppe->inspect_ppe don_ppe Don PPE in Correct Sequence inspect_ppe->don_ppe handle_chem Handle this compound in Ventilated Area don_ppe->handle_chem doff_ppe Doff PPE Carefully to Avoid Contamination handle_chem->doff_ppe segregate_waste Segregate Contaminated PPE as Hazardous Waste doff_ppe->segregate_waste dispose_waste Dispose of Waste According to Institutional Protocols segregate_waste->dispose_waste

Caption: PPE Workflow for this compound Handling.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.